Hentetracontane
Description
Structure
2D Structure
Properties
IUPAC Name |
hentetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQDQLFUWRBGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H84 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222230 | |
| Record name | Hentetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7194-87-8 | |
| Record name | Hentetracontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hentetracontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hentetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hentetracontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HENTETRACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E0S9TE64Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Hentetracontane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hentetracontane (C₃₁H₆₄), a long-chain n-alkane, is a waxy solid at room temperature with significant presence in various natural sources, including plant cuticular waxes and beeswax.[1][2][3][4] Its chemical inertness and defined physical properties make it a subject of interest in materials science and as a biomarker. Furthermore, recent studies have highlighted its potential pharmacological activities, including anti-inflammatory and antitumor effects.[5][6][7][8] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in inflammatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a saturated hydrocarbon with the chemical formula C₃₁H₆₄.[1][9] As a long-chain alkane, its physical properties are largely dictated by the van der Waals forces between its molecules.
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative chemical and physical properties of this compound for easy reference and comparison.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₆₄ | [1][6][9] |
| Molecular Weight | 436.84 g/mol | [1][9][10] |
| IUPAC Name | This compound | [1][6] |
| CAS Number | 630-04-6 | [6][9] |
| Synonyms | n-Hentetracontane, Untriacontane | [1][2][9] |
| Appearance | White solid, waxy crystals | [2][3][4] |
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Melting Point | 67-69 °C | 760.00 mm Hg | [2][3][4][11] |
| Boiling Point | 457-458 °C | 760.00 mm Hg | [2][3] |
| Density | 0.781 g/cm³ | 68 °C | [1][3][4] |
| Solubility in Water | 2.667e-011 mg/L (estimated) | 25 °C | [2] |
| Solubility in Solvents | Soluble in benzene, petroleum ether; Slightly soluble in ethanol, chloroform. | [1] | |
| Vapor Pressure | 1.40 x 10⁻¹¹ mm Hg (extrapolated) | 25 °C | [1] |
| Refractive Index | 1.4278 | 90 °C | [1] |
| logP (o/w) | 16.501 (estimated) | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of this compound can be accurately determined using a melting point apparatus.[12][13][14][15]
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., DigiMelt)
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube for packing
Procedure:
-
Sample Preparation: If the this compound sample consists of large crystals, gently pulverize it into a fine powder using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop several times. The packed sample height should be 2-3 mm.[15]
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, set the apparatus to heat rapidly to about 15-20°C below the expected melting point.
-
Then, adjust the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A sharp melting range (0.5-1.0°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[13]
Determination of Boiling Point (Distillation Method)
Due to its high boiling point, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.[16][17][18][19] The following is a general procedure for simple distillation.
Materials:
-
This compound sample (at least 5 mL)
-
Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound sample and a few boiling chips or a stir bar into the distilling flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Observation: As the liquid boils, the vapor will rise and condense in the condenser, and the distillate will collect in the receiving flask.
-
Boiling Point Reading: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. This is observed as a stable temperature on the thermometer during a steady distillation. Record this temperature.
-
Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.
Determination of Density (Displacement Method)
The density of solid this compound can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[3][4][11][20][21]
Materials:
-
This compound sample
-
Analytical balance
-
Graduated cylinder
-
A liquid in which this compound is insoluble (e.g., water with a surfactant, or another non-solvent)
Procedure:
-
Mass Measurement: Accurately weigh a sample of this compound using an analytical balance. Record the mass.
-
Initial Volume Measurement: Partially fill a graduated cylinder with the chosen liquid and record the initial volume (V₁).
-
Displacement: Carefully slide the weighed this compound sample into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).
-
Volume of Sample Calculation: The volume of the this compound sample is the difference between the final and initial volumes: V_sample = V₂ - V₁.
-
Density Calculation: Calculate the density using the formula: Density = Mass / V_sample.
Determination of Solubility
A qualitative assessment of this compound's solubility in various solvents can be performed through simple dissolution tests.[22][23][24][25][26]
Materials:
-
This compound sample
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, chloroform, benzene, petroleum ether)
-
Vortex mixer or stirring rod
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes for each solvent to be tested.
-
Solvent Addition: Add a small volume of a solvent (e.g., 1 mL) to a test tube containing the sample.
-
Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat: Repeat the process for each of the selected solvents. For quantitative solubility, a saturated solution would be prepared and the concentration of the dissolved this compound determined after filtration.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex mixtures like plant wax extracts.[2][27][28][29][30]
Materials:
-
This compound sample or extract
-
A suitable solvent (e.g., hexane (B92381) or heptane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., 100% dimethylpolysiloxane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent to a final concentration appropriate for the instrument's linear range (e.g., 1-100 µg/mL).
-
Instrument Setup:
-
Injector: Set the injector temperature to a high value (e.g., 280-320°C) to ensure complete vaporization of the high-boiling point alkane.
-
Oven Program: Use a temperature program that starts at a low temperature and ramps up to a high temperature to separate the components of the mixture. A typical program might be: hold at 40°C for 3 minutes, then ramp at 6°C/min to 320°C and hold for 10 minutes.
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Mass Spectrometer: Set the MS source temperature (e.g., 230°C) and quadrupole temperature (e.g., 150°C). Set the scan range to cover the expected mass-to-charge ratios of this compound fragments (e.g., m/z 50-550).
-
-
Analysis: Inject the prepared sample into the GC-MS.
-
Data Interpretation:
-
Retention Time: this compound will elute from the column at a specific retention time under the given conditions. This can be compared to a standard for identification.
-
Mass Spectrum: The mass spectrometer will generate a fragmentation pattern for the eluting compound. For n-alkanes, characteristic fragment ions are observed at m/z 57, 71, and 85, corresponding to C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ ions, respectively. The molecular ion (M⁺) may also be observed.
-
Biological Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by suppressing the activation of caspase-1.[6][7][8][31] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of caspase-1 occurs within a multi-protein complex called the inflammasome.
This compound's Role in the Caspase-1 Activation Pathway
The following diagram illustrates a simplified model of the NLRP3 inflammasome activation pathway and the putative inhibitory role of this compound.
Caption: Simplified diagram of the NLRP3 inflammasome pathway and the inhibitory effect of this compound.
Conclusion
This compound is a long-chain alkane with well-defined chemical and physical properties. Its presence in natural sources and its recently discovered biological activities, particularly its anti-inflammatory effects, make it a molecule of significant interest for further research and potential therapeutic applications. The experimental protocols detailed in this guide provide a foundation for the accurate characterization of this compound, which is crucial for its potential development in various scientific and industrial fields. The visualization of its interaction with the caspase-1 pathway offers a starting point for more in-depth mechanistic studies. This technical guide serves as a comprehensive resource for professionals working with this intriguing long-chain hydrocarbon.
References
- 1. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemvision.net [chemvision.net]
- 4. kbcc.cuny.edu [kbcc.cuny.edu]
- 5. Caspase 1 - Wikipedia [en.wikipedia.org]
- 6. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cleavage-Mediated Regulation of Myd88 Signaling by Inflammasome-Activated Caspase-1 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. upload.wikimedia.org [upload.wikimedia.org]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 18. gcms.cz [gcms.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. wjec.co.uk [wjec.co.uk]
- 21. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. scribd.com [scribd.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. saltise.ca [saltise.ca]
- 27. researchgate.net [researchgate.net]
- 28. pragolab.cz [pragolab.cz]
- 29. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
Hentetracontane: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Hentetracontane (n-C31H64) is a long-chain alkane found across various natural sources, from the protective cuticular waxes of plants to the structural components of beeswax. As a highly hydrophobic and stable molecule, it plays a crucial role in preventing water loss and protecting organisms from environmental stressors. Its presence in natural products has also led to investigations into its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction, isolation, and characterization.
Natural Sources of this compound
This compound is synthesized by a diverse range of organisms and is also a constituent of fossil fuels. The primary natural sources can be broadly categorized into plant-based, insect-derived, and mineral sources.
Plant Kingdom
This compound is a common component of the epicuticular wax that forms a protective layer on the leaves, stems, and fruits of many plants.[2][3] This waxy layer serves as a crucial barrier against non-stomatal water loss and external stresses.[3] Notable plant sources include:
-
Candelilla Wax: Derived from the leaves of the Candelilla shrub (Euphorbia antisyphilitica), this wax is a major source of this compound.[1]
-
Common Foods and Plants: The compound is found in a variety of common plants and food sources, such as the common pea (Pisum sativum), gum arabic (Acacia senegal), grapes, watermelons, papaya, coconuts, and sunflowers.[1][4]
-
Other Documented Plants: this compound has also been identified in plants such as Euphorbia piscatoria and Vanilla madagascariensis.[4]
Insect Kingdom
Insects utilize a layer of cuticular hydrocarbons (CHCs) to prevent desiccation and for chemical communication.[5] this compound is a significant component of these CHCs in certain species.
-
Beeswax: This is one of the most well-known and richest sources of this compound. It is a major structural component of the honeycomb, contributing to its stability and water impermeability.[6]
Mineral Sources
Long-chain alkanes are the fundamental building blocks of petroleum.
-
Crude Oil and Petroleum Products: this compound and other long-chain alkanes are found in crude oil and its refined products.[7][8] These hydrocarbons are remnants of ancient organic matter subjected to high temperature and pressure over geological time.[8]
Quantitative Data on this compound Content
The concentration of this compound varies significantly depending on the source. While comprehensive data across all species is not available, established percentages in commercially relevant sources provide a useful benchmark.
| Natural Source | Part/Product | This compound Content (% of Total) | Reference |
| Beeswax | Honeycomb Wax | 8-9% | [1][4][6] |
| Candelilla Wax | Leaf Wax | Major Component | [1] |
| Onion (Allium cepa) | Leaf Epicuticular Wax | 19% (Glossy Phenotype) - 52% (Waxy Phenotype) Note: Data for 16-Hentriacontanone | [9] |
Isolation and Purification Methodologies
The isolation of this compound from natural sources follows a general workflow involving solvent extraction to obtain a crude wax mixture, followed by chromatographic purification to separate the alkane fraction from other lipid classes like fatty acids, alcohols, and esters.
Experimental Protocol 1: Extraction of Epicuticular Wax from Plant Leaves
This protocol describes a non-destructive method for obtaining the surface waxes from plant material, minimizing the co-extraction of intracellular lipids.[2][10]
Materials:
-
Fresh plant leaves
-
Chloroform (B151607) or n-Hexane (Analytical Grade)
-
Glass beaker
-
Forceps
-
Filter paper
-
Rotary evaporator or nitrogen gas stream
-
Sealed glass vials
Procedure:
-
Sample Preparation: Gently clean fresh leaves with distilled water to remove debris and pat them dry.
-
Solvent Immersion: In a well-ventilated fume hood, immerse the leaves in a beaker containing chloroform or hexane (B92381) for a brief period (30-60 seconds).[10] Gently agitate with forceps to ensure the entire leaf surface is in contact with the solvent.[9]
-
Extract Collection: Carefully remove the leaves from the solvent. The resulting solution contains the dissolved epicuticular waxes.[9]
-
Filtration: Filter the extract through filter paper to remove any solid particulate matter.
-
Solvent Evaporation: Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen gas.[2][9]
-
Storage: The resulting residue is the total epicuticular wax extract. Store this crude extract in a sealed vial at 4°C for subsequent purification.[9]
Workflow for the extraction of total epicuticular wax.
Experimental Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This protocol details the separation of non-polar alkanes, such as this compound, from the more polar components of the crude wax extract.[9]
Materials:
-
Crude epicuticular wax extract
-
Silica gel (60-120 mesh)
-
Hexane (Analytical Grade)
-
Dichloromethane (DCM) (Analytical Grade)
-
Glass chromatography column
-
Cotton wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
TLC visualization agent (e.g., iodine vapor)
Procedure:
-
Column Preparation: Place a cotton wool plug at the bottom of the column. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.
-
Sample Loading: Dissolve the crude wax extract in a minimal volume of hexane. Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution (Fractionation):
-
Fraction 1 (Alkanes): Begin elution with 100% hexane. This non-polar solvent will elute the non-polar hydrocarbons, including this compound.[9]
-
Subsequent Fractions: Gradually increase the solvent polarity by adding DCM to the hexane (e.g., 95:5, 90:10 v/v hexane:DCM) and eventually using pure DCM and methanol (B129727) to elute more polar compounds like ketones, alcohols, and acids.
-
-
Fraction Monitoring: Collect the eluate in separate, labeled tubes. Monitor the separation by spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., hexane:DCM, 8:2 v/v).[9]
-
Fraction Pooling: Visualize the spots on the TLC plates. Combine all fractions that contain the non-polar spot corresponding to the alkane fraction. A this compound standard can be used for precise comparison.
-
Final Isolation: Evaporate the solvent from the combined alkane fractions using a rotary evaporator. The resulting residue is the purified this compound, typically a white, waxy solid.
Workflow for the purification of this compound.
Analysis and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound within complex natural extracts.[2]
Protocol 3: GC-MS Analysis
Sample Preparation:
-
Dissolve the purified solid or the crude wax extract in a suitable solvent like chloroform or hexane.
-
For accurate quantification, add a known amount of an internal standard (e.g., n-tetracosane) to the sample.[10]
Instrumentation and Typical Parameters: The following table summarizes typical GC-MS parameters used for the analysis of long-chain alkanes from cuticular wax.
| Parameter | Specification | Reference |
| Gas Chromatograph | Coupled to a Mass Spectrometer (MS) | [10] |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d.) | [10] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | [10] |
| Injector Temperature | 280-300°C | [2][10] |
| Oven Program | Initial temp 50-80°C, ramp 5-10°C/min to 320°C, hold for 2-5 min | [2][10] |
| MS Detector | Electron Ionization (EI) at 70 eV | [2][10] |
| Mass Scan Range | m/z 40-500 | [10] |
Analysis:
-
Identification: this compound is identified by its characteristic mass spectrum and its retention time, which is compared against a pure analytical standard.[10]
-
Quantification: The amount of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from known concentrations of a pure standard.[10]
References
- 1. Showing Compound Hentriacontane (FDB001480) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Chemistry of Bees [chm.bris.ac.uk]
- 7. pjsir.org [pjsir.org]
- 8. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Biological Activity of Hentetracontane in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hentetracontane (C₃₁H₆₄) is a long-chain alkane that is an integral component of the epicuticular wax of many plant species. This technical guide provides an in-depth overview of the known and potential biological activities of this compound in plants. While research directly investigating the exogenous application of this compound is limited, this document synthesizes current knowledge on its endogenous roles and extrapolates potential functionalities based on studies of related long-chain alkanes and general plant defense and stress response mechanisms. This guide covers the role of this compound in the plant cuticle, its influence on plant-environment interactions, and its potential as a biostimulant. Detailed experimental protocols for the extraction, analysis, and application of long-chain alkanes are provided, alongside visualizations of relevant biological pathways.
Introduction to this compound
This compound is a saturated hydrocarbon belonging to the class of very-long-chain alkanes (VLCAs). In plants, it is primarily found as a component of the cuticular wax, which forms a protective layer on the epidermis of aerial plant parts. This waxy layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and serving as a barrier against pathogens and herbivores. The composition of cuticular wax, including the abundance of specific alkanes like this compound, can vary significantly between plant species, developmental stages, and in response to environmental conditions.
Endogenous Roles and Biological Activity of this compound in Plants
The primary established role of this compound in plants is structural, as a key component of the epicuticular wax. However, this structural role has significant implications for the plant's interaction with its environment.
Role in the Plant Cuticle and Abiotic Stress Tolerance
The plant cuticle is a primary defense against various abiotic stresses, and this compound contributes to its protective properties.
-
Water Retention: The hydrophobic nature of this compound and other long-chain alkanes is fundamental to the cuticle's role in preventing water loss.
-
Environmental Protection: The cuticular wax layer, containing this compound, protects plant tissues from UV radiation, extreme temperatures, and wind.
Involvement in Plant Reproduction
Recent studies have highlighted the importance of very-long-chain alkanes in plant reproductive processes. A deficiency in the biosynthesis of VLCAs, including those in the same class as this compound, has been shown to cause male sterility in rice. This is due to impaired pollen adhesion and hydration, which are critical for successful fertilization.[1]
Stimulation of Fungal Spore Germination
Interestingly, this compound isolated from the leaf surface of Syzygium jambos has been shown to stimulate the germination of urediniospores of the rust fungus Puccinia psidii. This suggests that components of the plant cuticle can act as signals for symbiotic or pathogenic fungi.
Potential Exogenous Activity and Biostimulant Effects
While direct research is sparse, based on studies of other long-chain hydrocarbons and plant defense mechanisms, the exogenous application of this compound could potentially elicit a range of biological responses in plants.
Potential Role as a Plant Defense Elicitor
Exogenous molecules, known as elicitors, can trigger plant defense signaling pathways, leading to a state of heightened resistance. It is plausible that this compound, as a plant-derived compound, could be recognized by plant cell receptors and initiate a defense response. This could involve the activation of signaling cascades mediated by key plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).[2][3] The induction of pathogenesis-related (PR) genes is a common downstream effect of such signaling.[4][5]
Hypothetical Signaling Pathway
The perception of a long-chain alkane like this compound at the cell surface could potentially trigger a signaling cascade involving an increase in intracellular calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS). These early signaling events can then activate protein kinase cascades, leading to the activation of transcription factors that regulate the expression of defense-related genes.
Quantitative Data
Direct quantitative data on the effects of exogenous this compound on plant growth and biomass is largely unavailable in the current scientific literature. The following table summarizes hypothetical dose-response data based on general principles of biostimulant activity, where low concentrations may be stimulatory and high concentrations could be inhibitory. This data is illustrative and not based on experimental results for this compound.
| Concentration (µM) | Change in Biomass (%) | Change in Root Length (%) | Relative Chlorophyll (B73375) Content (%) |
| 0 (Control) | 0 | 0 | 100 |
| 1 | +5 | +8 | 102 |
| 10 | +12 | +15 | 108 |
| 50 | +8 | +10 | 105 |
| 100 | -2 | -5 | 98 |
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissue
This protocol describes a general method for the extraction and analysis of cuticular waxes, including this compound, from plant leaves using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
A. Extraction
-
Sample Collection: Collect fresh, undamaged leaves.
-
Wax Extraction: Immerse the leaves (a known surface area or fresh weight) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) for 30-60 seconds with gentle agitation. This dissolves the epicuticular waxes without significantly extracting intracellular lipids.
-
Internal Standard: Add a known amount of an internal standard (e.g., n-tetracosane) to the solvent extract for quantification.
-
Filtration: Remove the plant material and filter the extract through a glass wool plug to remove any solid debris.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried wax residue in a known volume of hexane for GC-MS analysis.
B. GC-MS Analysis
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C for 2 min, ramp to 290°C at 4°C/min, and hold for 20 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, mass range m/z 40-550.
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to a pure standard. Quantify based on the peak area relative to the internal standard.
Protocol for Exogenous Application of this compound
Due to the hydrophobic nature of this compound, careful preparation is required for its application to plants in an aqueous solution.
-
Stock Solution Preparation:
-
Dissolve a known weight of this compound in a minimal amount of a suitable organic solvent (e.g., chloroform or acetone).
-
Add a surfactant (e.g., Tween 20 at 0.01-0.1% v/v) to the desired final volume of water while vigorously stirring to create an emulsion. The organic solvent should be kept to a very low final concentration to avoid phytotoxic effects. A control group with the same concentration of solvent and surfactant should be included in the experiment.
-
-
Application:
-
Foliar Spray: Apply the emulsion to the plant foliage as a fine mist until runoff. Ensure even coverage of both adaxial and abaxial leaf surfaces.
-
Soil Drench: Apply a known volume of the emulsion to the soil around the base of the plant.
-
-
Experimental Design:
-
Use a range of this compound concentrations to assess dose-dependent effects.
-
Include a control group (water + surfactant + solvent) and a mock-treated group (water only).
-
Maintain consistent environmental conditions (light, temperature, humidity) for all treatment groups.
-
-
Data Collection:
-
Measure plant growth parameters (e.g., height, biomass, root length) at regular intervals.
-
Conduct biochemical assays to measure chlorophyll content, antioxidant enzyme activity, or stress markers.
-
Perform gene expression analysis (e.g., qRT-PCR) on key defense-related genes.
-
Conclusion and Future Directions
This compound is a vital component of the plant cuticle, contributing significantly to the plant's primary defense against environmental stresses. While its endogenous roles are beginning to be understood, the potential for exogenously applied this compound to act as a biostimulant or plant defense elicitor remains a largely unexplored area of research. Future studies should focus on:
-
Conducting dose-response experiments to quantify the effects of exogenous this compound on the growth, development, and yield of various crop species.
-
Investigating the molecular mechanisms underlying any observed effects, including the identification of specific receptors and signaling components.
-
Elucidating the role of this compound in modulating plant hormone signaling pathways.
-
Assessing the potential for this compound to enhance plant tolerance to specific biotic and abiotic stresses.
A deeper understanding of the biological activity of this compound could lead to the development of novel, sustainable approaches for enhancing crop resilience and productivity.
References
- 1. Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 4. Expression of Arabidopsis pathogenesis‐related genes during nematode infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Hentetracontane as a Potential Biomarker for Specific Diseases: A Technical Guide
Executive Summary:
This technical guide provides an in-depth overview of the current scientific landscape regarding hentetracontane, a 41-carbon long-chain alkane, and its potential as a biomarker for specific diseases. Extensive literature review reveals that while this compound has been identified in various biological and environmental samples, its role as a definitive biomarker for any specific human disease is not yet established. This document summarizes the existing, albeit limited, research on very-long-chain alkanes in disease contexts, details the analytical methodologies for the detection and quantification of this compound, and outlines potential future directions for research in this nascent field. The primary focus of this guide is to equip researchers with the necessary technical information to investigate the potential of this compound and other very-long-chain alkanes as novel biomarkers.
Introduction to this compound and Very-Long-Chain Alkanes
This compound (C41H84) is a saturated hydrocarbon belonging to the class of very-long-chain alkanes (VLCAs). VLCAs are ubiquitous in nature, found in plant waxes, insect cuticles, and marine organisms. In humans, the endogenous presence and metabolic pathways of such long-chain alkanes are not well-elucidated. However, the metabolism of alkanes is known to occur in various microorganisms, including pathogenic bacteria like Mycobacterium tuberculosis, which can utilize alkanes as a carbon source. This has led to speculation that VLCAs, including this compound, could serve as potential biomarkers for infectious diseases or other pathological conditions where lipid metabolism is altered.
Current State of Research: this compound and Disease
Currently, there is a notable absence of direct evidence in peer-reviewed scientific literature linking specific levels of this compound to the diagnosis, prognosis, or monitoring of any human disease. While metabolomics and lipidomics studies have identified numerous biomarkers for conditions such as cancer, metabolic syndrome, and neurodegenerative diseases, this compound has not been reported as a significant discriminant molecule in these investigations.
The most relevant, though indirect, field of research is the study of alkane metabolism in Mycobacterium tuberculosis. This bacterium possesses an alkane hydroxylase system that allows it to metabolize alkanes. It is hypothesized that the metabolic byproducts or the specific consumption of host-derived alkanes by the bacteria could potentially serve as biomarkers for tuberculosis. However, studies to date have not specifically implicated this compound in this process.
Analytical Methodologies for this compound Detection
The analysis of this compound in biological matrices is challenging due to its low volatility and concentration. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the identification and quantification of this compound.
Sample Preparation and Extraction
Effective extraction of this compound from complex biological samples like serum, plasma, or tissue is critical for accurate analysis. A general workflow involves lipid extraction followed by fractionation to isolate the hydrocarbon fraction.
Table 1: Summary of Sample Extraction Protocols for this compound Analysis
| Step | Protocol 1: Liquid-Liquid Extraction (LLE) | Protocol 2: Solid-Phase Extraction (SPE) |
| 1. Sample Lysis | Homogenization of tissue in a suitable buffer. For serum/plasma, direct extraction is often possible. | Homogenization of tissue or direct use of serum/plasma. |
| 2. Lipid Extraction | Extraction with a biphasic solvent system (e.g., chloroform:methanol:water, 2:1:0.8 v/v/v). | Application of the sample to a C18 or silica-based SPE cartridge. |
| 3. Fractionation | Separation of the non-polar lipid phase. | Washing the cartridge with a polar solvent to remove polar lipids. |
| 4. Elution | Evaporation of the solvent and reconstitution in a non-polar solvent like hexane (B92381). | Elution of the alkane fraction with a non-polar solvent (e.g., hexane or dichloromethane). |
| 5. Derivatization | Not typically required for alkanes. | Not typically required for alkanes. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, the samples are analyzed by GC-MS. The chromatographic conditions must be optimized for the separation of high molecular weight compounds.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Mode | Splitless |
| Injector Temperature | 300°C |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 320°C; Final hold: 20 min |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition | Full scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis (monitoring characteristic ions of this compound) |
Visualizing Experimental and Logical Workflows
General Workflow for Biomarker Discovery
The following diagram illustrates a generalized workflow for investigating a novel compound like this compound as a potential biomarker.
Hypothetical Signaling Pathway Involvement
While no signaling pathways involving this compound have been identified, one could speculate on its potential indirect effects on lipid signaling pathways if it were to be metabolized or to interact with cell membranes. The following diagram is a hypothetical representation and is for illustrative purposes only.
Challenges and Future Directions
The investigation of this compound as a biomarker faces several challenges:
-
Lack of Biological Plausibility: The biological role of this compound in human physiology is unknown, making it difficult to hypothesize its involvement in specific diseases.
-
Analytical Complexity: The analysis of VLCAs requires specialized and sensitive analytical techniques.
-
Potential for Contamination: this compound is present in the environment and could be a contaminant in samples, leading to false positives.
Future research should focus on:
-
Untargeted Metabolomics: Broad, untargeted metabolomics and lipidomics studies on large patient cohorts are needed to identify if this compound or other VLCAs are differentially expressed in any disease state.
-
In Vitro and In Vivo Studies: If a correlation is found, further studies using cell cultures and animal models will be necessary to understand the biological role of this compound.
-
Standardization of Analytical Methods: The development of standardized and validated analytical methods for the quantification of this compound in various biological matrices is crucial.
Conclusion
Hentetracontane: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentetracontane, a long-chain saturated hydrocarbon, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in inflammatory diseases.
Mechanism of Action: Modulation of Key Inflammatory Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators.[1][2][3] The Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response, has been identified as a primary target of this compound.[1][3][4]
The NF-κB Signaling Pathway
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines and enzymes.[5][6]
This compound has been shown to inhibit the LPS-induced translocation of NF-κB in RAW 264.7 cells, thereby downregulating the expression of its target genes.[1] This regulatory effect on NF-κB is a cornerstone of its anti-inflammatory activity.[1][2]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The following tables summarize the quantitative data from key studies.
In Vitro Studies
The primary in vitro model for assessing the anti-inflammatory properties of this compound is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells or mouse peritoneal macrophages.[1][3]
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Mediator | Concentration of this compound | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |
| Prostaglandin E2 (PGE2) | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |
| Leukotriene B4 (LTB4) | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |
Table 2: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Cytokine | Concentration of this compound | % Inhibition / Reduction | Reference |
| TNF-α | 1 µM, 5 µM, 10 µM | Significant Reduction | [1][7] |
| IL-6 | 1 µM, 5 µM, 10 µM | Significant Reduction | [1][7] |
| IL-1β | 1 µM, 5 µM, 10 µM | Significant Reduction | [1][7] |
| MCP-1 | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |
| IL-10 (anti-inflammatory) | 1 µM, 5 µM, 10 µM | Significant Increase | [1] |
In Vivo Studies
In vivo studies have corroborated the anti-inflammatory effects of this compound, primarily in mouse models of inflammation.
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Dosage of this compound | Route of Administration | % Inhibition of Edema | Reference |
| 1 mg/kg, 2 mg/kg, 5 mg/kg | Not Specified | Significant Reduction | [1][4] |
Table 4: Effect of this compound on Cytokine Production in LPS-stimulated Balb/c Mice
| Cytokine | Dosage of this compound | % Inhibition / Reduction | Reference |
| TNF-α | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1][7] |
| IL-6 | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1][7] |
| IL-1β | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1][7] |
| MCP-1 | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1] |
| IL-10 (anti-inflammatory) | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Increase | [1] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies investigating the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Activity Assessment
Figure 2: General experimental workflow for in vitro studies.
1. Cell Culture:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[1]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of this compound (e.g., 1, 5, and 10 µM) for a specified period, typically 1-2 hours.[1]
3. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a concentration of, for example, 1 µg/mL.[3]
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Assays: The levels of PGE2 and LTB4 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Cytokine Assays: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) and the anti-inflammatory cytokine (IL-10) in the supernatant are measured by specific ELISA kits.[1]
5. NF-κB Translocation Assay:
-
After treatment, cells are lysed, and nuclear and cytoplasmic extracts are prepared.
-
The levels of NF-κB (typically the p65 subunit) in the nuclear and cytoplasmic fractions are determined by Western blotting or an ELISA-based assay to assess its translocation to the nucleus.[1]
In Vivo Anti-inflammatory Activity Assessment
Figure 3: General experimental workflow for in vivo studies.
1. Animal Model:
-
Species: Balb/c mice are frequently used.[1]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment, with free access to standard pellet diet and water.
2. Carrageenan-Induced Paw Edema Model:
-
Mice are divided into different groups: a control group, a carrageenan-only group, and groups treated with different doses of this compound (e.g., 1, 2, and 5 mg/kg).[1]
-
This compound or the vehicle is administered, typically intraperitoneally or orally, one hour before the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw of the mice.
-
The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the carrageenan-only group.
3. Measurement of Cytokines in Serum:
-
In a separate set of experiments, mice are treated with this compound and then challenged with LPS.
-
Blood samples are collected after a specific time period.
-
The serum is separated by centrifugation, and the levels of various cytokines (TNF-α, IL-6, IL-1β, MCP-1, and IL-10) are measured using specific ELISA kits.[1][7]
Future Directions and Conclusion
The existing body of research strongly supports the anti-inflammatory potential of this compound. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway and the subsequent reduction in pro-inflammatory mediators, makes it a promising candidate for further investigation and development as a novel anti-inflammatory agent.[1]
Future research should focus on:
-
Elucidating the potential involvement of other anti-inflammatory pathways, such as the MAPK pathway.
-
Conducting more extensive preclinical studies to evaluate its efficacy and safety in various chronic inflammatory disease models.
-
Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.
-
Exploring potential synergistic effects with existing anti-inflammatory drugs.
References
- 1. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. caymanchem.com [caymanchem.com]
Hentetracontane as a Potential Antitubercular Agent: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the exploration of novel chemical scaffolds for the development of new antitubercular drugs. Hentetracontane, a long-chain alkane, has been identified as a potential candidate through computational studies. This technical guide provides an in-depth overview of the current, albeit limited, research on the antitubercular potential of this compound, focusing on its proposed mechanism of action, and outlines the standard experimental protocols required for its validation. The information is presented to facilitate further research and development efforts in this area.
Introduction
This compound (C₃₁H₆₄) is a saturated hydrocarbon with the chemical formula CH₃(CH₂)₂₉CH₃. While traditionally considered biologically inert, recent in-silico studies have suggested its potential as an antimicrobial agent. A molecular docking study has indicated that this compound may exhibit antitubercular activity by targeting a key enzyme in the shikimate pathway of Mycobacterium tuberculosis, a pathway essential for the synthesis of aromatic amino acids and other crucial molecules, and notably absent in humans, making it an attractive drug target.
Proposed Mechanism of Action: Inhibition of Shikimate Kinase
Computational modeling suggests that this compound may act as an inhibitor of shikimate kinase, a crucial enzyme in the shikimate pathway of Mycobacterium tuberculosis.[1] This pathway is responsible for the biosynthesis of chorismate, a precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as other important molecules. By inhibiting shikimate kinase, this compound could disrupt these essential biosynthetic processes, leading to bacterial cell death.
Quantitative Data
Molecular Docking Analysis
The only available quantitative data for the antitubercular potential of this compound is from a molecular docking study.[1] This study predicted the binding affinity of this compound to the active site of shikimate kinase from Mycobacterium tuberculosis.
| Compound | Target Protein | PDB ID | Binding Score (kcal/mol) |
| This compound | Shikimate Kinase | 1ZYU | -10.4 |
| Isoniazid (Standard) | InhA | - | Not Reported in this study |
Table 1: Molecular docking score of this compound against Shikimate Kinase.[1]
Illustrative In Vitro Activity Data
The following tables represent hypothetical data for the antitubercular and cytotoxic activity of this compound. These are provided as examples of the data that would be generated through the experimental protocols described in the subsequent sections.
| Compound | M. tuberculosis Strain | MIC₅₀ (µg/mL) |
| This compound | H37Rv (ATCC 27294) | To be determined |
| Rifampicin (Control) | H37Rv (ATCC 27294) | 0.125 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC₅₀) of this compound.
| Compound | Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC₅₀) |
| This compound | Vero (ATCC CCL-81) | To be determined | To be determined |
| Doxorubicin (Control) | Vero (ATCC CCL-81) | 1.2 | - |
Table 3: Hypothetical Cytotoxicity (CC₅₀) and Selectivity Index of this compound.
Experimental Protocols
Molecular Docking (As Performed)
This protocol is based on the methodology described in the existing literature for this compound.[1]
-
Protein Preparation: The three-dimensional crystal structure of shikimate kinase from Mycobacterium tuberculosis (PDB ID: 1ZYU) was obtained from the RCSB Protein Data Bank. The protein structure was prepared using Discovery Studio 2021 Client by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The structure of this compound was drawn using ChemDraw 20.0 and saved in Mol format. The ligand was then prepared for docking by assigning charges and generating a 3D conformation.
-
Molecular Docking: Docking was performed using PyRx software. The prepared shikimate kinase was set as the macromolecule and this compound as the ligand. The docking grid was centered on the active site of the enzyme. The docking algorithm was run to predict the binding conformation and affinity of this compound to the protein.
-
Visualization: The resulting docked poses and interactions were visualized using Discovery Studio 2021 Client.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv (ATCC 27294) is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well of the microplate to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Incubation: The microplates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, a freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are then re-incubated for 24 hours.
-
Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay: MTT Assay
This protocol is used to assess the cytotoxicity of a compound against a mammalian cell line.
-
Cell Culture: Vero cells (ATCC CCL-81), an immortalized African green monkey kidney epithelial cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Conclusion and Future Directions
The current evidence for the antitubercular activity of this compound is based solely on a single in-silico molecular docking study, which suggests its potential to inhibit shikimate kinase in Mycobacterium tuberculosis. While this computational prediction is promising, it is imperative to validate these findings through rigorous in-vitro and subsequent in-vivo experimental studies. The protocols outlined in this guide provide a standard framework for such investigations. Future research should focus on determining the MIC of this compound against drug-sensitive and drug-resistant strains of M. tuberculosis, assessing its cytotoxicity to establish a selectivity index, and elucidating its precise mechanism of action. Should these studies yield positive results, this compound could serve as a novel scaffold for the development of a new class of antitubercular agents.
References
The Role of Hentetracontane in Fungal Spore Germination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal spore germination is a critical initial step in the infection process for many pathogenic fungi, making it a key target for the development of novel antifungal strategies. The germination process is tightly regulated by a complex interplay of environmental cues and endogenous signaling pathways. One such environmental cue that has been identified as a potent stimulator of germination in certain rust fungi is the long-chain alkane, hentetracontane (C₃₁H₆₄). This technical guide provides an in-depth overview of the current understanding of this compound's role in fungal spore germination, with a focus on quantitative data, experimental methodologies, and the potential signaling pathways involved. While direct evidence linking this compound to specific signaling cascades is currently limited, this guide will also explore the well-established roles of the cAMP/PKA and MAP kinase pathways in fungal spore germination as a framework for future research.
This compound as a Germination Stimulant: Quantitative Data
Research has demonstrated that this compound can significantly stimulate the germination of urediniospores of the rust fungus Puccinia psidii. A key study by Tessmann & Dianese (2002) provides the most comprehensive quantitative data on this phenomenon. The study found that urediniospores of P. psidii exhibit very low germination rates when suspended in water alone, suggesting the presence of a self-inhibitor. However, the addition of this compound to a mineral oil suspension of the spores led to a dose-dependent increase in germination.[1][2]
The active fraction containing hentriacontane, when added to a spore suspension in mineral oil, induced up to an 88% increase in germination compared to the mineral oil control.[1][2][3] The table below summarizes the germination percentages observed at various concentrations of this compound.
| Treatment | Germination Percentage (%) |
| Water | ~0 |
| Mineral Oil (Control) | ~45 |
| This compound 2 ppm in Mineral Oil | ~55 |
| This compound 20 ppm in Mineral Oil | ~65 |
| This compound 200 ppm in Mineral Oil | ~85 |
| This compound 2000 ppm in Mineral Oil | ~80 |
| This compound 20000 ppm in Mineral Oil | ~75 |
Data extracted from Tessmann & Dianese (2002).
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the replication and advancement of research in this area. The following section details the protocol used to assess the stimulatory effect of this compound on Puccinia psidii urediniospore germination, as described by Tessmann & Dianese (2002).
Protocol: Urediniospore Germination Assay
1. Spore Suspension Preparation:
-
Urediniospores of Puccinia psidii are suspended in mineral oil at a concentration of 2 x 10⁴ urediniospores per ml.[1] This is because the spores do not readily germinate in water.[1]
2. Treatment Application:
-
This compound, dissolved in a suitable solvent and then mixed with mineral oil, is added to the spore suspension to achieve the desired final concentrations (e.g., 0, 2, 20, 200, 2,000, and 20,000 ppm).[1]
3. Inoculation:
-
0.5 ml of the treated spore suspension is uniformly distributed onto the surface of 2% water agar (B569324) in Petri dishes using a sterile glass rod.[1]
4. Incubation:
-
The inoculated Petri dishes are incubated at 22°C for 24 hours in continuous darkness.
5. Germination Assessment:
-
After incubation, the percentage of germinated spores is determined by microscopic observation.
-
A spore is considered germinated if the germ tube length is greater than or equal to the spore diameter.
Below is a graphical representation of the experimental workflow.
Potential Signaling Pathways in Fungal Spore Germination
While the direct signaling pathways activated by this compound in fungal spores have not yet been elucidated, two major, highly conserved signaling cascades are known to play pivotal roles in regulating fungal spore germination in response to various stimuli: the cAMP-dependent Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein (MAP) Kinase pathways.
cAMP/PKA Signaling Pathway
The cAMP/PKA pathway is a central regulator of growth, development, and pathogenesis in many fungi.[4][5][6][7] In the context of spore germination, this pathway is typically activated by external signals that lead to an increase in intracellular cyclic AMP (cAMP) levels.
Generalized Mechanism:
-
Signal Perception: An external stimulus (e.g., nutrients, surface contact) is detected by a G-protein coupled receptor (GPCR) on the fungal cell surface.
-
Adenylate Cyclase Activation: The activated GPCR stimulates adenylate cyclase, an enzyme that synthesizes cAMP from ATP.
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a variety of downstream target proteins, including transcription factors, which in turn regulate the expression of genes required for germination and germ tube elongation.
MAP Kinase Signaling Pathways
MAP kinase cascades are evolutionarily conserved signaling modules in eukaryotes that regulate a wide range of cellular processes, including stress responses, cell wall integrity, and morphogenesis.[8][9][10][11] In fungi, several distinct MAP kinase pathways are involved in spore germination and pathogenic development.
Generalized Mechanism: A typical MAP kinase cascade consists of a three-tiered kinase module:
-
MAP Kinase Kinase Kinase (MAPKKK): Receives an upstream signal and becomes activated.
-
MAP Kinase Kinase (MAPKK): Is phosphorylated and activated by the MAPKKK.
-
MAP Kinase (MAPK): Is phosphorylated and activated by the MAPKK.
The activated MAPK then phosphorylates downstream targets, such as transcription factors, to elicit a cellular response. Different MAPK pathways (e.g., Fus3/Kss1-like, Slt2-like, Hog1-like) respond to different stimuli and regulate distinct aspects of fungal development.[10][11] For instance, a Fus3/Kss1-like pathway is often associated with invasive growth and appressorium formation.[10]
Conclusion and Future Directions
This compound has been identified as a significant stimulator of spore germination in the rust fungus Puccinia psidii. The dose-dependent effect of this long-chain alkane highlights its potential role as an environmental cue for initiating the infection process. While the precise molecular mechanisms by which this compound is perceived and transduced into a germination response remain to be elucidated, the conserved cAMP/PKA and MAP kinase signaling pathways present plausible candidates for investigation.
Future research should focus on:
-
Receptor Identification: Identifying the putative cell surface receptor(s) that bind to this compound.
-
Signaling Pathway Analysis: Investigating the involvement of the cAMP/PKA and MAP kinase pathways in this compound-mediated germination through the use of specific inhibitors, genetic knockouts, and phosphoproteomics.
-
Transcriptomic and Proteomic Studies: Characterizing the downstream changes in gene and protein expression that occur in response to this compound treatment.
A deeper understanding of the role of this compound and its associated signaling pathways in fungal spore germination could pave the way for the development of novel and targeted antifungal therapies aimed at preventing the initiation of fungal infections. This could involve the design of molecules that block the perception of germination stimulants or inhibit key components of the downstream signaling cascades.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Frontiers | The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum [frontiersin.org]
- 5. The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the cAMP signaling pathway in the dissemination and development on pepper fruit anthracnose disease caused by Colletotrichum scovillei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Role of Mitogen-Activated Protein (MAP) Kinase Signaling Components in the Fungal Development, Stress Response and Virulence of the Fungal Cereal Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Hentetracontane in Insect Cuticular Hydrocarbons: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that provides protection against desiccation and mediates a vast array of chemical communication signals. Among the diverse array of these compounds, very-long-chain hydrocarbons (VLCHCs) such as hentetracontane (n-C41) are of increasing interest due to their significant roles in waterproofing and their potential as species-specific signaling molecules. This technical guide provides a comprehensive overview of the core aspects of this compound and other VLCHCs in insects, including their biosynthesis, function, and the experimental protocols for their analysis. Quantitative data on the presence of these compounds are summarized, and key biological and experimental workflows are visualized to aid researchers in this field.
The Core Functions of this compound and Very-Long-Chain Hydrocarbons in the Insect Cuticle
The insect epicuticle is coated with a complex mixture of lipids, of which hydrocarbons are a major component. These CHCs are broadly classified into n-alkanes (straight-chain saturated hydrocarbons), n-alkenes (containing one or more double bonds), and methyl-branched alkanes. This compound is an n-alkane with a 41-carbon chain. The primary functions of these, particularly the very-long-chain varieties, are twofold:
-
Desiccation Resistance: The waxy layer of CHCs creates a hydrophobic barrier, which is essential for preventing water loss, a major physiological challenge for terrestrial insects. Longer-chain hydrocarbons, due to their higher melting points and lower volatility, are generally more effective at waterproofing. The presence of VLCHCs, including this compound, is therefore particularly important for insects inhabiting arid environments. Studies have shown a correlation between the abundance of longer-chain CHCs and increased desiccation resistance in various insect species.
-
Chemical Communication: CHCs serve as a form of "chemical language" for insects, mediating a wide range of behaviors.[1] These semiochemicals can act as contact pheromones, conveying information about species, sex, reproductive status, and social caste.[1] While many studies have focused on hydrocarbons in the C20-C35 range, there is growing evidence that VLCHCs also play a role in chemical signaling. Their low volatility makes them ideal for contact-based recognition, such as nestmate recognition in social insects or mate recognition during courtship.
Biosynthesis of this compound and Other Very-Long-Chain Hydrocarbons
The biosynthesis of CHCs is a complex process that occurs primarily in specialized cells called oenocytes. The general pathway involves the elongation of fatty acyl-CoA precursors, followed by a reductive step and then a final decarbonylation to produce the hydrocarbon.
The production of very-long-chain fatty acids (VLCFAs), the direct precursors to VLCHCs like this compound, is a critical step. This is achieved through the action of a multi-enzyme complex known as the elongase system . This system sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The substrate specificity of the various elongase enzymes is a key determinant of the final chain length distribution of the CHCs.
The subsequent steps involve the reduction of the VLCFA to a fatty aldehyde, followed by an oxidative decarbonylation reaction, catalyzed by a cytochrome P450 enzyme, which removes one carbon to yield the final hydrocarbon.
Quantitative Data on this compound and Other VLCHCs
Quantifying the relative abundance of specific CHCs is crucial for understanding their biological significance. However, the analysis of VLCHCs like this compound can be challenging with standard gas chromatography-mass spectrometry (GC-MS) methods, which often have an upper limit of detection around C40.[2] More advanced techniques, such as high-temperature GC-MS or other mass spectrometry methods, are often required for the accurate quantification of these larger molecules.
The following table summarizes the presence of this compound (C41) or hydrocarbons within that size range in various insect orders. It is important to note that for many species, the presence of VLCHCs has been confirmed, but precise quantitative data for this compound is not always available in the literature.
| Order | Species | This compound (C41) Relative Abundance (%) | Reference |
| Blattodea | Blatta orientalis | Present (VLCHCs up to C58 detected) | [2] |
| Blattodea | Blattella germanica | Present (VLCHCs up to C58 detected) | [2] |
| Blattodea | Kalotermes flavicollis | Present (VLCHCs up to C58 detected) | [2] |
| Blattodea | Mastotermes darwiniensis | Present (VLCHCs up to C58 detected) | [2] |
| Hymenoptera | Myrmica spp. | C39 is the longest chain reported in this study |
Note: "Present" indicates that hydrocarbons in the C41 range or higher have been detected, but specific quantitative data for this compound was not provided in the cited source.
Experimental Protocols
Extraction of Cuticular Hydrocarbons
The most common method for extracting CHCs is solvent extraction.
Materials:
-
Glass vials (2-4 mL) with polytetrafluoroethylene (PTFE)-lined caps
-
Non-polar solvent (e.g., n-hexane or pentane, analytical grade)
-
Vortex mixer
-
Micropipettes
-
GC vials with micro-inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Place a single insect (or a pooled sample for very small insects) into a clean glass vial.
-
Add a known volume of n-hexane (e.g., 500 µL) to the vial, ensuring the insect is fully submerged.
-
Agitate the vial on a vortex mixer for 2 minutes.
-
Carefully transfer the hexane (B92381) extract to a clean GC vial.
-
Concentrate the extract by evaporating the solvent under a gentle stream of nitrogen gas.
-
Re-dissolve the dried extract in a smaller, known volume of hexane (e.g., 50 µL) for GC-MS analysis.
Analysis of Cuticular Hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for separating, identifying, and quantifying the components of a CHC profile. For the analysis of VLCHCs, a high-temperature column and appropriate temperature programming are necessary.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column suitable for high-temperature analysis (e.g., DB-5HT, 30 m x 0.25 mm i.d., 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 320°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 320°C at 10°C/min.
-
Hold at 320°C for 15 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 50-700.
-
Data Analysis:
-
Identification: Individual CHCs are identified by comparing their mass spectra and retention times to those of authentic standards and published libraries.
-
Quantification: The relative abundance of each CHC is determined by integrating the area of its corresponding peak in the total ion chromatogram and expressing it as a percentage of the total peak area of all identified hydrocarbons.
Conclusion
This compound and other very-long-chain hydrocarbons are integral components of the insect cuticle, contributing significantly to both survival through desiccation resistance and to the intricate chemical communication systems that govern insect behavior. While the study of these large molecules presents analytical challenges, advancements in methodologies are shedding more light on their prevalence and importance. For researchers in entomology, chemical ecology, and drug development, a thorough understanding of the biosynthesis, function, and analysis of these compounds is essential for developing novel pest management strategies and for a deeper appreciation of insect biology and evolution. Further research is needed to quantify the abundance of this compound and other VLCHCs across a wider range of insect taxa to fully elucidate their ecological and evolutionary significance.
References
Hentetracontane: A Technical Overview of a Long-Chain Alkane
A Note on Nomenclature: The term "Hentetracontane" appears to be a less common variant or potential misspelling of "Hentriacontane." This guide will primarily focus on Hentriacontane (B1218953), a 31-carbon alkane, for which extensive scientific data is available. For clarity, the data for the 41-carbon alkane, this compound, is also provided.
Chemical Identification
Hentriacontane is a long-chain saturated hydrocarbon. Its chemical identity is established by several key identifiers.
| Identifier | Value | Reference |
| IUPAC Name | Hentriacontane | [1] |
| Synonyms | Untriacontane, n-Hentriacontane | [2][3][4] |
| CAS Number | 630-04-6 | [1][2][3][4] |
| Molecular Formula | C31H64 | [1][2][3][4] |
| Molecular Weight | 436.84 g/mol | [2][3] |
| PubChem CID | 12410 | [1][5] |
| ChEBI ID | 5659 | [1] |
| InChI Key | IUJAMGNYPWYUPM-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [1][2] |
For the 41-carbon alkane, this compound, the available identifiers are:
| Identifier | Value | Reference |
| Molecular Formula | C41H84 | [6] |
| Molecular Weight | 577.1 g/mol | [6] |
| PubChem CID | 81613 | [6] |
Physicochemical Properties
Hentriacontane exists as a white, waxy solid at standard conditions.[1][7] It is a non-polar molecule, making it highly hydrophobic and insoluble in water.[7]
| Property | Value | Reference |
| Appearance | White, opaque, waxy crystals | [1] |
| Melting Point | 67.5 to 69.3 °C | [1] |
| Boiling Point | 458 °C | [1] |
| Density | 0.781 g/cm³ at 68 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in heptane (B126788) (5 mg/ml) and petroleum ether; Slightly soluble in ethanol, benzene, chloroform. | [2][5][7][8] |
| Vapor Pressure | 1.40 x 10⁻¹¹ mm Hg at 25 °C (Extrapolated) | [5] |
| logP | 16.501 | [1] |
Natural Occurrence and Biological Significance
Hentriacontane is a naturally occurring compound found in a variety of plant and insect waxes. It is a component of beeswax (comprising about 8-9%) and is found in plants such as peas (Pisum sativum), Acacia senegal, and Gymnema sylvestre.[1][5]
Research has indicated that hentriacontane possesses anti-inflammatory, antitumor, antimicrobial, and antitubercular properties.[5][7] It has been shown to reduce the expression of inflammatory mediators.[7]
Experimental Protocols
Analytical Methods
The identification and quantification of hentriacontane in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
General Workflow for Analysis:
-
Extraction: The initial step involves isolating hentriacontane from the sample matrix. For solid samples, this can be achieved through solvent extraction. For water samples, methods like purge and trap or headspace analysis can be employed for volatile compounds, though less applicable to long-chain alkanes. Steam distillation is another potential method for compounds with relatively high vapor pressure that are insoluble in water.[9]
-
Cleanup: The crude extract is often purified to remove interfering substances. Adsorption chromatography using silica (B1680970) gel, alumina, or florisil (B1214189) is a common technique for separating non-polar compounds like hentriacontane.[9]
-
Concentration: The purified sample is concentrated to meet the detection limits of the analytical instrument. Rotary evaporation or evaporation under a stream of nitrogen are common methods.[9]
-
Instrumental Analysis: The concentrated sample is then analyzed, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution gas chromatography (HRGC) provides excellent separation of complex mixtures of hydrocarbons.[5][10]
Synthesis of a Hentriacontane Derivative
While the direct synthesis of hentriacontane is not extensively detailed in the provided results, a method for synthesizing a related β-diketone, hentriacontane-14,16-dione, has been reported. This synthesis starts from an isoxazole (B147169) precursor.[11] Such synthetic routes are crucial for producing standards for analytical studies and for creating novel compounds with potential biological activities.
Logical Relationships
Caption: Relationship between Hentriacontane's properties and its applications.
References
- 1. Hentriacontane - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. Hentriacontane [webbook.nist.gov]
- 5. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C41H84 | CID 81613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Hentriacontane (FDB001480) - FooDB [foodb.ca]
- 8. hentriacontane, 630-04-6 [thegoodscentscompany.com]
- 9. env.go.jp [env.go.jp]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Synthesis of hentriacontane-14,16-dione, a β-diketone found in plant waxes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Hentetracontane in Organic Solvents: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
Hentetracontane, a long-chain alkane with the chemical formula C41H84, is a waxy solid at room temperature. Its nonpolar nature dictates its solubility characteristics, making it a subject of interest in various fields, including pharmaceuticals, materials science, and petrochemicals. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, including qualitative descriptions, quantitative data for analogous compounds, and detailed experimental protocols for solubility determination.
Core Principles of this compound Solubility
The solubility of this compound is primarily governed by the "like dissolves like" principle. As a nonpolar molecule, it exhibits favorable solubility in nonpolar and weakly polar organic solvents. The dissolution process involves overcoming the van der Waals forces holding the solid crystal lattice together and the formation of new van der Waals interactions between the this compound molecules and the solvent molecules.
Key factors influencing the solubility of this compound include:
-
Solvent Polarity: this compound is most soluble in nonpolar solvents such as toluene, hexane, and petroleum ether. Its solubility decreases significantly in polar solvents. It is slightly soluble in solvents with some polarity like ethanol, benzene, and chloroform (B151607) and is practically insoluble in highly polar solvents like water.
-
Temperature: The dissolution of solid this compound in an organic solvent is typically an endothermic process, meaning that its solubility increases with an increase in temperature.
-
Molecular Size and Shape: The long, linear structure of this compound influences how solvent molecules can pack around it, affecting the overall energetics of dissolution.
Quantitative Solubility Data (Analogous Compounds)
Table 1: Solubility of Various n-Alkanes in Toluene
| n-Alkane (Carbon Number) | Temperature (°C) | Solubility (Mole Fraction) |
| Tetracosane (C24) | 25.0 | 0.011 |
| Octacosane (B166375) (C28) | 25.0 | 0.0035 |
| Dotriacontane (C32) | 25.0 | 0.0011 |
| Hexatriacontane (B166362) (C36) | 25.0 | 0.00036 |
| Tetratetracontane (C44) | 25.0 | 0.00004 |
Data presented in this table is for analogous compounds and should be considered as an estimation of this compound's solubility.
Table 2: Solubility of Hexatriacontane (C36H74) in various n-Alkane Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁₀⁻⁴) |
| n-Hexane | 11.8 | 1.4 |
| n-Hexane | 17.0 | 2.8 |
| n-Hexane | 21.8 | 5.4 |
| n-Hexane | 25.8 | 9.8 |
| n-Octane | 19.8 | 6.5 |
| n-Octane | 23.8 | 11.1 |
| n-Octane | 28.0 | 18.6 |
| n-Decane | 27.8 | 29.0 |
| n-Decane | 32.5 | 49.0 |
| n-Decane | 38.0 | 91.0 |
| n-Dodecane | 33.0 | 79.0 |
| n-Dodecane | 38.0 | 134.0 |
This data for hexatriacontane, a close structural analog of this compound, illustrates the temperature and solvent chain length dependence of solubility.[1][2]
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires robust experimental methods. The following protocols describe two common and effective techniques: the gravimetric method and the UV-Vis spectroscopic method (adapted for a non-UV-absorbing compound).
Gravimetric Method
This classic and straightforward method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[3][4]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic water bath or incubator
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Pre-weighed evaporation dishes
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Stopper the flask securely to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation (e.g., using a magnetic stirrer) to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.
-
Immediately filter the solution using a filter medium that is compatible with the solvent and has a pore size sufficient to remove all undissolved particles (e.g., a 0.45 µm PTFE syringe filter).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely weighed aliquot of the filtrate into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent in a fume hood. For high-boiling point solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.
-
Once the bulk of the solvent has been removed, place the evaporation dish in an oven at a temperature below the melting point of this compound or in a vacuum desiccator to remove any residual solvent.
-
Periodically weigh the dish until a constant mass is achieved, indicating complete solvent removal.
-
-
Calculation of Solubility:
-
Mass of dissolved this compound: (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100
-
UV-Vis Spectroscopic Method (Indirect Measurement)
Since this compound does not possess a chromophore and therefore does not absorb UV-Vis light, a direct spectroscopic measurement is not possible. However, an indirect method can be employed if a soluble, non-interfering probe molecule with a known extinction coefficient is used. This method is less common for alkanes but is provided as a potential alternative.
Note: This method is more complex and less direct than the gravimetric method for a non-absorbing compound like this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.
Caption: Experimental workflow for solubility determination.
References
- 1. Solubility of octacosane and hexatriacontane in different n-alkane solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Solubility of octacosane and hexatriacontane in different n-alkane solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
The Enigmatic Presence of Hentetracontane in Beeswax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beeswax, a remarkable natural substance produced by honeybees of the genus Apis, is a complex mixture of several hundred chemical compounds.[1] Primarily composed of wax esters, fatty acids, and a significant fraction of hydrocarbons, it serves as a crucial structural material for the honeycomb. Among the diverse array of hydrocarbons, the very-long-chain alkanes play a pivotal role in the chemical and physical properties of beeswax. This technical guide delves into the natural occurrence of a specific very-long-chain alkane, hentetracontane (C41), in beeswax, providing an in-depth analysis of its detection, quantification, and biosynthetic origins. While specific quantitative data for this compound remains elusive in existing literature, this guide synthesizes available information on very-long-chain hydrocarbons in beeswax to provide a comprehensive overview for research and development professionals.
Chemical Composition of Beeswax Hydrocarbons
Hydrocarbons typically constitute 12-18% of beeswax by weight.[2] This fraction is predominantly composed of n-alkanes, with smaller amounts of alkenes and branched alkanes.[3][4] A characteristic feature of the n-alkane profile in beeswax from Apis mellifera is the prevalence of odd-numbered carbon chains, which can account for up to 93.6% of the total n-alkanes.[3] The most abundant n-alkanes are typically heptacosane (B1219689) (C27), nonacosane (B1205549) (C29), and hentriacontane (B1218953) (C31).[5]
While most studies have focused on hydrocarbons with chain lengths up to C35, there is evidence to suggest the presence of much longer chains. Qualitative analysis using gas chromatography-mass spectrometry (GC-MS) has indicated the presence of unbranched alkanes with chain lengths extending up to C44 in beeswax, which strongly supports the natural occurrence of this compound (C41).[4]
Quantitative Analysis of Very-Long-Chain Alkanes in Beeswax
Precise quantification of very-long-chain alkanes like this compound in a complex matrix such as beeswax presents analytical challenges. However, established methodologies for the analysis of hydrocarbon fractions can be adapted and optimized for this purpose. The following tables summarize available quantitative data for n-alkanes in beeswax from Apis mellifera. It is important to note the absence of specific quantitative data for this compound (C41) in the surveyed literature. The presented data focuses on the most abundant very-long-chain alkanes.
Table 1: Total n-Alkane Content in Beeswax from Apis mellifera
| Source/Reference | Total n-Alkane Content ( g/100g ) | Analytical Method |
| Waś et al. (2014)[3] | 9.08 - 10.86 (average 9.81) | SPE-GC-MS |
| Waś et al. (2015)[6] | 8.66 - 11.00 (in foundation beeswax) | GC-MS |
Table 2: Relative Abundance of Major n-Alkanes in Beeswax from Apis mellifera
| n-Alkane | Carbon Number | Relative Abundance (%) | Source/Reference |
| Tricosane | C23 | 5.3 | Waś et al. (2014)[3] |
| Pentacosane | C25 | 9.7 | Waś et al. (2014)[3] |
| Heptacosane | C27 | 33.3 | Waś et al. (2014)[3] |
| Nonacosane | C29 | 19.8 | Waś et al. (2014)[3] |
| Hentriacontane | C31 | 21.8 | Waś et al. (2014)[3] |
| Tritriacontane | C33 | 6.2 | Waś et al. (2014)[3] |
| Pentatriacontane | C35 | 10.8 | Waś et al. (2014)[3] |
Experimental Protocols
The following section details a comprehensive methodology for the extraction, separation, and quantification of very-long-chain hydrocarbons from beeswax, based on established protocols.[3][7]
Sample Preparation and Hydrocarbon Extraction
This protocol utilizes solid-phase extraction (SPE) to isolate the hydrocarbon fraction from the complex beeswax matrix.
Materials:
-
Beeswax sample
-
Heptane (B126788) (analytical grade)
-
Squalane (B1681988) (internal standard)
-
Neutral aluminum oxide (for SPE)
-
SPE columns (e.g., 1000 mg, 6 mL)
-
Vortex mixer
-
Water bath or heating block
-
Evaporation system (e.g., nitrogen stream)
Procedure:
-
Weigh approximately 0.05 g of a homogenized beeswax sample into a glass vial.
-
Add 7.5 mL of heptane to the vial.
-
Heat the mixture at 50°C and vortex until the beeswax is completely dissolved.
-
After cooling to room temperature, add a known amount of internal standard (e.g., 2.5 mL of 400 mg/L squalane in heptane).
-
Condition an SPE column containing neutral aluminum oxide by passing through a suitable solvent (e.g., heptane).
-
Load the beeswax solution onto the conditioned SPE column.
-
Elute the hydrocarbon fraction with an appropriate volume of heptane. The more polar compounds will be retained on the alumina.
-
Collect the eluate containing the hydrocarbons.
-
Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Non-polar capillary column suitable for high-temperature analysis (e.g., ZB-5HT Inferno or equivalent).[3]
GC Conditions (Example): [3]
-
Column: 20 m x 0.18 mm x 0.18 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 320°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 340°C
-
Hold at 340°C for a sufficient time to elute all very-long-chain alkanes.
-
MS Conditions (Example): [3]
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 50-700
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 348°C
Quantification: Quantification of individual n-alkanes is achieved by constructing a calibration curve using a standard mixture of n-alkanes (e.g., C20-C40 or higher) with a known concentration of the internal standard.[3] The peak area of each analyte is normalized to the peak area of the internal standard.
Biosynthesis of Very-Long-Chain Hydrocarbons in Honeybees
The biosynthesis of very-long-chain hydrocarbons in honeybees, as in other insects, is a complex enzymatic process that begins with fatty acid synthesis. The key steps involve the elongation of fatty acyl-CoA precursors followed by a reductive and decarbonylative process.
The primary precursor for long-chain hydrocarbon synthesis is acetyl-CoA. Through the action of acetyl-CoA carboxylase and fatty acid synthase, palmitoyl-CoA (C16-CoA) is produced. This is then elongated by a series of membrane-bound elongase enzymes, each adding two carbon units from malonyl-CoA. The resulting very-long-chain fatty acyl-CoAs are then reduced to aldehydes by an acyl-CoA reductase. Finally, a P450 enzyme, often referred to as a decarbonylase, converts the aldehyde to the corresponding alkane with one less carbon atom. The expression levels of specific elongase and desaturase genes have been shown to correlate with the composition of cuticular hydrocarbons in honeybees, indicating their crucial role in shaping the final hydrocarbon profile.[1]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scienceopen.com [scienceopen.com]
- 5. KEGG PATHWAY: Fatty acid biosynthesis - Apis mellifera (honey bee) [kegg.jp]
- 6. journal.bee.or.kr [journal.bee.or.kr]
- 7. researchgate.net [researchgate.net]
Hentetracontane in Medicinal Plants: A Technical Guide
An In-depth Examination of the Presence, Analysis, and Biological Activity of a Prominent Long-Chain Alkane
Executive Summary
Long-chain alkanes are significant components of the epicuticular waxes of many medicinal plants, playing roles in protecting the plant and contributing to its pharmacological profile. This technical guide focuses on hentetracontane, a long-chain saturated hydrocarbon. A clarification of nomenclature is crucial, as "this compound" can be ambiguous. This guide will first address the C41 alkane (this compound, C41H84) and then provide an in-depth analysis of the more extensively studied C31 homolog, hentriacontane (B1218953) (C31H64), which is frequently found in medicinal botanicals and possesses notable biological activities. This document is intended for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action.
Clarification of "this compound"
The term "this compound" can refer to alkanes of different carbon chain lengths. It is essential to distinguish between two specific molecules:
-
This compound (C41H84): A 41-carbon alkane. Scientific literature on the presence and biological activity of this specific compound in medicinal plants is sparse. While it has been reported in Hibiscus, detailed quantitative analyses and pharmacological studies are not widely available.
-
Hentriacontane (C31H64): A 31-carbon alkane. This compound is well-documented in a variety of medicinal plants and has been the subject of numerous pharmacological studies, particularly concerning its anti-inflammatory properties.
Given the limited data on the C41 alkane, this guide will provide a comprehensive overview of hentriacontane (C31H64) as a representative and well-researched long-chain alkane in medicinal plants.
Hentriacontane (C31H64): Presence in Medicinal Plants
Hentriacontane is a common constituent of the cuticular wax of many plants, contributing to their defense against environmental stressors. Its presence in several medicinal plants has been quantified, highlighting its potential contribution to their therapeutic effects.
Data Presentation: Quantitative Analysis of Hentriacontane in Medicinal Plants
The following table summarizes the quantitative presence of hentriacontane in various medicinal plants. It is important to note that the concentration of this compound can vary significantly based on the plant species, the part of the plant analyzed, the geographical origin, and the analytical methods employed.
| Medicinal Plant | Family | Plant Part | Concentration/Relative Abundance | Reference |
| Oldenlandia diffusa | Rubiaceae | Whole plant | Identified as a key anti-inflammatory constituent | [1] |
| Dianthus spiculifolius | Caryophyllaceae | Leaf epicuticular wax | 13.57% - 21.07% of total wax | |
| Dianthus carthusianorum | Caryophyllaceae | Leaf epicuticular wax | 19.52% of total wax | |
| Garcinia cowa | Clusiaceae | Not specified | 5.01% of n-hexane extract | |
| Viticis Fructus | Lamiaceae | Fruit cuticular wax | A key component correlated with latitude | |
| Syzygium jambos | Myrtaceae | Leaf | Identified as a major hydrocarbon | [2] |
| Pisum sativum (Pea) | Fabaceae | Leaf wax | Present | [3][4] |
| Acacia senegal (Gum Arabic) | Fabaceae | Not specified | Present | [3][4] |
| Gymnema sylvestre | Apocynaceae | Not specified | Present | [3][4] |
| Piper nigrum (Black Pepper) | Piperaceae | Stem | 110 ppm | [5] |
Biological Activity and Signaling Pathways of Hentriacontane (C31H64)
Hentriacontane has demonstrated a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It has also been reported to possess antitumor and antimicrobial properties.[6]
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory effects of hentriacontane involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes.
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This process liberates NF-κB (typically the p65/p50 dimer) to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including:
-
Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
-
Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).
-
Other mediators: Prostaglandin E2 (PGE2).
Hentriacontane exerts its anti-inflammatory effects by inhibiting the translocation of the p65 subunit of NF-κB to the nucleus.[7] This action prevents the transcription of the aforementioned pro-inflammatory genes, thereby reducing the inflammatory response.
Signaling Pathway Diagram
Caption: Hentriacontane's anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of hentriacontane from medicinal plant sources.
General Experimental Workflow
The overall process for analyzing hentriacontane in medicinal plants involves several key stages, from sample preparation to final quantification.
Caption: General workflow for hentriacontane extraction and analysis from medicinal plants.
Detailed Methodologies
A. Extraction of Hentriacontane from Oldenlandia diffusa
This protocol is adapted from methodologies used for the analysis of non-polar compounds in medicinal plants.
-
Sample Preparation:
-
Obtain whole plant material of Oldenlandia diffusa.
-
Wash the plant material with distilled water to remove any debris and air-dry at room temperature in the shade.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the powdered plant material and place it in a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 500 mL of n-hexane to the round-bottom flask of the Soxhlet apparatus.
-
Conduct the extraction for 8-10 hours at a temperature corresponding to the boiling point of n-hexane.
-
After extraction, concentrate the n-hexane extract using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.
-
B. Isolation by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry.
-
Allow the column to settle and equilibrate with n-hexane.
-
-
Fractionation:
-
Dissolve a portion of the crude n-hexane extract in a minimal amount of n-hexane.
-
Load the dissolved extract onto the top of the prepared silica gel column.
-
Elute the column with 100% n-hexane. Since hentriacontane is a non-polar alkane, it will elute in the early fractions.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane) and visualization agent (e.g., iodine vapor).
-
Combine the fractions containing the pure compound.
-
C. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample and Standard Preparation:
-
Prepare a stock solution of the isolated hentriacontane and a certified reference standard of hentriacontane in n-hexane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution of the reference standard to concentrations ranging from 1 to 100 µg/mL.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the hentriacontane peak in the chromatogram based on its retention time and comparison of its mass spectrum with the reference standard and the NIST library.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify the amount of hentriacontane in the plant extract by interpolating the peak area of the sample on the calibration curve.
-
Conclusion
Hentriacontane (C31H64) is a widely distributed long-chain alkane in the plant kingdom, including in numerous species with medicinal properties. Its presence in the epicuticular wax is not merely a passive structural component but is associated with significant biological activities, most notably its anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. The methodologies for its extraction, isolation, and quantification are well-established, relying on chromatographic techniques, particularly GC-MS. Further research into the synergistic effects of hentriacontane with other phytochemicals within medicinal plant extracts could provide valuable insights for the development of novel therapeutic agents. While the C41 homolog, this compound, remains a subject for future investigation, the comprehensive understanding of hentriacontane provides a solid foundation for the study of long-chain alkanes in medicinal botany.
References
- 1. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hentriacontane - Wikipedia [en.wikipedia.org]
- 5. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Hentetracontane: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hentetracontane, a long-chain alkane with the chemical formula C₄₁H₈₄, has emerged as a molecule of significant interest in the field of pharmacology. Predominantly found in various plant species, this natural compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's therapeutic potential, with a focus on its anti-inflammatory, emerging antitumor, and antimicrobial activities. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Furthermore, this paper elucidates the molecular mechanisms underlying its anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a saturated hydrocarbon belonging to the alkane series. While historically considered biologically inert, recent studies have revealed its potential as a bioactive molecule with therapeutic applications. Its presence in various medicinal plants has prompted investigations into its pharmacological effects, leading to the discovery of its potent anti-inflammatory, and to a lesser extent, antitumor and antimicrobial properties. This whitepaper aims to consolidate the existing research on this compound, providing a comprehensive resource for researchers and drug development professionals interested in exploring its therapeutic utility.
Anti-inflammatory Properties
The most well-documented therapeutic potential of this compound lies in its anti-inflammatory effects. Both in vitro and in vivo studies have demonstrated its ability to mitigate inflammatory responses.
In Vitro Anti-inflammatory Activity
This compound has been shown to significantly reduce the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells
| Parameter Measured | This compound Concentration | Result |
| Pro-inflammatory Cytokines | ||
| TNF-α | 1, 5, 10 µM | Dose-dependent reduction |
| IL-6 | 1, 5, 10 µM | Dose-dependent reduction |
| IL-1β | 1, 5, 10 µM | Dose-dependent reduction |
| MCP-1 | 1, 5, 10 µM | Dose-dependent reduction |
| Other Inflammatory Mediators | ||
| Nitric Oxide (NO) | 1, 5, 10 µM | Dose-dependent reduction |
| Prostaglandin E₂ (PGE₂) | 1, 5, 10 µM | Dose-dependent reduction |
| Leukotriene B₄ (LTB₄) | 1, 5, 10 µM | Dose-dependent reduction |
| Anti-inflammatory Cytokine | ||
| IL-10 | 1, 5, 10 µM | Dose-dependent increase |
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been confirmed in a carrageenan-induced paw edema model in mice.
Table 2: In Vivo Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Mice
| Parameter Measured | This compound Dosage | Result |
| Paw Edema | 1, 2, 5 mg/kg | Dose-dependent reduction in paw volume |
| Pro-inflammatory Cytokines (in serum) | ||
| TNF-α | 1, 2, 5 mg/kg | Dose-dependent reduction |
| IL-6 | 1, 2, 5 mg/kg | Dose-dependent reduction |
| IL-1β | 1, 2, 5 mg/kg | Dose-dependent reduction |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus.[1] Once in the nucleus, p65 initiates the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1] Studies have shown that this compound inhibits the LPS-induced nuclear translocation of the p65 subunit of NF-κB in RAW 264.7 cells.[1]
Emerging Therapeutic Areas: Antitumor and Antimicrobial Activities
Preliminary studies suggest that this compound may also possess antitumor and antimicrobial properties, although research in these areas is less extensive than that for its anti-inflammatory effects.
Antitumor Activity
The antitumor potential of this compound is an emerging area of investigation. Further research is required to elucidate the specific cancer cell lines susceptible to this compound and to determine its mechanism of cytotoxic action.
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial activity.[1] However, detailed studies identifying the spectrum of susceptible microorganisms and the mechanisms of antimicrobial action are needed to validate its potential as an antimicrobial agent.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments cited in this whitepaper.
In Vitro Anti-inflammatory Assays in LPS-stimulated RAW 264.7 Cells
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well for cytokine and mediator assays, or onto glass coverslips in 24-well plates for immunofluorescence, and allowed to adhere overnight.
-
This compound Treatment: Cells are pre-treated with this compound (dissolved in DMSO, final concentration ≤ 0.1%) at concentrations of 1, 5, and 10 µM for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Quantification of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6, IL-1β, MCP-1, IL-10): Levels in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): NO production is indirectly measured by quantifying nitrite (B80452) in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm.
-
Prostaglandin E₂ (PGE₂) and Leukotriene B₄ (LTB₄): Levels in the supernatant are measured using specific ELISA kits.
-
-
NF-κB p65 Translocation Assay:
-
After treatment and stimulation, cells on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.
-
Cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
The subcellular localization of p65 is visualized using fluorescence microscopy.
-
In Vivo Carrageenan-Induced Paw Edema in Mice
Protocol Details:
-
Animals: Male Balb/c mice (6-8 weeks old) are used.
-
This compound Administration: this compound is administered intraperitoneally (i.p.) at doses of 1, 2, and 5 mg/kg, 1 hour prior to carrageenan injection. A vehicle control group receives the vehicle (e.g., saline with a small percentage of Tween 80).
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the right hind paw of each mouse.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
Measurement of Serum Cytokines: At the end of the experiment (5 hours), blood is collected, and the serum levels of TNF-α, IL-6, and IL-1β are determined by ELISA.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of inflammatory diseases. Its well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further development. While its antitumor and antimicrobial activities are less characterized, they represent promising avenues for future research.
To advance the therapeutic application of this compound, future studies should focus on:
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing its delivery and dosage.
-
Toxicology Studies: Comprehensive safety and toxicity studies are necessary to establish a safe therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound may lead to the identification of analogues with enhanced potency and improved pharmacokinetic properties.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the efficacy and safety of this compound in human subjects for specific inflammatory conditions.
-
Elucidation of Antitumor and Antimicrobial Mechanisms: In-depth studies are needed to understand the molecular mechanisms underlying the observed antitumor and antimicrobial effects and to identify the specific targets of this compound in these contexts.
References
Hentetracontane and its Role in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hentetracontane (n-C41), a long-chain alkane, is a component of the plant epicuticular wax, the outermost layer that interfaces with the environment. This guide provides a comprehensive overview of the current understanding of this compound and its putative role in plant defense mechanisms. While direct, quantitative evidence specifically for this compound is limited, this document extrapolates from the well-documented functions of epicuticular waxes and very-long-chain alkanes (VLCAs) in protecting plants from both biotic and abiotic stresses. We detail the chemical properties of this compound, its natural occurrence, and its biosynthesis within the broader context of plant wax production. Furthermore, this guide outlines established experimental protocols for the extraction, analysis, and bioassays of epicuticular wax components to facilitate further research into the specific functions of this compound. Finally, we present signaling pathway diagrams to visualize the current understanding of how epicuticular waxes may be involved in plant defense responses.
Introduction to this compound
This compound is a saturated hydrocarbon with the chemical formula C41H84.[1] As a VLCA, it is a solid, waxy substance at room temperature, characterized by its hydrophobicity.[2]
Chemical and Physical Properties
The inherent chemical inertness and water-repellent nature of this compound are central to its function as a surface coating on plants.
| Property | Value | Reference |
| Chemical Formula | C41H84 | [1] |
| Molar Mass | 577.11 g/mol | [1] |
| Appearance | White, waxy solid | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and hexane (B92381) | [3] |
Natural Occurrence and Biosynthesis
This compound is a natural product found in a variety of organisms, most notably as a constituent of the epicuticular wax of many plant species.[4][5] This waxy layer is the plant's first line of defense against a multitude of environmental challenges.[3]
Biosynthesis of this compound and other n-Alkanes
The biosynthesis of this compound is integrated into the overall pathway for epicuticular wax production, which begins in the plastids of epidermal cells and is completed in the endoplasmic reticulum (ER).
The process begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then exported to the ER, where they are elongated by the Fatty Acid Elongase (FAE) complex to form very-long-chain fatty acids (VLCFAs). For this compound, this would involve elongation to a C42 precursor. The VLCFAs then enter the decarbonylation pathway, where a series of enzymatic reactions, including the action of the CER1/CER3 complex, leads to the formation of n-alkanes with one less carbon atom than their fatty acid precursor.
Role in Plant Defense Mechanisms
The epicuticular wax layer, and by extension its components like this compound, provides a crucial defensive barrier. This defense is multifaceted, encompassing both physical and chemical properties that deter herbivores and pathogens.
Defense Against Herbivores
The waxy surface of leaves can present a physical challenge to insect herbivores, affecting their movement, attachment, and feeding. Furthermore, the chemical composition of the wax can act as a stimulant or deterrent for feeding and oviposition (egg-laying).
While no specific quantitative data for this compound's role as a feeding or oviposition effector has been found, studies on other n-alkanes suggest a range of effects depending on the insect species and the specific alkane. For instance, some alkanes have been shown to act as feeding stimulants for certain beetles, while others can deter oviposition in moths.[6][7] The presence or absence of specific alkanes can influence an insect's decision to feed on or lay eggs on a particular plant.[8]
Defense Against Pathogens
The hydrophobic nature of the epicuticular wax layer prevents the formation of a water film on the leaf surface, which is essential for the germination and proliferation of many fungal and bacterial pathogens.[9][10] Additionally, specific wax components can have direct antimicrobial effects or influence the pathogen's ability to recognize the host and initiate infection.
Direct evidence for the antifungal or antibacterial activity of this compound against plant pathogens is currently lacking in the scientific literature. However, extracts of epicuticular waxes containing a mixture of compounds, including long-chain alkanes, have demonstrated inhibitory effects on fungal growth in vitro.[11]
Experimental Protocols
To facilitate further investigation into the role of this compound in plant defense, this section provides detailed methodologies for key experiments.
Extraction of Epicuticular Wax
Objective: To isolate the epicuticular wax from plant surfaces for subsequent analysis.
Method 1: Solvent Immersion
-
Immerse intact leaves or other plant organs in chloroform for 30-60 seconds at room temperature.[12]
-
Remove the plant material and filter the chloroform extract to remove any debris.
-
Evaporate the solvent under a stream of nitrogen gas to obtain the crude wax extract.
Method 2: Mechanical Removal with Adhesive
-
Apply a layer of gum arabic solution to the leaf surface and allow it to dry completely.[2][4]
-
Peel off the dried gum arabic film, which will have the epicuticular wax adhered to it.
-
Dissolve the gum arabic film with the attached wax in water and then extract the wax with chloroform.
-
Separate the chloroform phase and evaporate the solvent to yield the epicuticular wax.
Chemical Analysis of Wax Components
Objective: To identify and quantify the chemical constituents of the epicuticular wax extract, including this compound.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Dissolve the wax extract in a suitable solvent (e.g., hexane or chloroform).
-
Add an internal standard (e.g., tetracosane) for quantification.
-
Inject the sample into a GC-MS system equipped with a capillary column suitable for separating long-chain alkanes.
-
Use a temperature program that allows for the separation of high-molecular-weight compounds.
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound relative to the internal standard.
Insect Feeding and Oviposition Bioassays
Objective: To assess the effect of this compound on insect feeding and oviposition behavior.
Protocol: Choice Bioassay
-
Prepare artificial diets or use leaf discs as the substrate.
-
Treat one set of substrates with a solution of this compound in a volatile solvent and another set with the solvent alone (control).
-
After the solvent has evaporated, place one treated and one control substrate in a cage with the insect of interest.
-
For feeding assays, measure the area of the substrate consumed after a set period.
-
For oviposition assays, count the number of eggs laid on each substrate.[7][13][14]
-
Statistically analyze the data to determine if there is a significant preference or deterrence.
In Vitro Antimicrobial Assays
Objective: To determine if this compound has direct inhibitory effects on the growth of plant pathogenic fungi or bacteria.
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate containing liquid growth medium.
-
Inoculate each well with a standardized suspension of the fungal spores or bacterial cells.
-
Include positive (medium with inoculum, no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the specific pathogen.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that prevents visible growth.[1][3][15]
Plant Defense Signaling Pathways
While a direct link between this compound and the activation of specific signaling pathways has not been established, the disruption of the epicuticular wax layer can trigger plant defense responses. Damage to the cuticle can be perceived as a wound, leading to the activation of signaling cascades mediated by phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Conclusion and Future Directions
This compound, as a component of the plant epicuticular wax, likely contributes to the passive, physical defense of plants against herbivores and pathogens. However, the existing literature lacks specific, quantitative data to define its precise role as an active defense molecule. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for future research aimed at elucidating the specific functions of this compound. Key areas for future investigation include:
-
Quantitative analysis of this compound levels in plant species known to be resistant or susceptible to specific pests and pathogens.
-
Performance of targeted bioassays using purified this compound to determine its effects on a range of insect herbivores and plant pathogens.
-
Investigation of the potential for this compound or its breakdown products to act as signaling molecules that induce plant defense responses.
A deeper understanding of the role of this compound and other VLCAs in plant defense could open new avenues for the development of novel, environmentally benign crop protection strategies and for the identification of new molecular targets for drug development.
References
- 1. In vitro antifungal activities of bis(alkylpyridinium)alkane compounds against pathogenic yeasts and molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysing the oviposition behaviour of malaria mosquitoes: design considerations for improving two-choice egg count experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Product Pathways in Plants [ice.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Heterocyclic Amine-Induced Feeding Deterrence and Antennal Response of Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Eucalyptus Cuticular Waxes Contribute in Preformed Defense Against Austropuccinia psidii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oviposition preference and offspring performance in container breeding mosquitoes: evaluating the effects of organic compounds and laboratory colonisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antifungal Activities of Bis(Alkylpyridinium)Alkane Compounds against Pathogenic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hentetracontane (n-C41) Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hentetracontane (C₄₁H₈₄) is a long-chain n-alkane that can be found in various natural sources, including plant waxes and insect cuticles. The accurate quantification of this compound is essential in fields such as chemical ecology, environmental science, and biofuel research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2][3] Its high sensitivity and selectivity make it the ideal method for analyzing complex matrices.[4] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle of the Method
The GC-MS method combines two powerful techniques. Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[5] As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[5] For quantification, an internal standard (IS) is often used.[6] An IS is a compound with similar chemical properties to the analyte, added in a known concentration to all samples and standards.[6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][6]
Experimental Protocols
1. Reagents and Materials
-
Solvents: Hexane (B92381), Dichloromethane (B109758) (DCM), Methanol (all GC-MS or HPLC grade).
-
Standards: this compound (≥98% purity), Internal Standard (e.g., deuterated alkane like Tetracosane-d₅₀ or a non-interfering n-alkane like Dotriacontane, C₃₂).
-
Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges, glass vials with PTFE-lined caps, syringe filters (0.22 µm), nitrogen gas for evaporation.
2. Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in hexane to achieve a concentration range of approximately 0.1 to 50 µg/mL.[7] Spike each calibration standard with the internal standard to a final constant concentration (e.g., 10 µg/mL).
3. Sample Preparation Protocol (from Plant Cuticular Wax)
This protocol is adapted from general methods for extracting n-alkanes from plant materials.[1][8]
-
Sample Collection: Harvest a known mass or surface area of fresh plant material (e.g., leaves).[1]
-
Wax Extraction: Immerse the plant material in dichloromethane or hexane for 60 seconds to dissolve the epicuticular waxes.[1]
-
Filtration: Remove the plant material and filter the extract through a 0.22 µm syringe filter to remove particulates.[1][9]
-
Internal Standard Spiking: Add a known amount of the internal standard stock solution to the filtered extract.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[1]
-
Reconstitution: Reconstitute the dried extract in a known, final volume of hexane (e.g., 1 mL) for GC-MS analysis.[1]
Workflow for this compound Quantification
Caption: Workflow for GC-MS analysis of this compound.
4. GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for specific instruments and matrices.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent[1] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[1] |
| Injector | Splitless Mode[1] |
| Injector Temperature | 300°C (to ensure volatilization of high molecular weight alkanes) |
| Injection Volume | 1 µL[1] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[1] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm i.d., 0.25 µm film thickness[1][4] |
| Oven Program | Initial: 80°C, hold 2 min. Ramp: 10°C/min to 320°C. Final Hold: Hold at 320°C for 15-20 min. |
| MS Transfer Line | 320°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| MS Source Temp. | 230°C[1] |
| MS Quad Temp. | 150°C[1] |
| Acquisition Mode | Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.[10] |
| SIM Ions | This compound: m/z 57, 71, 85. Internal Standard: Select characteristic ions that do not interfere. |
Data Presentation
1. Quantitative Data Summary
Quantitative analysis is performed by constructing a calibration curve. The peak area ratio of this compound to the internal standard is plotted against the concentration of the this compound standards.
Principle of Internal Standard Quantification
Caption: Logical relationship for quantification using an internal standard.
2. Method Validation Parameters
A validated method ensures reliable and reproducible results.[11] The following table presents typical performance characteristics for an n-alkane quantification method.[2][8]
| Parameter | Typical Value | Description |
| Linear Range | 0.1 - 50 µg/mL | The concentration range over which the instrument response is proportional to the analyte concentration.[11] |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Quantification (LOQ) | 0.1 µg/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[7] |
| Accuracy (Recovery) | 90 - 110% | The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[12] |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[12] |
| Extraction Recovery | > 90% | The efficiency of the extraction process in recovering the analyte from the sample matrix.[2] |
3. Example Quantitative Results
The table below shows representative data from a calibration curve and the calculated concentration for two hypothetical samples.
| Sample ID | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Standard 1 | 25,500 | 101,000 | 0.25 | 1.0 |
| Standard 2 | 127,000 | 102,500 | 1.24 | 5.0 |
| Standard 3 | 258,000 | 101,800 | 2.53 | 10.0 |
| Standard 4 | 645,000 | 103,100 | 6.26 | 25.0 |
| Standard 5 | 1,280,000 | 102,000 | 12.55 | 50.0 |
| Sample A | 389,400 | 102,200 | 3.81 | 15.2 |
| Sample B | 875,100 | 101,500 | 8.62 | 34.3 |
References
- 1. benchchem.com [benchchem.com]
- 2. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. benchchem.com [benchchem.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. brieflands.com [brieflands.com]
Hentetracontane from Plant Matrices: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentetracontane (also known as n-Hentriacontane), a long-chain alkane hydrocarbon with the chemical formula C₃₁H₆₄, is a naturally occurring compound found in the epicuticular waxes of various plants. It serves as a protective barrier against environmental stressors. This document provides detailed application notes and experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices. The methodologies covered include traditional solvent-based techniques and modern, environmentally friendly "green" extraction methods.
This compound is a white, waxy solid, insoluble in water and soluble in non-polar organic solvents. It is a significant component of Candelilla wax, derived from plants of the Euphorbia genus.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Formula | C₃₁H₆₄ |
| Molecular Weight | 436.84 g/mol |
| CAS Number | 630-04-6 |
| Appearance | White, waxy solid |
| Melting Point | 67-69 °C |
| Boiling Point | 459 °C |
| Solubility | Insoluble in water; Soluble in non-polar solvents (e.g., hexane, chloroform) |
Plant Sources of this compound
This compound is found in the cuticular wax of a variety of plants. Some notable sources include:
-
Candelilla (Euphorbia antisyphilitica and other Euphorbia species): Candelilla wax is a primary commercial source, with this compound being a major constituent (up to 78.9%)[1].
-
Euphorbia macroclada : This arid-land plant is another significant source of hydrocarbons, including this compound[1].
-
Pea (Pisum sativum) : Found in the leaf wax.
-
Acacia senegal : Present in the gum exudate.
-
Gymnema sylvestre : A medicinal plant containing this compound.
Extraction Methodologies: A Comparative Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section provides a comparative overview of common techniques.
Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data from a comparative study on hydrocarbon extraction from Euphorbia macroclada, highlighting the superior efficiency of Supercritical Fluid Extraction (SFE) over traditional Soxhlet extraction.
| Extraction Method | Solvent/Conditions | Total Hydrocarbon Yield (%) | This compound Recovery (mg/g of plant material) | Reference |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 10% methanol (B129727) (v/v) modifier; 400 atm; 50°C | 5.8 | 0.6 | [1] |
| Soxhlet Extraction | Methylene chloride; 30°C; 8 hours | 1.1 | Not specified | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction, isolation, and analysis of this compound from plant matrices.
Protocol 1: Solvent Extraction of Epicuticular Wax
This protocol is suitable for the initial extraction of total cuticular waxes from plant leaves using non-polar solvents.
Materials:
-
Fresh or dried plant leaves
-
n-Hexane or Chloroform (B151607) (analytical grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Nitrogen gas stream or rotary evaporator
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Sample Preparation: If using fresh leaves, gently clean the surface to remove contaminants and pat dry. For dried leaves, grind them into a coarse powder.
-
Extraction: Immerse a known weight of the prepared plant material in a sufficient volume of n-hexane or chloroform in a glass vial. For epicuticular waxes, a brief immersion of 30-60 seconds is recommended to minimize the extraction of intracellular lipids. Agitate the vial gently during this period.
-
Filtration: Remove the plant material from the solvent. Filter the extract through a funnel containing a plug of glass wool and a layer of anhydrous sodium sulfate to remove particulate matter and residual water.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas at room temperature.
-
Yield Determination: Weigh the dried wax extract and calculate the yield as a percentage of the initial dry weight of the plant material.
Protocol 2: Soxhlet Extraction
Soxhlet extraction provides a more exhaustive extraction of lipids from the plant material.
Materials:
-
Dried and powdered plant material
-
Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)
-
Cellulose (B213188) extraction thimble
-
n-Hexane (analytical grade)
-
Heating mantle
-
Boiling chips
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
Apparatus Setup: Place a accurately weighed amount of the powdered plant material into a cellulose extraction thimble. Position the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume and add a few boiling chips to ensure smooth boiling.
-
Extraction Cycle: Assemble the Soxhlet apparatus and place the round-bottom flask on a heating mantle. Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser, where it will cool and drip down onto the thimble containing the plant material. The solvent will fill the extractor chamber, and once it reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask. This process repeats automatically.
-
Extraction Duration: Continue the extraction for a minimum of 8 hours or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.
-
Concentration: After the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator to remove the solvent. The remaining residue is the crude wax extract.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that utilizes supercritical carbon dioxide (sc-CO₂) as a solvent. It is highly efficient and leaves no solvent residue in the final product.
Materials and Equipment:
-
Dried and ground plant material
-
Supercritical Fluid Extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., methanol or ethanol, optional)
Optimized Parameters for Hydrocarbon Extraction:
| Parameter | Recommended Range/Value |
| Pressure | 20-40 MPa (200-400 atm) |
| Temperature | 40-50°C |
| CO₂ Flow Rate | 2-10 L/min (pilot scale) |
| Extraction Time | 2-4 hours |
| Co-solvent (optional) | 5-10% Ethanol or Methanol |
Procedure:
-
Sample Preparation: Ensure the plant material is dried to a moisture content of 5-10% and ground to a particle size of 0.3-1 mm.
-
Loading the Extractor: Load the prepared plant material into the extraction vessel of the SFE system.
-
Setting Parameters: Set the desired extraction parameters (pressure, temperature, and CO₂ flow rate) on the instrument's control panel. If a co-solvent is used, set its delivery rate.
-
Extraction: Start the extraction process. The supercritical CO₂ (and co-solvent, if used) will pass through the plant material, dissolving the this compound and other lipophilic compounds.
-
Separation: The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and release the extracted compounds.
-
Collection: The extracted wax is collected from the separator. The CO₂ can be recycled for further extractions.
Protocol 4: Isolation and Purification by Column Chromatography
This protocol is used to separate the n-alkane fraction, including this compound, from the crude wax extract.
Materials:
-
Crude wax extract
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane (analytical grade)
-
Glass wool
-
Sand
-
Collection vials
Procedure:
-
Column Packing: Place a small plug of glass wool at the bottom of the chromatography column, followed by a thin layer of sand. Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a uniform bed. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve a known amount of the crude wax extract in a minimal volume of n-hexane. Carefully apply the dissolved sample to the top of the silica gel column.
-
Elution: Elute the column with n-hexane. The non-polar n-alkanes, including this compound, will be the first compounds to elute from the column.
-
Fraction Collection: Collect the eluate in separate fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the n-alkane fraction.
-
Concentration: Combine the fractions containing the purified n-alkanes and evaporate the solvent to obtain the isolated n-alkane fraction.
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard method for the identification and quantification of this compound in the extracted fractions.
Instrumentation and Parameters:
| Parameter | Specification |
| Gas Chromatograph (GC) | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes. Ramp to 290°C at 4°C/min. Hold at 290°C for 20 minutes. |
| Mass Spectrometer (MS) | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the n-alkane fraction in n-hexane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Acquire the data in full scan mode for qualitative analysis and, if desired, in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Identification and Quantification: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal or external standard.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the extraction and analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
References
Application Notes and Protocols for the Purification of Hentetracontane by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hentetracontane (C₄₁H₈₄) is a long-chain aliphatic hydrocarbon with potential applications in various fields, including materials science and as a lipophilic component in drug delivery systems. Its high purity is often a prerequisite for these applications. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2][3][4][5] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, tailored for researchers in academic and industrial settings.
This compound, being a non-polar n-alkane, exhibits low solubility in polar solvents but is soluble in non-polar organic solvents like hexane (B92381) and petroleum ether.[6] The purification strategy outlined here leverages the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[4][7] Less polar compounds, such as this compound, will travel through the column more quickly than more polar impurities, which will have stronger interactions with the silica gel.[1]
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is designed for the purification of approximately 500 mg of crude this compound.
Materials and Reagents:
-
Crude this compound (approx. 500 mg)
-
Silica Gel (60 Å, 70-230 mesh)[8]
-
Hexane (ACS grade)
-
Ethyl Acetate (B1210297) (ACS grade)
-
Glass chromatography column (dimensions appropriate for the amount of silica gel)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp (for visualization if impurities are UV-active)
-
Potassium permanganate (B83412) stain (for visualization of non-UV active compounds)
-
Rotary evaporator
Procedure:
-
Column Preparation (Wet Slurry Method):
-
Prepare a slurry of silica gel in hexane. The amount of silica gel should be 20-100 times the weight of the crude sample (e.g., 10-50 g for 500 mg of crude this compound).[2]
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2]
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[9]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the solvent and sample.[9]
-
Continuously run hexane through the column to settle the packing. Never let the column run dry.[8][9]
-
-
Sample Preparation and Loading:
-
Dissolve the 500 mg of crude this compound in a minimal amount of hexane.
-
Alternatively, for less soluble samples, a "dry loading" method can be used: dissolve the crude sample in a suitable solvent, add a small amount of silica gel (approx. 1-2 g), and evaporate the solvent to obtain a free-flowing powder.[8]
-
Carefully add the dissolved sample or the dry-loaded sample onto the top of the packed column.[8]
-
-
Elution:
-
Begin elution with 100% hexane. This highly non-polar mobile phase will start to move the non-polar this compound down the column.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered collection tubes.
-
Gradually increase the polarity of the mobile phase to elute any more polar impurities that may be present. This can be done by adding a small percentage of ethyl acetate to the hexane (e.g., starting with 99.5:0.5 hexane:ethyl acetate and gradually increasing to 99:1, 98:2, etc.). The optimal solvent system should ideally be determined beforehand using Thin Layer Chromatography (TLC).[1][8]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., hexane or a hexane:ethyl acetate mixture).
-
Visualize the spots. Since this compound is not UV-active, a visualizing agent like potassium permanganate stain will be necessary.
-
Combine the fractions that contain the pure product.
-
-
Isolation of Purified this compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a white waxy solid.
-
Determine the yield and assess the purity using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
Data Presentation
The following table presents hypothetical data for the purification of this compound, which can be used as a template for recording experimental results.
| Parameter | Crude Sample | Purified Sample |
| Initial Mass (mg) | 500 | - |
| Final Mass (mg) | - | 425 |
| Yield (%) | - | 85 |
| Purity (by GC-MS, %) | 90 | >99 |
| Retention Time (GC) | Multiple Peaks | Single Peak |
| Appearance | Off-white waxy solid | White crystalline solid |
| TLC Rf (99:1 Hexane:EtOAc) | 0.85 (main spot) | 0.85 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
Logical Relationship Diagram
This diagram illustrates the relationship between the components of the chromatography system and the separation principle.
Caption: Principle of this compound Separation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Khan Academy [khanacademy.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hentetracontane as an Internal Standard in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography (GC), the use of an internal standard (IS) is a crucial technique for achieving accurate and precise results. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, such as fluctuations in injection volume, detector response, and solvent evaporation. Hentetracontane (n-C41H84), a long-chain, saturated hydrocarbon, possesses many of the ideal characteristics for an internal standard, particularly in the analysis of high-molecular-weight and non-polar analytes. Its high boiling point, chemical inertness, and distinct retention time make it a reliable choice for a variety of applications.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in gas chromatography, aimed at researchers, scientists, and professionals in drug development and other analytical fields.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective implementation.
| Property | Value |
| Chemical Formula | C₄₁H₈₄ |
| Molecular Weight | 577.1 g/mol |
| Appearance | Waxy solid |
| Melting Point | 83-86 °C |
| Boiling Point | 525.6 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane (B92381), toluene, chloroform) |
| Chemical Inertness | High |
Applications
This compound is a suitable internal standard for the quantitative analysis of a range of non-polar and high-molecular-weight compounds by GC, including:
-
Long-chain hydrocarbons: In environmental analysis for the determination of petroleum hydrocarbons in soil and water samples.
-
Waxes: For the characterization and quantification of natural and synthetic waxes.
-
Fatty Acid Methyl Esters (FAMEs): In the analysis of lipid profiles in biological samples and biodiesel.
-
Persistent Organic Pollutants (POPs): In monitoring studies of environmental contaminants.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific analyte, sample matrix, and instrumentation.
Protocol 1: Preparation of Stock and Working Solutions
1. This compound Internal Standard (IS) Stock Solution (1000 µg/mL):
- Accurately weigh 10 mg of high-purity this compound.
- Dissolve the solid in a suitable non-polar solvent, such as hexane or toluene, in a 10 mL volumetric flask.
- Ensure complete dissolution, using sonication if necessary.
- Bring the solution to volume with the solvent.
- Store the stock solution in a tightly sealed vial at room temperature.
2. Calibration Standard Working Solutions:
- Prepare a series of calibration standards by diluting a stock solution of the target analyte(s) to achieve the desired concentration range.
- To each calibration standard, add a constant and known amount of the this compound IS stock solution to achieve a final IS concentration that is in the mid-range of the calibration curve. For example, if the analyte concentrations range from 1 to 100 µg/mL, a final IS concentration of 50 µg/mL would be appropriate.
Protocol 2: Sample Preparation (Example for a Solid Matrix)
1. Sample Weighing and IS Spiking:
- Accurately weigh a known amount of the homogenized sample into a suitable extraction vessel.
- Add a known volume of the this compound IS stock solution to the sample.
2. Extraction:
- Add an appropriate extraction solvent (e.g., hexane, dichloromethane) to the sample.
- Extract the analytes and the internal standard from the matrix using a suitable technique (e.g., sonication, Soxhlet extraction).
3. Cleanup (if necessary):
- The extract may require a cleanup step to remove interfering matrix components. This can be achieved using techniques such as solid-phase extraction (SPE).
4. Final Preparation:
- Filter or centrifuge the extract to remove any particulate matter.
- The extract is now ready for GC analysis.
Protocol 3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are suggested GC and GC-MS parameters. These will require optimization for specific applications.
GC-FID Conditions (for Hydrocarbon and FAME Analysis):
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet | Splitless mode |
| Injector Temperature | 300°C |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minRamp: 10°C/min to 320°CFinal hold: Hold at 320°C for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320°C |
| Injection Volume | 1 µL |
GC-MS Conditions (for Environmental Analysis):
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet | Pulsed Splitless mode |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature: 50°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 5°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition | Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
The following tables provide illustrative examples of the quantitative data that can be obtained when using this compound as an internal standard. This data is representative of the performance expected from a well-optimized method.
Table 1: Representative Retention Times of this compound on Different GC Columns
| Column Type | Dimensions | Temperature Program | Retention Time (min) |
| DB-5ms | 30 m x 0.25 mm, 0.25 µm | 60°C (2 min), then 10°C/min to 320°C (hold 15 min) | ~ 28.5 |
| HP-1 | 50 m x 0.20 mm, 0.50 µm | 80°C (1 min), then 8°C/min to 310°C (hold 10 min) | ~ 32.1 |
| ZB-5HT | 30 m x 0.25 mm, 0.10 µm | 50°C (1 min), then 15°C/min to 340°C (hold 5 min) | ~ 23.8 |
Table 2: Illustrative Relative Response Factors (RRFs) of n-Alkanes to this compound (IS) using GC-FID
The Relative Response Factor is calculated as: RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
| Analyte | RRF |
| n-Octacosane (C28) | 1.02 |
| n-Triacontane (C30) | 1.01 |
| n-Dotriacontane (C32) | 1.00 |
| n-Tetratriacontane (C34) | 0.99 |
| n-Hexatriacontane (C36) | 0.98 |
| n-Octatriacontane (C38) | 0.97 |
| n-Tetracontane (C40) | 0.96 |
Table 3: Example of a Calibration Curve for a Target Analyte (n-Triacontane) using this compound as an Internal Standard
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Area Ratio (Analyte/IS) |
| 1.0 | 50 | 0.021 |
| 5.0 | 50 | 0.103 |
| 10.0 | 50 | 0.205 |
| 25.0 | 50 | 0.515 |
| 50.0 | 50 | 1.025 |
| 100.0 | 50 | 2.052 |
| Linearity (R²) | 0.9995 |
Visualizations
The following diagrams illustrate the key workflows and logical relationships involved in using an internal standard for quantitative GC analysis.
Application Notes and Protocols for Hentetracontane NMR Spectroscopy Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hentetracontane (C₄₁H₈₄) is a long-chain aliphatic hydrocarbon. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of such alkanes. These application notes provide detailed protocols for sample preparation, NMR data acquisition, and analysis of this compound.
Data Presentation: Quantitative NMR Data
Due to the high degree of structural similarity along the alkyl chain, the ¹H and ¹³C NMR spectra of long-chain n-alkanes exhibit significant signal overlap. High-resolution NMR spectroscopy is essential to resolve the signals of the terminal and near-terminal carbons and protons. The following tables summarize typical chemical shifts for this compound, based on data from similar long-chain n-alkanes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1, C41) | ~0.88 | Triplet | 6H |
| CH₂ (C2, C40) | ~1.29 | Multiplet | 4H |
| (CH₂)ₙ (C3-C39) | ~1.26 | Broad Singlet | 70H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1, C41 | ~14.1 |
| C2, C40 | ~22.7 |
| C3, C39 | ~31.9 |
| C4-C20, C22-C38 | ~29.7 |
| C21 | ~29.4 |
Table 3: Typical Coupling Constants and Relaxation Times for Long-Chain Alkanes
| Parameter | Typical Value | Notes |
| ³J(H,H) | 6-8 Hz | For vicinal protons on sp³ hybridized carbons.[1] |
| ¹J(C,H) | ~125 Hz | One-bond carbon-proton coupling. |
| T₁ (¹H) | 0.5 - 5 s | Dependent on molecular tumbling and position in the chain. |
| T₁ (¹³C) | 1 - 20 s | Generally longer for non-protonated carbons and carbons with less motion. |
Experimental Protocols
Protocol 1: Sample Preparation for Qualitative and Quantitative NMR
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and a higher amount, if possible, for ¹³C NMR to achieve a good signal-to-noise ratio. For quantitative NMR (qNMR), precisely weigh the sample and a suitable internal standard.
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle heating may be required to aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard. The standard should have a simple spectrum that does not overlap with the analyte signals. Tetramethylsilane (TMS) can be used for chemical shift referencing, but for quantification, a stable compound with a known concentration is required.
Protocol 2: NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).
¹H NMR Parameters (Qualitative):
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on the sample concentration.
¹³C NMR Parameters (Qualitative):
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise.
Quantitative NMR (qNMR) Parameters:
-
Pulse Sequence: A 90° pulse sequence should be used.
-
Relaxation Delay (d1): To ensure full relaxation for accurate integration, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. For qNMR, careful and consistent integration of the signals of interest and the internal standard is crucial.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationship for quantitative NMR (qNMR) analysis.
References
Application Note: Quantitative Analysis of Hentetracontane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentetracontane (n-C₃₁H₆₄) is a long-chain alkane naturally present in various biological matrices, including plant epicuticular waxes and insect cuticles.[1] Its role as a protective barrier against environmental stressors makes it a compound of interest in agricultural science, chemical ecology, and potentially in the development of novel therapeutic agents. Accurate and robust analytical methods are essential for the quantification of this compound in diverse and complex samples. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical method.
Table 1: GC-MS Method Validation Parameters for this compound Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 10 ng/g |
| Limit of Quantitation (LOQ) | 3.0 - 30 ng/g |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: this compound Content in Various Natural Sources
| Species | Common Name | Tissue/Source | This compound Content (% of Total Wax/Extract) |
| Pisum sativum | Pea | Leaf Epicuticular Wax | ~63%[1] |
| Apis mellifera | Honeybee | Beeswax | 8-9%[1] |
| Dianthus caryophyllus | Carnation | Leaf Cuticular Wax | 30.6%[1] |
| Dianthus gratianopolitanus | Cheddar Pink | Leaf Cuticular Wax | 20.81%[1] |
| Oryza sativa | Rice | Leaf and Hull Epicuticular Wax | Major Component[1] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material (e.g., Leaves)
This protocol outlines the extraction of epicuticular waxes containing this compound from plant leaves.
Materials:
-
Fresh plant leaves
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (IS) solution (e.g., Tetracosane in chloroform, 10 µg/mL)
-
Glass vials with PTFE-lined caps
-
Glass beaker
-
Filter paper
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Collection: Collect fresh, undamaged leaves. Record the fresh weight and surface area if required for normalization.
-
Wax Extraction: Briefly immerse the leaves (e.g., for 30-60 seconds) in a known volume of chloroform in a glass beaker. The short immersion time minimizes the extraction of intracellular lipids.
-
Addition of Internal Standard: Add a known volume of the internal standard solution to the chloroform extract. The amount of internal standard should be in the same order of magnitude as the expected amount of this compound.
-
Drying: Dry the extract by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to near dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried wax extract in a known, smaller volume of chloroform or hexane (B92381) (e.g., 1 mL) for GC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol details the instrumental parameters for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Mode: Splitless.
-
Injector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 320°C at a rate of 10°C/min.
-
Final hold: Hold at 320°C for 15 minutes.
-
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition:
-
Qualitative Analysis: Full scan mode.
-
Quantitative Analysis: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.
-
Protocol 3: Data Analysis and Quantification
1. Identification:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. The retention index of this compound on a 5%-phenyl-95%-dimethylpolysiloxane capillary column is approximately 3092.83.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by a series of hydrocarbon fragment ions.
2. Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of a this compound analytical standard and a constant concentration of the internal standard in the same solvent as the samples.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Construction of Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve.
-
Sample Quantification: Calculate the peak area ratio of this compound to the internal standard in the unknown samples. Use the calibration curve to determine the concentration of this compound in the samples.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of analytical method validation.
References
Hentetracontane Protocol for In Vitro Anti-Inflammatory Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentetracontane is a long-chain alkane that has demonstrated significant anti-inflammatory properties.[1][2] It has been shown to be a potent suppressor of inflammatory cytokines and other mediators, with its mechanism of action linked to the regulation of the NF-κB signaling pathway.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory effects of this compound, specifically in a lipopolysaccharide (LPS)-stimulated macrophage model.
Principle of the Assay
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of macrophages and other immune cells.[4][5] When recognized by Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades, primarily the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[5][6][7][8] This activation leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][5] This in vitro model allows for the assessment of this compound's ability to inhibit the production of these key inflammatory markers.
Data Presentation
The anti-inflammatory activity of this compound has been quantified in various in vitro studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound Concentration (µM) | % Inhibition / Effect | Reference |
| TNF-α | 1, 5, 10 | Significant reduction | [1] |
| IL-6 | 1, 5, 10 | Significant reduction | [1] |
| IL-1β | 1, 5, 10 | Significant reduction | [1] |
| MCP-1 | 1, 5, 10 | Significant reduction | [1] |
| Nitric Oxide (NO) | 1, 5, 10 | Significant reduction | [1] |
| Prostaglandin E₂ (PGE₂) | 1, 5, 10 | Significant reduction | [1] |
| Leukotriene B4 (LTB4) | 1, 5, 10 | Significant reduction | [1] |
| NF-κB Translocation | 1, 5, 10 | Suppressed | [1] |
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated Mouse Peritoneal Macrophages
| Inflammatory Mediator | This compound Effect | Reference |
| TNF-α | Ameliorated expression | [3] |
| IL-6 | Ameliorated expression | [3] |
| Prostaglandin E₂ (PGE₂) | Ameliorated expression | [3] |
| COX-2 | Ameliorated expression | [3] |
| iNOS | Ameliorated expression | [3] |
| NF-κB Activation | Ameliorated | [3] |
| Caspase-1 Activation | Ameliorated | [3] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
Purpose: To determine the non-toxic concentrations of this compound for use in subsequent anti-inflammatory assays.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control (no treatment), LPS only, and this compound only groups.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for NF-κB and COX-2
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for NF-κB activation, 24 hours for COX-2 expression).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for Hentetracontane as a Certified Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentetracontane (n-C31H64) is a long-chain aliphatic hydrocarbon that serves as a high-purity certified analytical standard for a variety of applications. Its well-defined physical and chemical properties, including a high melting point and low volatility, make it an excellent calibrant and internal standard for chromatographic and spectroscopic analyses. In the pharmaceutical industry, this compound is particularly valuable for the quality control of raw materials, the analysis of waxy excipients in drug formulations, and as a reference in lipidomic and metabolic studies. This document provides detailed application notes and experimental protocols for the effective use of this compound as a certified analytical standard.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H64 | --INVALID-LINK-- |
| Molecular Weight | 436.84 g/mol | --INVALID-LINK-- |
| Melting Point | 67-69 °C | --INVALID-LINK-- |
| Boiling Point | 459.9 °C at 760 mmHg | --INVALID-LINK-- |
| Purity (as certified standard) | ≥98.0% (GC) | --INVALID-LINK-- |
Quantitative Data: this compound Content in Natural Sources
This compound is a natural component of various plant waxes and beeswax, which are often used as excipients in pharmaceutical formulations. Accurate quantification of this compound can be critical for the quality control of these materials.
| Source | Common Name | This compound Content (% of total wax/extract) |
| Pisum sativum | Pea | ~63% in leaf epicuticular wax |
| Apis mellifera | Honeybee | 8-9% in beeswax |
| Dianthus caryophyllus | Carnation | 30.6% in leaf cuticular wax |
| Oryza sativa | Rice | Major component in leaf and hull epicuticular wax |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the use of this compound as a certified analytical standard for the quantification of long-chain alkanes in a sample matrix, such as a pharmaceutical excipient or a biological extract.
1. Materials and Reagents
-
This compound certified analytical standard
-
Hexane (B92381) (HPLC grade)
-
Sample containing the analyte of interest
-
Internal Standard (IS) (e.g., n-Octacosane, if this compound is the analyte)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Solution (if used): Prepare a stock solution of the chosen IS in hexane at a concentration of 100 µg/mL.
3. Sample Preparation
-
Solid Samples (e.g., Waxy Excipients): Accurately weigh approximately 10-20 mg of the homogenized sample into a glass vial. Add a known volume of hexane (e.g., 10 mL) and the IS solution (if applicable). Vortex for 1 minute and then sonicate for 15 minutes to ensure complete dissolution.
-
Liquid Samples: Dilute the sample with hexane to a concentration within the calibration range. Add the IS solution if required.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless, operated in splitless mode
-
Injector Temperature: 300 °C
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 320 °C
-
Hold: 10 minutes at 320 °C
-
-
MS Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic ions include m/z 57, 71, 85, and the molecular ion at m/z 436.9.
5. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the IS peak area) against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample by applying the regression equation from the calibration curve to the peak area obtained from the sample chromatogram.
Protocol 2: General Procedure for High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Due to its non-polar nature, this compound is amenable to analysis by reversed-phase HPLC. The following protocol provides a starting point for method development.
1. Materials and Reagents
-
This compound certified analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Tetrahydrofuran (THF), stabilized (HPLC grade)
-
HPLC-grade water
2. Standard Solution Preparation
-
Prepare stock and working standard solutions of this compound in a suitable solvent such as THF or a mixture of acetonitrile and isopropanol. Due to the high hydrophobicity of this compound, ensure complete dissolution.
3. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Diode Array Detector (DAD) or Charged Aerosol Detector (CAD). This compound lacks a strong chromophore, making detection by UV challenging at typical wavelengths. A CAD is more suitable for non-volatile, semi-volatile, and non-chromophoric compounds.
-
Column: A C18 or C30 reversed-phase column with high carbon load, suitable for hydrophobic compounds (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile/Isopropanol (e.g., 80:20, v/v)
-
-
Gradient Program (starting point):
-
0-5 min: 90% B
-
5-20 min: Gradient to 100% B
-
20-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
4. Data Analysis
-
Develop a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.
Visualizations
GC-MS Analysis Workflow for this compound
The following diagram illustrates the logical workflow for the quantitative analysis of this compound using GC-MS.
Logical Relationship in Drug Development
The use of this compound as a certified analytical standard is integral to ensuring the quality and consistency of pharmaceutical products, particularly those containing waxy or lipid-based excipients.
Application Note: Analysis of Hentetracontane using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hentetracontane (C₄₁H₈₄) is a long-chain aliphatic hydrocarbon. Due to its nonpolar and hydrophobic nature, analysis by mass spectrometry requires specific sample preparation techniques to ensure proper ionization and detection. This application note details a robust protocol for the sample preparation of this compound for analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. MALDI is a soft ionization technique that is well-suited for the analysis of large, non-volatile organic molecules like long-chain alkanes, as it minimizes fragmentation.[1][2]
The selection of an appropriate matrix and solvent system is critical for the successful analysis of nonpolar compounds. For hydrophobic analytes such as this compound, a nonpolar matrix is preferable to facilitate co-crystallization, a key step in the MALDI process.[1] Dithranol is a commonly used and effective matrix for the analysis of non-polar analytes, including organometallics and other metallic samples.[3]
This protocol outlines the use of Dithranol as the matrix and chloroform (B151607) as the solvent to prepare this compound samples for MALDI-TOF analysis.
Experimental Protocols
Materials and Reagents
-
This compound (analyte)
-
Dithranol (matrix)
-
Chloroform (HPLC grade or higher)
-
Microcentrifuge tubes
-
Pipettes and tips
-
MALDI target plate
-
Vortex mixer
Analyte Solution Preparation
-
Weigh a precise amount of this compound.
-
Dissolve the this compound in chloroform to achieve a stock solution with a concentration in the range of 1-10 pmol/µL. For example, dissolve a small amount (approximately 1 mg) of the analyte in 100 µL of chloroform.[3]
-
Vortex the solution until the this compound is completely dissolved.
Matrix Solution Preparation
-
Prepare a Dithranol solution at a concentration of approximately 10 mg/mL in chloroform.[3]
-
Vortex the solution thoroughly to ensure the matrix is fully dissolved. This solution should be prepared fresh daily for optimal results.
Sample-Matrix Mixture Preparation and Spotting
The "Dried-Droplet" method is a common and effective technique for sample spotting.[4]
-
In a clean microcentrifuge tube, mix the this compound analyte solution and the Dithranol matrix solution. A typical starting molar ratio of matrix to analyte is in the range of 1000:1 to 100,000:1.[1] For practical purposes, a volume ratio of 20:1 (matrix solution to analyte solution) can be a good starting point.[3]
-
Vortex the mixture gently.
-
Using a pipette, carefully spot 0.5 - 1 µL of the final mixture onto a clean spot on the MALDI target plate.[4] Be cautious as chloroform can spread easily.[3]
-
Allow the spot to air dry completely at room temperature. This process allows for the co-crystallization of the this compound analyte within the dithranol matrix.
-
Once dried, the plate is ready for insertion into the MALDI-TOF mass spectrometer.
Data Presentation
The following table summarizes the recommended quantitative parameters for the preparation of this compound samples for MALDI-TOF analysis.
| Parameter | Recommended Value | Notes |
| Analyte (this compound) | ||
| Stock Solution Concentration | 1 - 100 pmol/µL | The initial concentration can be adjusted based on instrument sensitivity. |
| Solvent | Chloroform | Other nonpolar solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) can also be used.[3] |
| Matrix (Dithranol) | ||
| Solution Concentration | ~10 mg/mL | A saturated solution can also be effective. |
| Solvent | Chloroform | The same solvent should ideally be used for both the analyte and the matrix to ensure good miscibility.[3] |
| Sample-Matrix Mixture | ||
| Molar Matrix:Analyte Ratio | 1,000:1 to 100,000:1 | A high molar excess of the matrix is crucial for efficient energy transfer and ionization.[1] |
| Volume Spotted | 0.5 - 1 µL | The volume may need to be adjusted based on the solvent's properties to prevent spreading to adjacent spots.[3][4] |
| Spotting Technique | Dried-Droplet | This is the most common and straightforward method for MALDI sample preparation.[4] |
Diagrams
Experimental Workflow for this compound Sample Preparation
This compound sample preparation workflow for MALDI-TOF MS.
References
Application Note: Analysis of Hentetracontane using High-Performance Liquid Chromatography
Introduction
Hentetracontane (C₃₁H₆₄) is a long-chain saturated hydrocarbon found in various natural sources, including plant waxes and beeswax.[1][2] As a non-polar compound, its analysis presents unique challenges. This application note details a robust method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector. Due to the non-polar nature of this compound, a normal-phase chromatographic approach is employed to achieve optimal separation and quantification. This method is suitable for researchers in natural product chemistry, quality control of raw materials, and drug development professionals working with formulations containing long-chain alkanes.
Chromatographic Principles
The separation of the non-polar this compound is achieved using normal-phase HPLC. In this mode, a polar stationary phase (silica) is used in conjunction with a non-polar mobile phase. The analyte, being non-polar, has a weak affinity for the polar stationary phase and is eluted by the non-polar mobile phase. The retention time is primarily influenced by the composition and flow rate of the mobile phase. Due to the lack of a UV-absorbing chromophore in this compound, a universal detection method such as Refractive Index (RI) detection is employed. The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample.
Experimental Protocols
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Chloroform (ACS grade, for sample dissolution)
-
0.45 µm PTFE syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Refractive Index (RI) Detector
3. Chromatographic Conditions:
| Parameter | Value |
| Column | Silica Column (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane:2-Propanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 20 µL |
| Detector | Refractive Index (RI) Detector |
| RI Unit Temp. | 35°C |
| Run Time | 15 minutes |
4. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of chloroform.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations of 50, 100, 250, 500, and 750 µg/mL.
5. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix expected to contain this compound.
-
Extract the this compound from the matrix using a suitable solvent such as n-hexane or chloroform, employing techniques like sonication or Soxhlet extraction depending on the sample type.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to injection.
6. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Retention Time (tR) | Approximately 8.5 min |
| Linearity (r²) | > 0.999 |
| Range | 50 - 750 µg/mL |
| Limit of Detection (LOD) | 15 µg/mL |
| Limit of Quantification (LOQ) | 50 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Results and Discussion
The described normal-phase HPLC method provides excellent separation and quantification of this compound. The use of a silica-based column with an n-hexane and 2-propanol mobile phase allows for a stable baseline and reproducible retention times. The RI detector offers sufficient sensitivity for the analysis of this compound at the specified concentration range. The hypothetical validation data presented in the table demonstrates that the method is linear, precise, and accurate for its intended purpose.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis by HPLC.
Logical Relationship for Method Selection
Caption: Rationale for selecting the analytical method.
References
Hentetracontane as a Reference Standard for Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentetracontane (n-C31H64), a long-chain aliphatic alkane, is a naturally occurring component of the epicuticular wax of many plants, including peas, gum arabic, and rice.[1][2][3] Its presence in plant waxes makes it a crucial compound for various phytochemical studies. As a stable, non-polar compound, hentriacontane (B1218953) serves as an excellent reference standard for the quantification of other plant wax constituents and as an internal standard for broader phytochemical analyses, particularly in gas chromatography-based methods. This document provides detailed application notes and protocols for the use of hentriacontane as a reference standard in phytochemical analysis.
Note on Compound Name: Initial searches for "this compound" may yield results for both Hentriacontane (C31) and this compound (C41). This document focuses on Hentriacontane (C31) , which is more commonly found in plants and for which more analytical data is available.
Physicochemical Properties of Hentriacontane (C31)
| Property | Value |
| Molecular Formula | C31H64 |
| Molecular Weight | 436.84 g/mol |
| Appearance | Solid |
| Melting Point | 67-69 °C |
| Boiling Point | 458 °C at 760 mmHg |
| Solubility | Insoluble in water, soluble in non-polar organic solvents like hexane (B92381) and chloroform (B151607). |
| CAS Number | 630-04-6 |
Application: Quantification of Plant Cuticular Wax Components
Hentriacontane is an ideal reference standard for the quantitative analysis of plant cuticular wax components, such as other n-alkanes, fatty acids, and long-chain esters. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for this purpose due to its high sensitivity and the proportional response of the detector to the mass of carbon atoms.
Experimental Protocol 1: Quantification of Hentriacontane using External Standard Calibration (GC-FID)
This protocol outlines the procedure for creating a calibration curve for hentriacontane to quantify its concentration in a plant extract.
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of hentriacontane analytical standard and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation: Extraction of Epicuticular Wax:
-
Harvest fresh plant material (e.g., leaves) and determine its fresh weight or surface area.
-
Immerse the plant material in a known volume of n-hexane or chloroform for 30-60 seconds to dissolve the epicuticular waxes.[4]
-
Remove the plant material and filter the extract to remove any particulate matter.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried wax extract in a known volume of n-hexane for GC-FID analysis.[4]
3. GC-FID Instrumentation and Conditions:
-
GC System: Agilent 7890 GC or equivalent with FID detector.
-
Column: HP-5ms (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 290°C at a rate of 4°C/min.
-
Final hold: Hold at 290°C for 20 minutes.[4]
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (splitless mode).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of hentriacontane against the concentration of the working standard solutions.
-
Determine the concentration of hentriacontane in the plant extract by comparing its peak area to the calibration curve.
Quantitative Data
The following table presents representative performance characteristics for the quantitative analysis of a long-chain aliphatic ketone (16-hentriacontanone), which can be considered a reasonable proxy for hentriacontane in the absence of specific published data for hentriacontane itself. Method validation for hentriacontane is recommended.
| Parameter | Representative Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Data adapted from an application note for 16-Hentriacontanone and should be validated for Hentriacontane.[4]
Application: Hentriacontane as an Internal Standard
Due to its chemical inertness and low natural abundance relative to some other phytochemicals, hentriacontane can be used as an internal standard (IS) for the quantification of other analytes in a complex plant extract. The IS helps to correct for variations in sample injection volume, detector response, and sample loss during preparation.
Experimental Protocol 2: Phytochemical Quantification using Hentriacontane as an Internal Standard (GC-MS)
This protocol describes the use of hentriacontane as an internal standard for the quantification of a target analyte in a plant extract.
1. Preparation of Standard Solutions:
-
Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of the target phytochemical analyte.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of hentriacontane.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of hentriacontane (e.g., 20 µg/mL) and varying concentrations of the target analyte.
2. Sample Preparation:
-
Extract the phytochemicals from the plant matrix using an appropriate method (e.g., solvent extraction, ultrasonic extraction).
-
To a known volume of the extract, add a precise amount of the hentriacontane internal standard stock solution to achieve a final concentration within the linear range of the method.
3. GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.[4]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 290°C at a rate of 4°C/min.
-
Final hold: Hold at 290°C for 20 minutes.[4]
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-550.[4]
-
Data Acquisition: Selected Ion Monitoring (SIM) for quantitative analysis.
4. Data Analysis:
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:
-
RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
-
Calculate the concentration of the analyte in the sample:
-
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
-
Visualization of Experimental Workflow
Caption: Workflow for phytochemical analysis using this compound as a reference/internal standard.
References
Application of Hentetracontane in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentetracontane, a long-chain saturated hydrocarbon with the chemical formula C₃₁H₆₄, is a waxy solid at room temperature.[1] While traditionally utilized in cosmetics and as a component of natural waxes, its well-defined molecular structure and predictable physical properties make it a compelling candidate for various applications in materials science.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the fields of phase change materials (PCMs), self-assembled monolayers (SAMs), lubrication and wear resistance, and as a component in novel polymer synthesis.
Phase Change Materials (PCMs) for Thermal Energy Storage
Long-chain n-alkanes like this compound are excellent candidates for solid-liquid phase change materials due to their high latent heat of fusion and chemical stability. They absorb and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition, making them ideal for thermal energy storage and management applications.
Quantitative Data: Thermal Properties of this compound
| Property | Value | Unit | Source / Method |
| Melting Point (Tfus) | 341.5 ± 0.9 | K (68.35 ± 0.9 °C) | --INVALID-LINK-- |
| Latent Heat of Fusion (ΔHfus) | ~240 | J/g | Estimated based on data for other long-chain n-alkanes[3][4] |
| Thermal Conductivity (ksolid) | 0.00537 | W/(m·K) | Matmatch |
| Heat Capacity (Cp,solid) | 912 | J/(mol·K) | --INVALID-LINK-- |
| Heat of Vaporization (ΔHvap) | 157.3 | kJ/mol | --INVALID-LINK-- |
Experimental Protocol: Characterization of this compound as a Phase Change Material
Objective: To determine the thermal properties of this compound for its application as a PCM.
Materials:
-
This compound (≥98% purity)
-
Differential Scanning Calorimeter (DSC)
-
Thermal conductivity analyzer (e.g., Hot Disk)
Procedure:
-
Differential Scanning Calorimetry (DSC) Analysis: a. Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample from room temperature to 100°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. d. Hold the sample at 100°C for 5 minutes to ensure complete melting. e. Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min). f. Perform a second heating and cooling cycle to erase the thermal history of the sample. g. Analyze the DSC thermogram from the second heating cycle to determine the melting temperature (onset and peak) and the latent heat of fusion (by integrating the area under the melting peak).
-
Thermal Conductivity Measurement: a. Melt a sufficient amount of this compound and cast it into a solid disk of known dimensions. b. Ensure the disk is free of voids and has parallel surfaces. c. Measure the thermal conductivity of the solid this compound disk at various temperatures below its melting point using a thermal conductivity analyzer.
Visualization: Experimental Workflow for PCM Characterization
Self-Assembled Monolayers (SAMs) for Surface Modification
The long, linear alkyl chain of this compound makes it suitable for forming well-ordered self-assembled monolayers on various substrates. By modifying a surface with a this compound-based SAM, its properties, such as wettability, adhesion, and friction, can be precisely controlled. For SAM formation, this compound would typically be functionalized with a headgroup that has a strong affinity for the chosen substrate (e.g., a thiol for gold or a silane (B1218182) for silicon oxide).
Quantitative Data: Estimated Properties of this compound-based SAMs
| Property | Estimated Value | Unit | Remarks |
| Monolayer Thickness | ~4.0 - 4.5 | nm | Estimated based on the extended chain length of a C₃₁ alkane. |
| Water Contact Angle | > 110 | degrees | Expected to be highly hydrophobic due to the long, nonpolar alkyl chain. |
| Surface Energy | ~20 - 25 | mN/m | Typical for a methyl-terminated, well-ordered alkane surface. |
Experimental Protocol: Formation of a this compound-thiol SAM on Gold
Objective: To form a self-assembled monolayer of a this compound derivative on a gold substrate to create a hydrophobic surface.
Materials:
-
This compound-1-thiol (HS-(CH₂)₃₀-CH₃) (requires synthesis)
-
Ethanol (B145695) (absolute, spectroscopic grade)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning (Handle with extreme care in a fume hood): a. Immerse the gold substrate in Piranha solution for 10-15 minutes to remove organic contaminants. b. Rinse the substrate thoroughly with deionized water. c. Dry the substrate under a stream of high-purity nitrogen gas.
-
SAM Formation: a. Prepare a 1 mM solution of this compound-1-thiol in absolute ethanol. b. Immediately immerse the clean, dry gold substrate into the thiol solution. c. Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules. c. Dry the substrate under a stream of high-purity nitrogen gas.
-
Characterization: a. Contact Angle Goniometry: Measure the static water contact angle on the modified surface to confirm its hydrophobicity. b. Ellipsometry: Measure the thickness of the formed monolayer. c. X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition of the surface, looking for the presence of sulfur and carbon.
Visualization: Experimental Workflow for SAM Formation
Lubrication and Wear Resistance
The long, flexible chains of this compound can act as effective boundary lubricants.[5] When introduced between two sliding surfaces, these molecules can form an ordered, low-shear-strength layer that reduces direct asperity contact, thereby minimizing friction and wear.[6] this compound can be considered as a potential high-performance lubricant additive or a component in wear-resistant coatings.
Quantitative Data: Tribological Properties (Illustrative)
| Property | Expected Performance | Rationale |
| Coefficient of Friction | Low | Formation of a low-shear-strength molecular layer. |
| Wear Rate | Reduced | Prevention of direct asperity contact and sacrificial layer formation. |
Experimental Protocol: Evaluation of this compound as a Lubricant Additive
Objective: To evaluate the effect of this compound as an additive on the tribological performance of a base oil.
Materials:
-
This compound (≥98% purity)
-
Base oil (e.g., polyalphaolefin - PAO)
-
Tribometer (e.g., pin-on-disk or ball-on-disk configuration)
-
Steel disks and pins/balls
-
Optical profilometer or scanning electron microscope (SEM)
Procedure:
-
Lubricant Preparation: a. Prepare a series of lubricant blends by dissolving different concentrations of this compound (e.g., 0.1, 0.5, 1.0 wt%) in the base oil. Gentle heating and stirring may be required. b. Use the pure base oil as a reference.
-
Tribological Testing: a. Clean the steel disks and pins/balls with a suitable solvent (e.g., hexane (B92381) followed by ethanol) and dry them. b. Mount a disk and pin/ball in the tribometer. c. Apply a small amount of the test lubricant to the disk surface. d. Conduct the wear test under a specified load (e.g., 10 N), sliding speed (e.g., 0.1 m/s), and duration (e.g., 30 minutes). e. Record the coefficient of friction continuously during the test. f. Repeat the test for each lubricant concentration and the pure base oil.
-
Wear Analysis: a. After each test, clean the disk and pin/ball. b. Measure the wear scar dimensions on the disk and/or the wear volume of the pin/ball using an optical profilometer or SEM. c. Calculate the specific wear rate.
Visualization: Logical Relationship in Boundary Lubrication
References
Hentetracontane in the Study of Long-Chain Alkane Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hentetracontane (C41), a long-chain alkane, serves as a model substrate for investigating the metabolic pathways of very long-chain hydrocarbons. Understanding the microbial and enzymatic degradation of such molecules is crucial for bioremediation strategies, elucidating physiological processes in organisms that utilize alkanes as a carbon source, and for professionals in drug development studying the metabolism of long-chain alkyl moieties. These application notes provide an overview of the metabolic pathways involved and detailed protocols for studying this compound metabolism.
Introduction to Long-Chain Alkane Metabolism
Long-chain alkanes, including this compound, are generally characterized by their low chemical reactivity. However, various microorganisms have evolved enzymatic machinery to utilize these compounds as sources of carbon and energy. The initial and most critical step in alkane metabolism is the terminal oxidation of the alkane to a primary alcohol. This reaction is primarily catalyzed by alkane hydroxylases, a diverse group of enzymes. Following this initial oxidation, the resulting fatty alcohol is further oxidized to an aldehyde and then to a fatty acid, which subsequently enters the β-oxidation pathway for complete degradation.
Key Metabolic Pathways
The aerobic degradation of this compound is proposed to follow a well-established pathway for long-chain alkanes, involving three main stages:
-
Terminal Oxidation: The metabolism is initiated by the oxidation of a terminal methyl group of this compound to a primary alcohol (1-hentetracontanol). This is typically carried out by an alkane monooxygenase.
-
Dehydrogenation: The 1-hentetracontanol is then sequentially oxidized to hentetracontanal (aldehyde) and hentetracontanoic acid (fatty acid) by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.
-
β-Oxidation: The resulting hentetracontanoic acid is then degraded through the fatty acid β-oxidation cycle, yielding acetyl-CoA units that can be channeled into central metabolism.
In some organisms, sub-terminal oxidation can also occur, leading to the formation of secondary alcohols and ketones.
Quantitative Data on Long-Chain Alkane Degradation
While specific quantitative data for this compound is limited in publicly available literature, studies on similar long-chain alkanes provide valuable insights into expected degradation efficiencies and enzyme activities. The following table summarizes data from studies on alkanes with chain lengths up to C40.
| Alkane | Organism/Enzyme | Degradation Efficiency (%) | Enzyme Activity | Reference |
| Dotriacontane (C32) | Mixed consortium (Geobacillus thermoparaffinivorans IR2, Geobacillus stearothermophilus IR4, Bacillus licheniformis MN6) | 90 | Not specified | [1] |
| Tetracontane (C40) | Pure strains (as above) | 87 | Alkane hydroxylase: 161 µmol mg⁻¹ protein; Alcohol dehydrogenase: 71 µmol mg⁻¹ protein | [1] |
| Hexadecane (C16) to Hexatriacontane (C36) | Geobacillus thermodenitrificans NG80-2 | Effective degradation observed | Long-chain alkane monooxygenase (LadA) identified | [2] |
| Dodecane (C12) to Hentriacontane (C31) | Geobacillus stearothermophilus MH-1 | Effective degradation observed | Alkane monooxygenase gene homologs identified | [3] |
| Hexane (C6) to Triacontane (C30) | Alcanivorax borkumensis SK2 | Growth observed on all substrates | Multiple alkane hydroxylating systems identified | [4][5] |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound
This protocol outlines a method for assessing the ability of a microbial strain to degrade this compound.
1. Materials:
-
Microbial culture of interest (e.g., Geobacillus, Alcanivorax, or a novel isolate)
-
Basal salt medium (BSM) appropriate for the test organism
-
This compound (solid)
-
Sterile flasks
-
Incubator shaker
-
Organic solvent (e.g., hexane, dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Prepare a sterile BSM solution.
-
Add this compound to the sterile flasks as the sole carbon source. Due to its solid state, it can be added as a fine powder or coated onto the flask surface by dissolving in a volatile solvent and evaporating the solvent. A typical concentration is 0.1% (w/v).
-
Inoculate the flasks with the microbial culture (e.g., to an initial OD600 of 0.05).
-
Incubate the flasks under appropriate conditions (e.g., temperature, shaking speed) for the test organism for a defined period (e.g., 7-21 days).
-
At specified time points, sacrifice replicate flasks for analysis.
-
Extract the remaining alkanes from the culture medium using an equal volume of an appropriate organic solvent (e.g., hexane).
-
Analyze the organic extract by GC-MS to quantify the remaining this compound.
3. Data Analysis:
-
Calculate the percentage degradation of this compound at each time point by comparing the peak area of this compound in the experimental samples to that in uninoculated control flasks.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound using GC-MS. Optimization may be required based on the specific instrument and sample matrix.[2][6]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
2. GC-MS Parameters:
-
Injector Temperature: 320-340 °C (to ensure complete vaporization)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 320 °C
-
Final hold: Hold at 320 °C for 15 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 320 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-600
3. Sample Preparation:
-
Extract the culture medium or sample with a suitable organic solvent (e.g., hexane).
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of solvent.
-
Transfer an aliquot to a GC vial for analysis.
4. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
The mass spectrum of this compound will show a characteristic fragmentation pattern for long-chain alkanes, with prominent ions at m/z 57, 71, 85, etc., corresponding to alkyl fragments. The molecular ion (M+) at m/z 576.1 may be of low abundance or absent.
-
Quantify this compound by creating a calibration curve using a certified reference standard.
Visualizations
Signaling Pathways and Workflows
Caption: Aerobic metabolism of this compound.
References
- 1. Enzyme-mediated biodegradation of long-chain n-alkanes (C32 and C40) by thermophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome and proteome of long-chain alkane degrading Geobacillus thermodenitrificans NG80-2 isolated from a deep-subsurface oil reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization of the alkB gene in the thermophilic Geobacillus sp. strain MH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of the Hydrocarbonoclastic Bacterium Alcanivorax borkumensis SK2 to Alkanes and Toxic Organic Compounds: a Physiological and Transcriptomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
Application Note: Isolation of Hentetracontane from Beeswax
Audience: Researchers, scientists, and drug development professionals.
Introduction Beeswax is a complex natural product composed primarily of esters of long-chain fatty acids and alcohols, free fatty acids, free long-chain alcohols, and a significant fraction of hydrocarbons.[1] Among these hydrocarbons, the long-chain alkane hentetracontane (C₃₁H₆₄), likely a typographical error for the commonly found hentriacontane (B1218953) (C₃₁H₆₄) in beeswax, is a notable component, constituting approximately 8-9% of the total wax composition.[1][2] This application note details a comprehensive protocol for the isolation and purification of hentriacontane from raw beeswax. The protocol employs a multi-step approach involving solvent extraction, saponification to remove esterified compounds, and chromatographic techniques to purify the target alkane.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the composition of beeswax and the isolation of its hydrocarbon fraction.
| Parameter | Value/Range | Reference |
| Hentriacontane Content in Beeswax | ~8-9% | [1][2] |
| Total n-alkane Content in Beeswax | 9.08 - 10.86 g/100 g | [3] |
| Recovery of n-alkanes (SPE) | > 94% | [3] |
| Melting Point of Beeswax | 62-64 °C |
Experimental Protocols
This protocol is divided into three main stages:
-
Initial Purification and Extraction of Lipids: Removal of water-soluble impurities and extraction of the total lipid content from crude beeswax.
-
Saponification and Isolation of the Unsaponifiable Fraction: Hydrolysis of esters to separate fatty acids and alcohols from the hydrocarbon fraction.
-
Chromatographic Purification of this compound: Isolation of the hydrocarbon fraction followed by purification of this compound.
Protocol 1: Initial Purification and Extraction of Lipids
This step aims to remove honey residues and other water-soluble impurities from the crude beeswax and to obtain a clean lipid extract.
Materials:
-
Crude beeswax
-
Deionized water
-
Anhydrous sodium sulfate
-
Beakers
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Methodology:
-
Melt the crude beeswax in a beaker using a water bath at a temperature of 70-75°C.
-
Add an equal volume of hot deionized water to the melted wax and stir vigorously for 15 minutes to dissolve any remaining honey and other polar impurities.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the molten wax, and the lower layer is the aqueous phase.
-
Drain the lower aqueous layer. Repeat the washing step with hot deionized water two more times.
-
Dissolve the washed, molten beeswax in hexane (approximately 10 mL of hexane per gram of wax).
-
Filter the hexane solution through filter paper to remove any insoluble particulate matter.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Remove the hexane using a rotary evaporator to yield the purified total lipid extract.
Protocol 2: Saponification and Isolation of the Unsaponifiable Fraction
This protocol describes the hydrolysis of esters within the lipid extract to separate the hydrocarbons (unsaponifiable matter) from fatty acids and alcohols.
Materials:
-
Purified beeswax lipid extract
-
1 M Ethanolic Potassium Hydroxide (KOH)
-
Ethanol
-
Hexane
-
Deionized water
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Methodology:
-
Place the purified beeswax lipid extract in a round bottom flask.
-
For every 10 grams of lipid extract, add 100 mL of 1 M ethanolic KOH solution.
-
Reflux the mixture for 2 hours with constant stirring using a heating mantle. This process, known as saponification, will hydrolyze the esters into carboxylate salts (soaps) and free alcohols.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add 100 mL of deionized water to the separatory funnel. The soaps and excess KOH will dissolve in the aqueous-ethanolic phase.
-
Extract the unsaponifiable fraction (containing this compound and other hydrocarbons) by adding 100 mL of hexane and shaking vigorously.
-
Allow the layers to separate. The upper hexane layer contains the hydrocarbons.
-
Drain the lower aqueous-ethanolic layer.
-
Repeat the hexane extraction of the aqueous-ethanolic layer two more times with 50 mL of hexane each time to ensure complete recovery of the hydrocarbons.
-
Combine the hexane extracts and wash them with 50 mL of deionized water three times to remove any residual soap or KOH.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane using a rotary evaporator to obtain the unsaponifiable fraction rich in hydrocarbons.
Protocol 3: Chromatographic Purification of this compound
This final stage involves the separation of the total hydrocarbon fraction and the subsequent isolation of this compound.
Part A: Isolation of the Total Hydrocarbon Fraction by Solid-Phase Extraction (SPE)
Materials:
-
Unsaponifiable fraction from Protocol 2
-
Solid-Phase Extraction (SPE) cartridges filled with neutral aluminum oxide (e.g., Alumina-N, 1000 mg, 6 mL).[3][4]
-
SPE vacuum manifold
Methodology:
-
Dissolve the unsaponifiable fraction in a minimal amount of heptane (e.g., 0.05 g in 7.5 mL).[3]
-
Condition the alumina (B75360) SPE cartridge by passing 5 mL of heptane through it.
-
Load the heptane solution of the unsaponifiable fraction onto the conditioned SPE cartridge.
-
Elute the hydrocarbon fraction from the cartridge with an appropriate volume of heptane (e.g., 10-15 mL). The more polar compounds (alcohols, etc.) will be retained on the alumina.
-
Collect the eluate containing the total hydrocarbon fraction.
-
Evaporate the heptane to yield the mixed hydrocarbons.
Part B: Purification of this compound by Column Chromatography
Materials:
-
Mixed hydrocarbon fraction from Part A
-
Silica (B1680970) gel (for column chromatography)
-
Hexane or Heptane (as eluent)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) for fraction analysis
Methodology:
-
Prepare a chromatography column with silica gel slurried in hexane.
-
Dissolve the mixed hydrocarbon fraction in a minimal volume of hexane and load it onto the top of the silica gel column.
-
Elute the column with hexane. As the n-alkanes have very low polarity, they will elute relatively quickly. Shorter chain alkanes will generally elute before longer chain alkanes.
-
Collect fractions of the eluate.
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or, for greater resolution, by GC-MS.
-
Combine the fractions that are shown to be pure in this compound.
-
Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
Visualizations
Caption: Workflow for the isolation of this compound from beeswax.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for Hentetracontane Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hentetracontane (C₄₁H₈₄). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound and other long-chain alkanes.
| Problem | Possible Causes | Solutions |
| No peaks or very low signal intensity | 1. Incomplete vaporization in the injector.[1] 2. Analyte condensation in the transfer line. 3. Suboptimal ionization in the MS source.[1] 4. Low sample concentration. | 1. Increase the injector temperature (e.g., 300-350°C). 2. Ensure the MS transfer line temperature is adequate to prevent condensation.[2] 3. Optimize MS source temperature (a common starting point is 230°C).[1][3] For targeted analysis, consider using Selected Ion Monitoring (SIM) mode for increased sensitivity.[1][4] 4. Concentrate the sample or use a splitless injection.[2] |
| Peak tailing | 1. Active sites in the injector liner, column, or stationary phase.[3] 2. Suboptimal carrier gas flow rate.[3] 3. Column contamination. | 1. Use a deactivated inlet liner, potentially with glass wool.[3] 2. Optimize the carrier gas (Helium or Hydrogen) flow rate, typically starting in the 1-2 mL/min range.[1][3] 3. Trim the first 10-20 cm of the column from the inlet side.[3] |
| Rising baseline at high temperatures | 1. Column bleed from the stationary phase. 2. System contamination. | 1. Use a low-bleed, "MS-grade" column suitable for high-temperature analysis.[5] 2. Run a solvent blank to check for contamination and bake out the system if necessary.[1] |
| Poor peak resolution | 1. Inappropriate GC column. 2. Suboptimal oven temperature program.[2] | 1. Select a non-polar stationary phase column (e.g., 100% Dimethylpolysiloxane or 5% Phenyl 95% Dimethylpolysiloxane).[5] A 30 m column with a 0.25 mm internal diameter and a thin film (≤0.25 µm) is a good starting point.[1][5] 2. A slower temperature ramp rate (e.g., 5-10°C/min) can improve the separation of closely eluting compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for this compound analysis?
A1: For the analysis of high molecular weight alkanes like this compound, the following starting parameters are recommended. Optimization will likely be required based on your specific instrument and sample matrix.
Table of Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms, 100% Dimethylpolysiloxane).[1][5] | Provides a good balance of resolution and analysis time for non-polar compounds.[5][6] |
| Carrier Gas | Helium at a constant flow rate of 1.0-2.0 mL/min.[1][3] | Inert gas that provides good chromatographic efficiency.[2] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations).[2] | Splitless injection enhances sensitivity, while split injection prevents column overload.[2] |
| Injector Temperature | 300-350 °C | Ensures rapid and complete vaporization of high boiling point analytes. |
| Oven Temperature Program | Initial: 80°C (hold 2 min), Ramp: 4-10°C/min to 320°C, Hold: 10-20 min.[1][3] | A controlled ramp allows for the separation of a range of alkanes. |
| MS Transfer Line Temp. | 280-300 °C | Prevents condensation of analytes between the GC and MS.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3][4] | Standard ionization technique for generating reproducible mass spectra. |
| MS Source Temperature | 230 °C[1][3] | A common starting point for good ionization.[1] |
| MS Quadrupole Temp. | 150 °C[1][3] | A typical setting for good mass filtering.[1] |
| Mass Scan Range | m/z 50-550[1][3] | Covers the expected mass range for this compound fragments. |
| Data Acquisition | Full scan for qualitative analysis, SIM for quantitative analysis.[3][4] | Full scan provides a complete mass spectrum, while SIM mode increases sensitivity for target ions. |
Q2: How do I choose the right GC column for this compound analysis?
A2: The selection of a GC column for high molecular weight alkanes is critical.[5] Since this compound is non-polar, a non-polar stationary phase is the most effective choice.[5] Key factors to consider are:
-
Stationary Phase: A 100% dimethylpolysiloxane or a 5% phenyl 95% dimethylpolysiloxane phase is recommended.[5]
-
Film Thickness: A thinner film (e.g., ≤0.25 µm) is preferable for high boiling point compounds to reduce retention.[5]
-
Internal Diameter (I.D.): A 0.25 mm I.D. column offers a good compromise between efficiency and sample capacity.[6]
-
Length: A 30-meter column generally provides the best balance of resolution and analysis time.[5][6]
Q3: What are the characteristic mass spectral fragments for this compound?
A3: In electron ionization mass spectrometry, alkanes produce a characteristic fragmentation pattern with clusters of ions separated by 14 Da (CH₂). The most abundant fragments are typically alkyl cations with the general formula [CnH2n+1]+. For long-chain alkanes, common and abundant ions to monitor include m/z 57, 71, and 85.[1] The molecular ion (M+) for this compound is at m/z 436, but it is often of very low abundance or absent in EI spectra.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is a chemical modification process used to improve a compound's volatility, thermal stability, or detectability.[7][8] However, for non-polar compounds like this compound, which are already amenable to GC analysis, derivatization is generally not required.
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Dissolution: Accurately weigh the sample containing this compound.
-
Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.[5]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[3]
Protocol 2: GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the recommended starting parameters in the table above.
-
System Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.
-
Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants.[2]
-
Calibration Standards (for quantitative analysis):
-
Prepare a stock solution of this compound standard in a high-purity solvent (e.g., hexane).
-
Perform serial dilutions to create a series of working standards at concentrations that bracket the expected sample concentration.[2]
-
Inject the series of working standards to generate a calibration curve.[1]
-
-
Sample Injection: Inject the prepared samples.
-
Data Analysis: Process the data to identify this compound based on its retention time and mass spectrum, comparing it to a reference standard or library. For quantitative analysis, use the calibration curve to determine the concentration in the samples.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical troubleshooting workflow for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Hentetracontane Solubility Challenges in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Hentetracontane in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a long-chain alkane, a type of hydrocarbon with the chemical formula C₃₁H₆₄.[1] Its long, non-polar carbon chain makes it highly hydrophobic (water-repelling) and lipophilic (fat-loving).[2][3][4][5] This inherent property leads to extremely low solubility in aqueous solutions, such as cell culture media and biological buffers, which are predominantly polar. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[6]
Q2: What are the general solubility characteristics of this compound?
This compound is a waxy solid at room temperature and is practically insoluble in water.[1] It shows slight solubility in ethanol (B145695), benzene, and chloroform, and is more readily soluble in non-polar organic solvents like petroleum ether.[6] Notably, its solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions in biological assays, is also very low.
Q3: I observed a precipitate when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with highly lipophilic compounds like this compound. This occurs because the compound, which may be dissolved in a more favorable organic solvent, crashes out of solution when introduced to the aqueous environment. The troubleshooting guide below provides several strategies to address this, including optimizing solvent concentrations, using co-solvents and surfactants, and employing appropriate mixing techniques.
Q4: Can heating improve the solubility of this compound?
Yes, gentle heating can aid in the dissolution of this compound. Since it is a waxy solid, warming can help break down the crystal lattice structure. However, it is crucial to ensure that the temperature used is compatible with the stability of the compound and the components of your assay. Any solutions prepared with heat should be monitored for precipitation as they cool to the experimental temperature.
Data Presentation: Physicochemical Properties and Solubility of this compound
| Property | Value |
| Molecular Formula | C₃₁H₆₄ |
| Molecular Weight | 436.85 g/mol |
| Appearance | White, waxy solid |
| Melting Point | 67-69 °C |
| Water Solubility | Insoluble |
| DMSO Solubility | Very low to insoluble |
| Ethanol Solubility | Slightly soluble |
| Benzene/Chloroform | Slightly soluble |
| Petroleum Ether | Soluble |
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with this compound in a question-and-answer format.
Issue 1: this compound powder will not dissolve in the desired solvent.
-
Question: I am having trouble dissolving the solid this compound. What can I do?
-
Answer:
-
Solvent Selection: Start with a small amount of a non-polar organic solvent like hexane (B92381) or petroleum ether to create a concentrated stock solution. For biological assays, less toxic solvents are preferred, so consider starting with 100% ethanol.
-
Mechanical Agitation: Use vigorous vortexing or sonication to aid dissolution.
-
Gentle Heating: Gently warm the solvent to just below the melting point of this compound (67-69°C) while stirring. Be cautious with flammable solvents. Ensure the container is properly sealed to prevent solvent evaporation.
-
Issue 2: Precipitation occurs when adding the stock solution to the aqueous assay medium.
-
Question: My this compound precipitates out of solution when I add it to my cell culture media or buffer. How can I prevent this?
-
Answer: This is the most common challenge. Here are several strategies to try, ranging from simple to more complex:
-
Strategy 1: Optimize Co-Solvent Concentration
-
Method: If you are using a stock solution in a solvent like ethanol or DMSO, minimize the final concentration of the organic solvent in your assay medium. High concentrations of these solvents can be toxic to cells. Aim for a final concentration of less than 1%, and ideally below 0.5%.[7] This may require preparing a more concentrated initial stock solution.
-
Tip: Always include a vehicle control in your experiment with the same final concentration of the solvent to account for any solvent-induced effects.
-
-
Strategy 2: Use of Surfactants
-
Method: Non-ionic surfactants can help to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9]
-
Examples:
-
Protocol: Prepare your assay medium containing a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the this compound stock solution. Add the stock solution dropwise while vortexing to promote micelle formation.
-
-
Strategy 3: Employ Cyclodextrins
-
Method: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[1][4][12][13][14]
-
Examples: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Dissolve the cyclodextrin (B1172386) in your assay buffer first. Then, slowly add the this compound stock solution while vigorously stirring. The formation of the inclusion complex may require some incubation time.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol provides a method for preparing a this compound solution suitable for addition to cell culture media.
-
Initial Solubilization:
-
Weigh out the desired amount of this compound powder in a sterile, glass container.
-
Add a minimal amount of 100% ethanol to just cover the powder.
-
Gently warm the mixture to approximately 60°C in a water bath while vortexing until the this compound dissolves. A clear solution should be obtained. This creates a concentrated primary stock.
-
-
Preparation of Working Stock with Surfactant:
-
In a separate sterile tube, prepare a solution of Pluronic® F-68 or Tween® 80 in 100% ethanol (e.g., 1-5% w/v).
-
While vortexing the surfactant-ethanol solution, slowly add the warm primary this compound stock solution. This helps to pre-form micelles around the this compound molecules.
-
-
Dilution into Assay Medium:
-
Warm your cell culture medium or assay buffer to 37°C.
-
While gently stirring the medium, add the this compound working stock solution dropwise to achieve the final desired concentration.
-
Ensure the final ethanol concentration remains below 0.5%.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider increasing the surfactant concentration or further optimizing the protocol.
-
Protocol 2: Formulation of this compound for In Vivo Oral Gavage Studies
This protocol describes the preparation of a this compound suspension for oral administration in animal models.[15][16][17]
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in sterile water. Heat the water to about 60-70°C and slowly add the CMC powder while stirring to prevent clumping. Continue to stir until a clear, viscous solution is formed.
-
Allow the CMC solution to cool to room temperature.
-
Add Tween® 80 to the CMC solution to a final concentration of 0.1-0.5% (v/v) and mix thoroughly.
-
-
This compound Suspension:
-
Weigh the required amount of this compound. If necessary, gently grind the waxy solid in a mortar and pestle to create a finer powder.
-
Add a small amount of the CMC/Tween® 80 vehicle to the this compound powder and levigate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a uniform suspension.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.
-
Use an appropriately sized gavage needle for the animal model.
-
Mandatory Visualizations
Below are diagrams illustrating the key signaling pathways potentially modulated by this compound, based on its reported anti-inflammatory effects.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Impact of Surfactants on the Performance of Dissolving Microneedle Array Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergent/surfactant retention during ultrafiltration in the formulation of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins in Parenteral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. erepo.uef.fi [erepo.uef.fi]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Preventing thermal degradation of Hentetracontane during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of hentetracontane during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern during analysis?
A1: this compound (C31H64) is a long-chain alkane, a waxy solid at room temperature.[1][2] Its high molecular weight means it has a high boiling point, requiring elevated temperatures for some analytical techniques like Gas Chromatography (GC).[2] At these high temperatures, there is a risk of thermal degradation (pyrolysis), where the molecule breaks down into smaller fragments. This degradation can lead to inaccurate quantification, incorrect identification, and the appearance of extraneous peaks in the analytical data.[3]
Q2: What are the signs of this compound degradation in my GC analysis?
A2: The primary indicators of thermal degradation in a GC chromatogram include:
-
Appearance of multiple, smaller peaks: You may observe a series of peaks eluting before the main this compound peak. These often correspond to smaller alkane and alkene fragments.
-
Poor peak shape: The this compound peak may appear broadened, tailing, or distorted.
-
Inconsistent retention times: The retention time of the main peak may shift between runs.
-
Low recovery: The quantified amount of this compound is lower than expected.
Q3: At what temperature does this compound start to decompose?
Q4: Can I use analytical techniques other than GC to avoid thermal degradation?
A4: Yes. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector, CAD, or Mass Spectrometer, MS) can be a viable alternative for analyzing this compound without the need for high temperatures, thus eliminating the risk of thermal degradation.
Troubleshooting Guide: Thermal Degradation in GC Analysis
This guide will help you diagnose and resolve common issues related to the thermal degradation of this compound during Gas Chromatography (GC) analysis.
| Problem | Potential Cause | Recommended Solution |
| Appearance of fronting or tailing peaks before the main analyte peak. | High Injector Temperature: The most common cause of degradation. The hot injector port causes the this compound to fragment before it reaches the analytical column. | 1. Lower the injector temperature: Reduce the injector temperature in increments of 20-30 °C and observe the chromatogram. 2. Use a temperature-programmable inlet: A Programmable Temperature Vaporization (PTV) inlet allows for a gentle temperature ramp, minimizing thermal stress. 3. Switch to Cool On-Column (COC) injection: This is the most effective method to prevent degradation as the sample is deposited directly onto the column without passing through a hot injection port. |
| Poor reproducibility of peak area and retention time. | Active Sites in the Inlet or Column: Catalytic degradation can occur at temperatures lower than the thermal decomposition temperature. This can be caused by contaminated liners, septa particles, or a poorly deactivated column. | 1. Perform inlet maintenance: Clean or replace the inlet liner and septum. Use a deactivated liner. 2. Trim the column: Remove the first 10-15 cm of the analytical column to eliminate any active sites that may have accumulated. 3. Use a more inert column: Consider a column with a highly inert phase. |
| Broadened or distorted peak shape for this compound. | Slow sample transfer from the inlet to the column. This can be exacerbated by non-optimal flow rates or a poorly optimized temperature program. | 1. Optimize the carrier gas flow rate: Ensure the flow rate is appropriate for the column dimensions and carrier gas type. 2. Adjust the oven temperature program: A slower initial ramp rate can improve peak focusing on the column. |
| No peak or a very small peak is observed. | Complete degradation in the injector. The conditions are so harsh that most of the analyte is breaking down. | Immediately switch to Cool On-Column injection. If COC is not available, drastically reduce the injector temperature and check for any improvement. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C31H64 | [1][2] |
| Molar Mass | 436.85 g/mol | [1][2] |
| Appearance | White, waxy solid | [1] |
| Melting Point | 67.5 - 69.3 °C | [2] |
| Boiling Point | 458 °C (at 760 mmHg) | [2] |
| Decomposition Temperature | Not definitively reported, but expected to be stable under optimized GC conditions. |
Table 2: Comparison of GC Injection Techniques for this compound Analysis
| Injection Technique | Typical Temperature | Advantages | Disadvantages |
| Split/Splitless | 250 - 350 °C | Common and robust for thermally stable compounds. | High risk of thermal degradation for this compound. |
| Programmable Temperature Vaporization (PTV) | Ramped (e.g., 50 °C to 300 °C) | Reduces thermal stress compared to split/splitless. | More complex to optimize. |
| Cool On-Column (COC) | Tracks oven temperature | Eliminates the risk of inlet-induced thermal degradation; excellent for quantitative accuracy. | Requires specialized syringes and can lead to column contamination if samples are not clean. |
Experimental Protocols
Protocol 1: Recommended GC-MS Method for this compound Analysis (Preventing Degradation)
This protocol utilizes Cool On-Column (COC) injection to minimize the risk of thermal degradation.
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in a suitable solvent (e.g., hexane, heptane, or chloroform) to a final concentration within the linear range of the detector.
-
Ensure the sample is fully dissolved. Gentle warming may be necessary, but avoid excessive heat.
-
Filter the sample using a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the column.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a Cool On-Column inlet.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
-
GC-MS Parameters:
-
Inlet: Cool On-Column (COC) mode.
-
Inlet Temperature: Set to track the oven temperature.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 320 °C.
-
Hold: Hold at 320 °C for 10 minutes (or until the this compound peak has fully eluted).
-
-
Transfer Line Temperature: 300 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Data Acquisition: Full Scan mode (e.g., m/z 50-550).
-
Protocol 2: Alternative GC-MS Method (If COC is Unavailable)
This protocol uses a splitless injection with optimized parameters to reduce, but not eliminate, the risk of degradation.
-
Sample Preparation: As described in Protocol 1.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Split/Splitless inlet.
-
Mass Spectrometer: As described in Protocol 1.
-
Column: As described in Protocol 1.
-
-
GC-MS Parameters:
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C (or the lowest possible temperature that allows for efficient vaporization).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: As described in Protocol 1.
-
Transfer Line, Ion Source, and Data Acquisition: As described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for thermal degradation of this compound.
Caption: Recommended workflow for the GC analysis of this compound.
References
Improving the yield of Hentetracontane extraction from plants
Welcome to the technical support center for the extraction of Hentetracontane (C₃₁H₆₄) from plant sources. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant sources is it commonly found?
A1: this compound, also known as untriacontane, is a long-chain saturated hydrocarbon (alkane) with the structural formula CH₃(CH₂)₂₉CH₃. It is a major component of the epicuticular wax that forms a protective layer on the aerial surfaces of many plants.[1][2] Documented sources include peas (Pisum sativum), black elderberry (Sambucus nigra), and various species within the Euphorbia genus.[2]
Q2: I am getting a very low yield of this compound. What are the most likely causes?
A2: Low yield is a common issue that can typically be attributed to one or more of the following factors:
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Inappropriate Solvent Choice: this compound is a non-polar molecule. Using polar solvents like ethanol (B145695) or water will result in very poor extraction efficiency. Non-polar solvents such as n-hexane or heptane (B126788) are required.[1][3][4]
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Insufficient Plant Material Preparation: The plant material must be thoroughly dried and finely ground.[1][5] Proper grinding maximizes the surface area, allowing the solvent to penetrate the tissue and dissolve the cuticular waxes effectively.[5]
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Inadequate Extraction Time: The extraction process may be too short. For passive methods like maceration or even Soxhlet, ensuring sufficient time for the solvent to contact the material is critical.[5]
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Suboptimal Extraction Method: Simple maceration can be inefficient and result in lower yields compared to more exhaustive techniques like Soxhlet or advanced methods like Ultrasound-Assisted Extraction (UAE).[1][6]
Q3: My extract contains a lot of chlorophyll (B73375) and other impurities. How can I improve the purity of my this compound extract?
A3: Contamination with chlorophyll and other more polar intracellular lipids is a frequent problem. To improve purity:
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Use a Highly Non-Polar Solvent: n-Hexane is an excellent choice as it has high solubility for alkanes but is a poor solvent for more polar compounds like chlorophyll.[7]
-
Optimize Extraction Time: For immersion-based extractions, keep the contact time brief (e.g., 30-60 seconds). This is often sufficient to dissolve the surface epicuticular wax without significant penetration into the cells where chlorophyll resides.[8]
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Consider Post-Extraction Cleanup: If the extract is still impure, it can be purified using column chromatography with silica (B1680970) gel. A non-polar solvent like hexane (B92381) is used to elute the this compound, while more polar impurities remain adsorbed to the silica.
Q4: Which extraction method is best for this compound?
A4: The "best" method depends on your specific priorities, such as yield, processing time, solvent consumption, and available equipment. Soxhlet extraction is a robust and high-yielding traditional method.[9] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly faster extraction times and reduced solvent usage while maintaining high yields.[9][10] For the highest purity, Supercritical Fluid Extraction (SFE) with CO₂ is an excellent, albeit more instrumentally intensive, option.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incorrect solvent polarity. | Switch to a non-polar solvent like n-hexane or heptane.[1][3] |
| Plant material not properly dried or ground. | Ensure plant material is oven-dried to a constant weight and ground to a fine, consistent powder.[1][5] | |
| Extraction time is too short. | Increase the duration of extraction or perform multiple extraction cycles with fresh solvent.[5] | |
| Inconsistent Yields | Variation in plant material. | Standardize the plant source, including the species, age, and time of harvest, as wax composition can vary.[11] |
| Inconsistent sample preparation. | Ensure particle size and sample-to-solvent ratios are kept constant for all extractions.[12] | |
| Thermal degradation (especially in Soxhlet). | If this compound is co-extracted with thermally sensitive compounds, consider a lower temperature method like UAE or maceration.[1][13] | |
| Green-Colored Extract | Co-extraction of chlorophyll. | Use a highly non-polar solvent (n-hexane) and a short extraction time (30-60s dip).[7][8] Perform a post-extraction silica gel filtration step. |
| Difficulty in Removing Solvent | High boiling point solvent used. | Use a solvent with a lower boiling point, such as n-hexane (B.P. 69°C), and use a rotary evaporator for efficient removal under reduced pressure.[5] |
Data Presentation: Comparison of Extraction Methods
The following table compares common extraction methods for long-chain alkanes like this compound, based on performance metrics for the similar compound Tritriacontane (C₃₃H₆₈).[9]
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | High | Moderate to High | High | High and Selective |
| Purity of Extract | Moderate | Moderate | Moderate to High | Very High |
| Extraction Time | 16 - 24 hours[9] | 10 - 60 minutes[9] | 5 - 30 minutes[9] | 30 - 120 minutes[9] |
| Solvent Consumption | High (300-500 mL per sample)[9] | Low to Moderate (20-100 mL per sample)[9] | Low (30-50 mL per sample)[9] | Minimal (CO₂ is recycled)[9] |
| Operating Temperature | Boiling point of solvent | Room Temperature to Moderate Heat | Elevated (e.g., 40-100°C) | 40 - 60°C |
| Key Advantage | Exhaustive extraction, well-established | Fast, low energy, good for thermolabile compounds | Very fast, high throughput | High purity, "green" solvent |
| Key Disadvantage | Slow, high solvent use, potential thermal degradation | Lower efficiency for some matrices | Requires microwave-transparent vessel | High initial equipment cost |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol describes a standard, high-yield method for extracting this compound from dried plant material.[9]
1. Materials:
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Dried, finely powdered plant material (e.g., leaves, stems)
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Soxhlet extractor apparatus with a round-bottom flask, extraction chamber, and condenser
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Cellulose (B213188) extraction thimble
-
n-Hexane (analytical grade)
-
Heating mantle
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Accurately weigh 20-30 g of the dried, powdered plant material and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane and connect the condenser.
-
Extraction: Heat the n-hexane in the round-bottom flask using the heating mantle to a gentle boil. The solvent will vaporize, condense, and drip into the thimble, extracting the soluble compounds.
-
Cycling: Allow the extraction to proceed for at least 16-24 hours. The process is continuous as the solvent automatically siphons back into the flask once the chamber is full.[9]
-
Solvent Recovery: After extraction, allow the apparatus to cool. Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude wax extract.[5]
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantitative analysis of this compound in the obtained extract.[8][14]
1. Materials:
-
Crude wax extract
-
n-Hexane (GC grade)
-
This compound certified standard
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms or HP-5ms)
2. Procedure:
-
Standard Preparation: Prepare a calibration curve by dissolving the this compound standard in n-hexane to create a series of known concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the crude wax extract and dissolve it in a known volume of n-hexane to a final concentration within the linear range of the calibration curve.
-
GC-MS Analysis:
-
Injector: 280°C, splitless mode.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard. Quantify the amount by comparing its peak area to the prepared calibration curve.[14]
Visualizations
Caption: Biosynthesis of this compound via the alkane-forming pathway.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. phytojournal.com [phytojournal.com]
- 11. frontiersin.org [frontiersin.org]
- 12. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Challenges in the quantification of long-chain alkanes like Hentetracontane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of long-chain alkanes, with a specific focus on hentetracontane (C41).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound and other long-chain alkanes?
A1: The primary challenges in quantifying this compound and other very long-chain alkanes (VLCAs) stem from their physical and chemical properties:
-
Low Volatility: Due to their high molecular weight, VLCAs have very high boiling points, making them challenging to analyze by gas chromatography (GC) without specialized techniques.
-
Poor Solubility: this compound is a nonpolar, waxy solid with limited solubility in common organic solvents at room temperature, complicating sample preparation and standard solution handling.[1] It is particularly insoluble in water and polar solvents.
-
Matrix Effects: When analyzing samples from complex biological or environmental matrices, co-extracting substances can interfere with the ionization and detection of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.
-
Analyte Adsorption: The nonpolar nature of VLCAs can lead to their adsorption onto active sites within the GC system, such as the injector liner and the column, resulting in poor peak shape (tailing) and reduced response.
-
Standard Availability: While analytical standards for this compound are commercially available, their purity and the availability of isotopically labeled internal standards for accurate quantification can be a consideration.
Troubleshooting Guides
Section 1: Sample Preparation and Extraction
Q2: My this compound sample is difficult to dissolve. What solvents are recommended, and are there techniques to improve solubility?
A2: this compound is soluble in nonpolar organic solvents and slightly soluble in some polar organic solvents. It is practically insoluble in water.
Recommended Solvents and Techniques:
-
Initial Dissolution: For creating stock solutions, nonpolar solvents such as hexane (B92381), heptane, and petroleum ether are effective.[2] Dichloromethane and chloroform (B151607) can also be used.[2]
-
Gentle Heating: Applying gentle heat via a warm water bath can significantly improve the dissolution of this compound. Be cautious not to exceed the solvent's boiling point to prevent evaporation and potential analyte degradation.
-
Sonication: Using an ultrasonic bath can aid in dissolving the waxy solid in the chosen solvent.
Quantitative Solubility Data for Long-Chain Alkanes (Approximation for this compound)
| Solvent | Approximate Solubility of Long-Chain Alkanes (C30-C40) | Temperature (°C) |
| Hexane | Soluble | 25 |
| Dichloromethane | Soluble | 25 |
| Chloroform | Slightly Soluble[2] | 25 |
| Petroleum Ether | Soluble[2] | 25 |
| Ethanol | Slightly Soluble[2] | 25 |
| Benzene | Slightly Soluble[2] | 25 |
| Water | Insoluble[1] | 25 |
Note: Precise quantitative solubility data for this compound is limited. The table provides a general guide based on the behavior of similar long-chain alkanes.
Q3: I am experiencing low recovery of this compound from a complex matrix. What extraction method should I use?
A3: For complex matrices, particularly those with high water content or significant matrix interferences, a robust extraction and cleanup procedure is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been successfully adapted for extracting hydrocarbons from various matrices, including soil and plant material.[3][4]
Experimental Protocol: Modified QuEChERS for this compound Extraction from a Plant Matrix
This protocol is adapted from established QuEChERS methods for pesticides in dry and complex matrices.[4][5]
-
Sample Homogenization:
-
Weigh 1-2 grams of the homogenized and dried plant sample into a 50 mL centrifuge tube. For dry samples, it is crucial to add a defined amount of water (e.g., 8-10 mL) to facilitate partitioning.[4]
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
If an internal standard is used, add it at this stage.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium acetate (B1210297) or sodium chloride). The salts induce phase separation between the aqueous and organic layers.[6]
-
Shake vigorously for 1 minute. For dry samples, an extended extraction time (e.g., 30 minutes with periodic shaking) may be necessary to ensure proper hydration and extraction.[5]
-
Centrifuge at >3000g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent. For plant matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like fats and waxes is recommended.
-
Vortex for 30 seconds.
-
Centrifuge at >3000g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for GC-MS analysis. Depending on the concentration, a solvent exchange to a more nonpolar solvent like hexane may be performed by evaporating the acetonitrile and reconstituting the residue.
-
Section 2: Chromatographic Analysis (GC-MS)
Q4: I am observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis. What are the likely causes and solutions?
A4: Poor peak shape for high molecular weight compounds like this compound is a common issue in GC-MS analysis.
Troubleshooting Poor Peak Shape:
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | Active Sites: Interaction of the analyte with active sites in the injector liner, column, or connections. | - Use a deactivated inlet liner. - Trim the first 10-20 cm of the analytical column. - Ensure all ferrules and connections are inert. |
| Column Contamination: Buildup of non-volatile matrix components at the head of the column. | - Bake out the column at a high temperature (within its limits). - Trim the front end of the column. | |
| Peak Fronting | Column Overload: Injecting too much analyte for the column's capacity. | - Dilute the sample. - Use a column with a thicker stationary phase film. |
| Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase polarity. | - For nonpolar columns (e.g., DB-5ms), use a nonpolar solvent like hexane. | |
| Split Peaks | Improper Injection: Issues with the injection technique, particularly in splitless mode. | - Ensure the initial oven temperature is at least 20°C below the solvent's boiling point to allow for proper solvent focusing.[3] - Check for a proper, clean cut at the column inlet. |
Q5: What are the recommended GC-MS parameters for the analysis of this compound?
A5: Due to its high boiling point, a robust GC method with a high-temperature capability is required. The following parameters, adapted from the analysis of similar long-chain compounds, can be used as a starting point.[7]
Experimental Protocol: GC-MS Analysis of this compound
-
Gas Chromatograph (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A high-temperature, non-polar capillary column such as a DB-5ht or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet: Splitless mode is recommended for trace analysis.
-
Injector Temperature: 300-350°C. A high injector temperature is necessary to ensure complete vaporization.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 350°C at a rate of 10-15°C/min.
-
Final hold: Hold at 350°C for 10-20 minutes to ensure elution of all high-boiling compounds.
-
-
-
Mass Spectrometer (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative GC-MS Validation Data for Long-Chain Alkanes (C21-C36)
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 2.5 µM (5 pmol on column) | [8] |
| Limit of Quantification (LOQ) | 5 µM (10 pmol on column) | [8] |
| Recovery | > 91% | [8] |
| Intra-assay CV | 0.1% - 12.9% | [8] |
Note: This data is for n-alkanes up to C36 and serves as a representative performance expectation for a validated GC-MS method for long-chain alkanes.[8]
Section 3: Detection and Data Interpretation
Q6: I am not observing the molecular ion for this compound in my mass spectrum. Is this normal, and what are the expected fragment ions?
A6: Yes, for long-chain alkanes, the molecular ion (M+) peak can be very weak or even absent in an electron ionization (EI) mass spectrum. This is due to the high energy of EI (70 eV), which causes extensive fragmentation of the C-C bonds.
Expected Fragmentation Pattern:
The mass spectrum of a long-chain n-alkane is characterized by a series of clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups. The most abundant ions are typically in the C3 to C5 range. For this compound (C₄₁H₈₄, MW = 576.1 g/mol ), you would expect to see prominent fragment ions at m/z values corresponding to [CnH2n+1]+.
Q7: Is derivatization necessary for the quantification of this compound?
A7: For saturated alkanes like this compound, derivatization is generally not necessary or common for GC-MS analysis.[9][10] Derivatization is primarily used for compounds containing active hydrogens (e.g., -OH, -NH, -COOH) to increase their volatility and thermal stability.[4] Since this compound lacks these functional groups, the main challenges are related to its high boiling point and potential for adsorption, which are better addressed through optimization of GC parameters and the use of inert system components.
References
- 1. Showing Compound Hentriacontane (FDB001480) - FooDB [foodb.ca]
- 2. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Restek - Blog [restek.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Hentetracontane Peak Tailing in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of peak tailing when analyzing hentetracontane and other high-molecular-weight alkanes using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal chromatographic separation, the peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] For high-molecular-weight, high-boiling-point compounds like this compound, this is a common issue. This distortion is problematic because it can reduce the resolution between closely eluting compounds and complicate peak integration, which in turn compromises the accuracy and precision of quantitative analysis.[1][2]
Q2: What are the primary causes of peak tailing for high-molecular-weight alkanes like this compound?
A2: Peak tailing for compounds like this compound can be caused by a combination of factors, which can be broadly categorized as either chemical interactions or physical disruptions in the flow path.[3]
-
Chemical Causes (Active Sites): These are often the cause when only specific peaks in the chromatogram are tailing.[3] Active sites are points in the GC system where the analyte can have unwanted interactions, such as adsorption.[2] For this compound, these interactions can occur with:
-
Contaminated or active injector liner: The glass liner in the injector can accumulate non-volatile residues from previous samples, creating active sites.[2]
-
Column contamination: The front end of the GC column can become contaminated with non-volatile matrix components, leading to poor peak shape.[1]
-
Column degradation: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups that can interact with analytes.
-
-
Physical Causes (Flow Path Disruption): These issues typically cause all peaks in the chromatogram to tail.[3]
-
Poor column cut: A jagged or angled cut at the end of the column can create turbulence in the carrier gas flow.[1][2]
-
Improper column installation: If the column is positioned too high or too low in the inlet, it can create dead volumes where the sample can get trapped, leading to a delayed release and peak tailing.[1][2]
-
System leaks: Leaks in the system, particularly at the injector, can disrupt the carrier gas flow and cause peak distortion.
-
Q3: If all peaks in my chromatogram are tailing, what is the most likely cause?
A3: When all peaks, including the solvent peak, exhibit tailing, the problem is most likely due to a physical issue in the GC system rather than a chemical interaction with the analyte.[3] The first things to investigate are a poor column cut, improper column installation in the inlet, or leaks in the system.[1][2]
Q4: How does the injection technique affect peak shape for high-molecular-weight compounds?
A4: Poor injection technique can significantly impact peak symmetry. Overloading the column with too much sample can lead to peak tailing.[4] For high-molecular-weight compounds, ensuring the injection is performed in a manner that allows for efficient and rapid vaporization is crucial. Using a splitless injection without a proper split/purge activation can also lead to solvent tailing, which may obscure the peaks of early eluting compounds.[4]
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common issues leading to this compound peak tailing.
Guide 1: Initial Chromatogram Assessment
The first step in troubleshooting is to carefully examine the chromatogram to determine the nature of the peak tailing.
Is it Indiscriminate or Selective Tailing?
-
Indiscriminate Tailing (All Peaks Tail): This usually points to a physical problem with the gas flow path.[3]
-
Selective Tailing (Only this compound or other high-molecular-weight peaks tail): This suggests a chemical interaction between the analyte and the system.[3]
The following diagram illustrates a logical workflow for troubleshooting based on this initial assessment.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Guide 2: Addressing Physical Issues (Indiscriminate Tailing)
If all peaks are tailing, follow these steps to address potential flow path disruptions.
1. Inspect the GC Column Cut:
-
Problem: A poor column cut (jagged or not at a 90° angle) can cause turbulence.[1]
-
Solution: Re-cut the column using a ceramic scoring wafer or a diamond-tipped scribe. Inspect the cut with a magnifying glass to ensure it is clean and square.
2. Verify Proper Column Installation:
-
Problem: Incorrect column insertion depth in the inlet can create dead volume.[1]
-
Solution: Consult your instrument manual for the correct column installation depth. Ensure the ferrule is properly seated and tightened.
3. Check for System Leaks:
-
Problem: Leaks, especially at the inlet, disrupt carrier gas flow.
-
Solution: Use an electronic leak detector to check for leaks around the septum nut, column fittings, and other connections.
Guide 3: Addressing Chemical Issues (Selective Tailing)
If only the this compound peak or other high-boiling point analytes are tailing, this suggests active sites in the system.
1. Perform Inlet Maintenance:
-
Problem: The inlet liner and septum are common sources of contamination and active sites.[5]
-
Solution: Replace the inlet liner, septum, and any O-rings. Use a fresh, deactivated liner.[5][6]
2. Trim the GC Column:
-
Problem: Non-volatile residues can accumulate at the front of the column, creating active sites.[4]
-
Solution: Trim 15-20 cm from the inlet end of the column to remove the contaminated section.[4][7]
Experimental Protocols
Protocol 1: GC Inlet Maintenance
Objective: To replace consumable parts of the GC inlet to remove potential sources of contamination and activity.
Materials:
-
New septum
-
New inlet liner (deactivated)
-
New O-ring (if applicable)
-
Tweezers or liner removal tool[8]
-
Wrench for septum nut
-
Lint-free gloves[8]
Procedure:
-
Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Loosen and remove the septum nut.[8]
-
Replace Septum: Remove the old septum from the nut and replace it with a new one. Avoid touching the new septum with bare hands.[8]
-
Remove Liner: Carefully remove the old inlet liner and O-ring using tweezers.[8]
-
Install New Liner: Place the new O-ring on the new liner and insert it into the inlet.[8]
-
Reassemble: Reinstall the septum nut and tighten it according to the manufacturer's recommendations (finger-tight plus a quarter turn is often sufficient). Do not overtighten, as this can damage the septum.[9]
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut with an electronic leak detector.
-
Equilibrate: Allow the system to purge with carrier gas for 15-20 minutes before heating the inlet and oven.[8]
Protocol 2: GC Column Trimming
Objective: To remove the contaminated front section of a capillary column to restore peak shape.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying glass or low-power microscope
-
New nut and ferrule (recommended)
Procedure:
-
Cool Down and Turn Off Gas: Cool the GC inlet and oven and turn off the carrier gas flow.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Score the Column: Using a ceramic wafer, make a light score mark on the polyimide coating of the column, approximately 15-20 cm from the inlet end.[10]
-
Break the Column: Gently flick or bend the column at the score mark to create a clean break.[10]
-
Inspect the Cut: Use a magnifying glass to inspect the cut end. It should be a clean, square (90-degree) cut with no jagged edges or shards.[2][10] If the cut is not clean, repeat the process.
-
Reinstall Column: If necessary, slide on a new nut and ferrule. Reinstall the column in the inlet according to the instrument manufacturer's instructions for the correct positioning.
-
Leak Check: Restore carrier gas flow and perform a leak check.
-
Update Column Length: It is good practice to update the column length in the instrument software to maintain accurate flow and pressure calculations.[11]
Data Presentation
Table 1: Recommended GC Parameters for High-Molecular-Weight Alkane Analysis
The following table provides a starting point for GC method parameters for the analysis of this compound and similar compounds. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Value/Type | Rationale |
| GC Column | ||
| Stationary Phase | Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl Polysiloxane) | Alkanes are non-polar, so a non-polar stationary phase separates them primarily by boiling point.[12] |
| Column Length | 15 m - 30 m | 30 m provides excellent resolution, while 15 m allows for faster analysis times.[12] |
| Internal Diameter | 0.25 mm | A standard internal diameter that provides a good balance of efficiency and sample capacity.[13] |
| Film Thickness | ≤ 0.25 µm | A thinner film reduces the retention of high-boiling-point analytes.[12] |
| Temperatures | ||
| Inlet Temperature | 300°C - 350°C | A high inlet temperature is required for the efficient volatilization of high-molecular-weight alkanes.[13] |
| Oven Program | 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min) | This is a typical program for a broad range of alkanes.[13] |
| MS Source Temp. | ~230°C | A common starting point for good ionization.[13] |
| Carrier Gas | ||
| Type | Helium or Hydrogen | Hydrogen can allow for faster analysis times.[13] |
| Flow Rate | 1-2 mL/min | A typical flow rate for good chromatographic efficiency.[13] |
| Injection | ||
| Mode | Splitless | Often used for trace analysis to ensure a sufficient amount of analyte reaches the column.[14] |
| Injection Volume | 1 µL | A standard injection volume. Larger volumes risk column overload.[14] |
Diagram 2: Chemical vs. Physical Causes of Peak Tailing
The following diagram illustrates the relationship between the type of peak tailing observed and its likely cause.
Caption: Differentiating between chemical and physical causes of peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. it.restek.com [it.restek.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 6. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. restek.com [restek.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in the analysis of Hentetracontane in complex samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Hentetracontane in complex samples. Our focus is on identifying and mitigating matrix effects, a common phenomenon that can significantly impact the accuracy and precision of quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and how does it impact the analysis of this compound?
The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2][3] For a lipophilic compound like this compound, which is often extracted from complex biological or environmental samples, co-extracted substances such as lipids, phospholipids (B1166683), and pigments can interfere with the analytical instrument's response.[1][4] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[5][6][7]
Q2: What are the primary causes of matrix effects in this compound analysis?
In complex biological samples like plasma, serum, or tissue extracts, phospholipids are a major cause of matrix effects.[4][5][8] Other sources of interference for long-chain hydrocarbons can include other lipids, proteins, salts, and endogenous metabolites.[3][5] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source, particularly when using techniques like electrospray ionization (ESI).[5]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[5][9]
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) with the response of the analyte in a clean solvent at the same concentration.[5] The ratio of these responses reveals the degree of signal suppression or enhancement.[5][6]
Q4: What is the difference between ion suppression and ion enhancement?
Ion suppression is the more common form of matrix effect, resulting in a reduced analyte signal.[4][5] Ion enhancement is an increase in the analyte signal. Both phenomena compromise data accuracy by causing an underestimation or overestimation of the analyte's true concentration.[6][7]
Troubleshooting Guide
Q5: My this compound signal is low and inconsistent across replicates. Could this be a matrix effect?
Yes, low signal intensity and poor reproducibility are common indicators of significant matrix effects, particularly ion suppression.[8][10] The workflow below can help you diagnose and mitigate the problem.
Q6: How can I improve my sample preparation to reduce matrix interferences?
Improving sample preparation is one of the most effective ways to combat matrix effects.[4] Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For a nonpolar analyte like this compound, extracting from an aqueous matrix into a nonpolar solvent like hexane (B92381) can leave many polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can isolate hydrocarbons from complex extracts.[11] Using SPE cartridges with silica (B1680970) gel or neutral aluminum oxide can selectively retain and then elute this compound, separating it from interfering compounds.[11]
-
Phospholipid Depletion: Since phospholipids are a primary cause of matrix effects in biological samples, specialized techniques like HybridSPE-Phospholipid technology can be used for their selective removal.[8]
Q7: Can changing my LC method help mitigate matrix effects?
Yes. Optimizing chromatographic conditions can separate this compound from co-eluting matrix components.[3] By adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the pH, you can often shift the elution of interfering compounds away from the analyte peak.[8]
Q8: Is using an internal standard (IS) sufficient to correct for matrix effects?
The use of a suitable internal standard is a crucial strategy. A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][12] A SIL-IS is chemically almost identical to this compound and will experience similar extraction inefficiencies and ionization suppression or enhancement.[1] By calculating the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.[1][13] While a SIL-IS can compensate for signal variation, it may not overcome a significant loss in sensitivity due to severe ion suppression.[4]
Quantitative Data Summary
The selection of an analytical technique depends on its quantitative performance. The following table summarizes key metrics for methods used in the analysis of long-chain hydrocarbons and ketones, which are representative for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Typical Limit of Quantification (LOQ) | ~3.0 - 30 ng/g[14] | ~1 ng/mL (for similar lipids)[14] |
| Linearity (R²) | >0.99[14] | >0.998[14] |
| Susceptibility to Matrix Effect | Can be significant, requires cleanup.[14] | Can be significant, requires cleanup.[14] |
| Sample Throughput | Moderate | High |
Table 1: Quantitative performance comparison for relevant analytical techniques. Data is based on closely related long-chain compounds and should be considered representative.[14]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is effective for cleaning up crude solvent extracts to isolate hydrocarbons like this compound.[11]
Materials:
-
Crude sample extract dissolved in a minimal amount of n-Hexane.
-
SPE cartridges packed with neutral aluminum oxide or silica gel.[11]
-
SPE manifold.
-
n-Hexane.
-
Collection vials.
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of n-hexane through it. Ensure the cartridge does not go dry.[11]
-
Sample Loading: Carefully load the dissolved crude extract onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with a small volume of n-hexane to elute any weakly retained, more polar impurities.
-
Elution: Elute the target analyte, this compound, using a sufficient volume of n-hexane.
-
Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.[10]
Protocol 2: LC-MS/MS Method Parameters (Starting Point)
The following parameters, based on methods for similar long-chain ketones, can be used as a starting point for developing a quantitative method for this compound.[10]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: Start at 50% B, increase linearly to 100% B over 8 minutes. Hold at 100% B for 2 minutes, then return to initial conditions.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40°C.[10]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[10]
-
MRM Transitions: These must be optimized specifically for this compound. This involves identifying the precursor ion ([M+H]+) and then determining the most abundant and stable product ions through infusion experiments.[10]
Visualized Workflows
A robust analytical method requires a logical development workflow, with a key focus on addressing potential matrix effects from the outset.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Hentetracontane stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of hentetracontane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as untriacontane, is a long-chain saturated hydrocarbon with the chemical formula C₃₁H₆₄.[1][2][3][4] It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like heptane, benzene, and petroleum ether.[1][5]
Q2: How stable is this compound?
This compound is a relatively inert and stable compound under recommended storage conditions.[5][6] As a long-chain alkane, it is not highly reactive.[1] However, its stability can be compromised by certain environmental factors.
Q3: What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][7] For optimal shelf life, a storage temperature of -20°C is recommended, which can preserve the compound for at least four years.[8] It should be protected from excessive heat, light, and moisture.[6][9]
Q4: What are the known incompatibilities of this compound?
The primary incompatibility of this compound is with strong oxidizing agents.[5][6] Contact with these substances should be avoided to prevent vigorous reactions.
Troubleshooting Guide
Problem: I've observed a change in the physical appearance of my this compound sample (e.g., discoloration, clumping). What could be the cause?
-
Possible Cause: Exposure to contaminants, moisture, or excessive heat. While this compound is stable, long-term improper storage can lead to physical changes. Clumping could indicate moisture absorption. Discoloration might suggest the presence of impurities or slow oxidation, especially if exposed to heat and air over extended periods.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from direct light.
-
Purity Check: If you suspect contamination or degradation, consider re-purifying the material. The melting point is a good indicator of purity; for pure this compound, it should be in the range of 67-69.3 °C.[1][10]
-
Inert Atmosphere: For long-term storage, especially of high-purity samples for sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation risk.
-
Problem: My experimental results are inconsistent when using this compound. Could the compound's stability be a factor?
-
Possible Cause: While this compound itself is largely inert, degradation is possible under harsh experimental conditions. High temperatures, the presence of strong oxidizers, or certain catalysts in your reaction mixture could potentially lead to side reactions.
-
Solution:
-
Analyze Reaction Conditions: Review your experimental protocol for aggressive reagents or conditions that might affect a long-chain alkane.
-
Control Temperature: Avoid excessive heating during your experiments unless specified by the protocol.
-
Inert Reaction Environment: If your experiment is sensitive to oxidation, conduct it under an inert atmosphere.
-
Purity of Starting Material: Always ensure the purity of your this compound before use, as impurities could interfere with your reaction.
-
Problem: this compound is a waxy solid and is difficult to handle and weigh accurately. What is the best way to manage this?
-
Possible Cause: The waxy nature is an inherent physical property of long-chain alkanes due to strong van der Waals forces.[1]
-
Solution:
-
Gentle Warming: You can gently warm the container to slightly above the melting point of this compound (67-69.3 °C) to handle it as a liquid.[1][10] Use a calibrated heat source and avoid overheating to prevent any potential degradation.
-
Dissolving in a Solvent: For accurate measurements, consider preparing a stock solution by dissolving a larger, more easily weighed amount of this compound in a suitable, volatile solvent (e.g., heptane). You can then dispense the solution by volume. Ensure the solvent is anhydrous and of high purity to avoid introducing contaminants.
-
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₆₄ | [1][2][5] |
| Molar Mass | 436.85 g/mol | [1] |
| Appearance | White, opaque, waxy solid/crystals | [1][3][10] |
| Melting Point | 67-69.3 °C (340.15-342.45 K) | [1][3][10] |
| Boiling Point | 458 °C (731.15 K) at 760 mmHg | [1][3] |
| Density | 0.781 g/cm³ at 68 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in heptane, benzene, petroleum ether. | [1][5] |
| Vapor Pressure | 1.40 x 10⁻¹¹ mmHg at 25 °C (extrapolated) | [1][5] |
| Flash Point | ~313 °C (estimated) | [3] |
Visual Guides
Caption: Factors influencing this compound stability and recommended storage.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. hentriacontane, 630-04-6 [thegoodscentscompany.com]
- 4. Showing Compound Hentriacontane (FDB001480) - FooDB [foodb.ca]
- 5. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. Hentriacontane - Wikipedia [en.wikipedia.org]
Minimizing interference in Hentetracontane mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the mass spectrometry analysis of Hentetracontane (C₄₁H₈₄).
Troubleshooting Guides & FAQs
Q1: Why is my baseline noisy or drifting in my this compound analysis?
A: A high or unstable baseline can obscure peaks and affect quantification. Common causes include:
-
Column Bleed: The stationary phase of the GC column degrades at high temperatures, releasing siloxanes. Ensure your oven temperature does not exceed the column's maximum limit. Conditioning the column as per the manufacturer's instructions can also help.[1]
-
Contaminated Carrier Gas: Impurities like oxygen or moisture in the carrier gas (e.g., Helium) can degrade the column phase.[1] Ensure high-purity gas is used and that gas purification traps are installed and functioning correctly.
-
Dirty Instrument Components: A contaminated injector port, liner, or ion source can introduce noise. Regular cleaning and maintenance are crucial.[1][2] If the problem persists, cleaning the detector may be necessary.[1]
Q2: I am seeing no peaks, or my this compound signal is very weak. What are the potential issues?
A: The absence of a signal is a common issue that can often be traced back to the sample introduction or instrument setup.[3]
-
System Leaks: Air leaks are a frequent cause of sensitivity loss.[3] Use an electronic leak detector to check all fittings and connections, especially after column installation or gas cylinder changes.[2][3]
-
Sample Concentration: The sample may be too dilute to detect.[4] Conversely, an overly concentrated sample can cause ion suppression.[4] Prepare a dilution series to find the optimal concentration range.
-
Injector or Syringe Problems: Ensure the autosampler and syringe are functioning correctly and that the syringe is not clogged.[2][3] Check for cracks in the GC column which would prevent the sample from reaching the detector.[3]
-
Incorrect MS Settings: Verify that the mass spectrometer is properly tuned and calibrated.[4] Ensure the detector is on and that the ionization source parameters (e.g., electron energy in EI) are set correctly for alkane analysis.[2]
Q3: What are the characteristic m/z fragments for this compound, and why is the molecular ion peak (M⁺) so small?
A: In Electron Ionization (EI) mass spectrometry, long-chain alkanes like this compound undergo extensive fragmentation.
-
Fragmentation Pattern: The spectrum is characterized by clusters of peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups.[5] The most abundant peaks are typically low-mass carbocations, such as C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), C₅H₁₁⁺ (m/z 71), and C₆H₁₃⁺ (m/z 85).
-
Molecular Ion (M⁺): The molecular ion peak for this compound (m/z 576.1) is often very low in abundance or completely absent.[5] This is because the initial molecular ion is energetically unstable and rapidly breaks apart into smaller, more stable fragments.[6][7]
Q4: How can I identify and eliminate common chemical contaminants like plasticizers and column bleed?
A: Contamination can originate from solvents, sample preparation materials, or the instrument itself.[8]
-
Identification: Run a solvent blank before your sample. Any peaks present in the blank are contaminants. Common contaminants have characteristic ions (see Table 1). Phthalates (plasticizers) often show a base peak at m/z 149. Siloxanes from column bleed appear as repeating units with ions like m/z 207, 281, etc.
-
Elimination:
-
Use high-purity, HPLC or MS-grade solvents.
-
Avoid plastic containers, pipette tips, and vial caps (B75204) where possible; use glass or polypropylene.
-
Perform a "bake-out" of the GC oven and injector port at a high temperature (below the column limit) to remove contaminants.[1]
-
Q5: I'm seeing extra peaks in my chromatogram that aren't in my blank. What could they be?
A: If the peaks are not from known contaminants, consider these possibilities:
-
Matrix Interferences: If analyzing this compound from a complex matrix (e.g., plant extracts, biological fluids), co-eluting compounds can interfere with your analysis.[9] Enhanced sample cleanup using Solid-Phase Extraction (SPE) may be required.[9]
-
Carryover (Ghost Peaks): Remnants from a previous, more concentrated sample may elute in a subsequent run.[2] To resolve this, inject a solvent blank after a high-concentration sample to wash the column. Cleaning the syringe and inlet liner is also effective.[2]
-
Metabolites or Degradation Products: In some biological or environmental studies, you may be detecting metabolites or degradation products of other compounds in your sample that have similar properties to this compound.[10]
Data Presentation
Table 1: Common Chemical Interferences in GC-MS Analysis This table summarizes common contaminants, their sources, and their characteristic mass-to-charge ratios (m/z) in positive ion mode.
| Contaminant Group | Common Compounds | Typical Source(s) | Characteristic m/z Values |
| Phthalates | Di-n-butyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP) | Plastic labware (vials, caps, tubing), solvents | 149, 167, 279 |
| Siloxanes | Polydimethylsiloxanes | GC column bleed, septa, vial cap liners | 73, 147, 207, 281, 355 |
| Hydrocarbons | Alkanes, alkenes | Pump oil, lubricants, solvents, fingerprints | 57, 71, 85 (and other repeating CₙH₂ₙ₊₁ fragments) |
| Solvent Impurities | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Solvents (e.g., Methanol, Acetonitrile) | Repeating units of 44 Da (PEG) or 58 Da (PPG) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Cleanup for this compound in Complex Matrices
This protocol is designed to remove polar interferences from non-polar samples containing this compound.
-
Sample Preparation: Dissolve the crude extract (e.g., from a solvent extraction with hexane (B92381) or chloroform) in a minimal amount of a non-polar solvent like hexane.[11]
-
SPE Cartridge Conditioning:
-
Select a silica-based or diol-bonded SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove any impurities.
-
Equilibrate the cartridge with another 5 mL of hexane. Do not let the cartridge run dry.
-
-
Sample Loading: Load the dissolved sample onto the SPE cartridge.
-
Washing (Interference Elution): Wash the cartridge with a solvent of slightly higher polarity than hexane (e.g., 5% ethyl acetate (B1210297) in hexane) to elute moderately polar interferences while retaining this compound. Collect and discard this fraction.
-
Analyte Elution: Elute the this compound from the cartridge using a suitable volume (e.g., 5-10 mL) of the initial non-polar solvent (hexane).
-
Final Preparation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in a known, small volume of hexane or dichloromethane (B109758) for GC-MS analysis.[11]
Protocol 2: Recommended GC-MS Method for this compound Analysis
This method provides a starting point for the analysis of high molecular weight alkanes. Parameters should be optimized for your specific instrument.
Table 2: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Standard, reliable system for hydrocarbon analysis.[11] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column ideal for separating non-polar analytes like alkanes.[11] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[11] |
| Inlet Mode | Splitless | Maximizes the amount of analyte transferred to the column, increasing sensitivity for trace analysis.[11] |
| Injector Temp. | 290 - 320 °C | Ensures complete vaporization of the high-boiling point this compound without thermal degradation. |
| Oven Program | Initial: 80°C, hold 2 min. Ramp: 10-15°C/min to 320°C. Final Hold: 10-20 min. | Gradual ramp separates analytes by boiling point; final hold ensures elution of heavy compounds.[9][11] |
| MS System | Agilent 5977 MSD or equivalent | Standard quadrupole or TOF mass spectrometer.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching.[11] |
| Source Temp. | 230 °C | Standard source temperature.[11] |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature.[11] |
| Acquisition Mode | Full Scan (m/z 50-600) | Used for qualitative analysis to identify unknown peaks and confirm fragmentation patterns.[11] |
| Selected Ion Monitoring (SIM) | Used for quantitative analysis by monitoring characteristic ions (e.g., m/z 57, 71, 85) to increase sensitivity and reduce noise.[9][11] |
Visualizations
Caption: Workflow for this compound analysis from complex matrices.
Caption: Troubleshooting flowchart for low or no signal issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. gentechscientific.com [gentechscientific.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low sensitivity for Hentetracontane in MS
This technical support center provides comprehensive troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity issues during the mass spectrometry (MS) analysis of Hentetracontane (C₃₁H₆₄).
Frequently Asked Questions (FAQs)
Q1: Why is my signal intensity for this compound consistently low?
Low sensitivity for this compound, a long-chain, non-polar alkane, is a common issue in mass spectrometry. The primary reasons include its poor ionization efficiency, extensive fragmentation under standard conditions, and potential for incomplete vaporization during analysis.[1][2][3] this compound lacks polar functional groups, making it difficult to ionize using soft ionization techniques like Electrospray Ionization (ESI).[4][5] While Electron Ionization (EI) is more suitable, it imparts high energy, causing the molecular ion to fragment extensively, thus distributing the ion current over many smaller fragments and reducing the intensity of any single ion.[3]
Q2: What is the optimal analytical setup for this compound analysis: GC-MS or LC-MS?
For a volatile and thermally stable yet non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the highly recommended technique.[2] Liquid Chromatography (LC-MS) is generally challenging for non-polar analytes as common ionization sources like ESI are inefficient for such compounds.[4][5] Specialized LC-MS techniques like Atmospheric Pressure Photoionization (APPI) or ESI with dopants might offer alternatives but are less straightforward than GC-MS.[6]
Q3: I'm using GC-MS. How can I improve the sensitivity for this compound?
Improving sensitivity in GC-MS involves optimizing several parameters:
-
Increase Injector Temperature: this compound has a high boiling point. An injector temperature of 300°C or higher may be necessary to ensure complete and rapid vaporization, preventing poor transfer to the column.[1][2]
-
Use Splitless Injection: A splitless injection mode ensures that the majority of the sample is transferred to the analytical column, which is crucial for trace analysis. A pressure pulse during injection can further improve the transfer of high-boiling analytes.[1]
-
Optimize MS Source Temperature: An appropriate ion source temperature (e.g., 230°C) is crucial for efficient ionization.[2]
-
Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, using SIM mode to monitor a few characteristic fragment ions of this compound (e.g., m/z 57, 71, 85) will dramatically increase sensitivity by increasing the dwell time on each ion.[1][2]
-
Ensure a Leak-Free System: Leaks can decrease sensitivity and contaminate the system. Regularly check for leaks, especially around the inlet and column fittings.[7]
Q4: I don't see the molecular ion peak (m/z 436.8) for this compound. Is this normal?
Yes, this is very common for long-chain alkanes analyzed by Electron Ionization (EI).[3] The molecular ion of unbranched alkanes is often of very low abundance or completely absent because the energy from EI causes rapid and extensive fragmentation.[3] The mass spectrum is typically dominated by a series of fragment ions separated by 14 Da (representing CH₂ units).[3][8]
Q5: Which ions should I monitor in Selected Ion Monitoring (SIM) mode for this compound?
For quantitative analysis using SIM mode, you should monitor the most abundant and characteristic fragment ions. For long-chain alkanes, these are typically the CnH2n+1 ions.[2] The most prominent and commonly used ions for monitoring are m/z 57, 71, and 85 .[2]
Troubleshooting Guides
Logical Troubleshooting Workflow for Low Sensitivity
If you are experiencing low signal intensity for this compound, the following decision tree can guide you through the troubleshooting process. It helps isolate the problem by systematically checking the instrument and method parameters.
Caption: A decision tree for troubleshooting low sensitivity in this compound MS analysis.
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes analyte transfer to the column for best sensitivity.[1] |
| Injector Temp. | ≥300 °C | Ensures complete vaporization of the high-boiling point analyte.[1][2] |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | ~1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns. |
| Column Type | Non-polar (e.g., HP-5ms) | "Like dissolves like" principle; suitable for non-polar alkanes.[1] |
| Oven Program | Start: 80°C (2 min hold) | Allows for solvent focusing. |
| Ramp to 320°C at 10-15°C/min | Elutes the high molecular weight analyte in a reasonable time. | |
| Final Hold: 10-20 min at 320°C | Ensures elution of this compound and other heavy compounds. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, effective ionization for non-polar volatile compounds.[1] |
| Ionization Energy | 70 eV | Standard EI energy for reproducible fragmentation and library matching.[9] |
| Source Temp. | ~230 °C | Optimal for ionization and maintaining ion source cleanliness.[2] |
| Quadrupole Temp. | ~150 °C | Typical setting for good mass filtering.[2] |
| Acquisition Mode | Full Scan (for identification) | Scans a wide mass range (e.g., m/z 50-500) to see the full spectrum. |
| SIM (for quantification) | Monitors specific ions (m/z 57, 71, 85) for maximum sensitivity.[2] |
Table 2: Key Mass Spectral Ions for this compound (EI Fragmentation)
| m/z Value | Ion Formula | Description | Relative Abundance |
| 436.8 | [C₃₁H₆₄]⁺ | Molecular Ion (M⁺) | Very Low to Absent[3] |
| 85.1 | [C₆H₁₃]⁺ | Alkyl Fragment | High |
| 71.1 | [C₅H₁₁]⁺ | Alkyl Fragment | High[10] |
| 57.1 | [C₄H₉]⁺ | Alkyl Fragment (Base Peak) | Typically the most abundant peak.[2] |
Experimental Protocols & Visualizations
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound using GC-MS with Electron Ionization.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity, non-polar solvent such as hexane (B92381) or isooctane.
-
If necessary, use sonication to ensure complete dissolution.
-
Prepare a series of calibration standards in the same solvent.
-
Filter the final sample extract through a 0.22 µm PTFE syringe filter to remove particulates before injection.[1]
2. GC-MS Instrumentation and Conditions:
-
Set up the GC-MS system according to the parameters outlined in Table 1 .
-
Perform an instrument tune to ensure the mass spectrometer is performing optimally.[2]
-
Condition the GC column according to the manufacturer's instructions, especially if a new column is installed or if high column bleed is observed.[1]
3. Data Acquisition:
-
Inject 1 µL of the prepared sample using the splitless injection mode.
-
For initial method development, acquire data in full scan mode to confirm the retention time and fragmentation pattern of this compound.
-
For quantitative analysis and highest sensitivity, create a SIM method monitoring the ions listed in Table 2 (m/z 57, 71, 85). Optimize the dwell time for each ion to maximize the signal-to-noise ratio.[1]
4. Data Analysis:
-
Identify the this compound peak based on its retention time from a reference standard.
-
Confirm identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST).[9] The spectrum should show the characteristic pattern of alkyl fragments.
-
Quantify the analyte by creating a calibration curve from the peak areas of the standards versus their concentrations.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
This compound Fragmentation Diagram
The diagram below illustrates the characteristic fragmentation of the this compound molecular ion under Electron Ionization (EI) conditions, leading to the formation of the key alkyl fragments used for detection.
Caption: Simplified EI fragmentation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Hentetracontane Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in Hentetracontane chromatography.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC Analysis
Q: My this compound peak is broad and tailing in my reversed-phase HPLC analysis. What are the likely causes and how can I resolve this?
A: Peak broadening and tailing for a non-polar compound like this compound are common issues.[1][2][3] Several factors related to the solvent system can contribute to this problem:
-
Inadequate Mobile Phase Strength: this compound is highly non-polar and requires a strong mobile phase for efficient elution in reversed-phase chromatography. Insufficient organic solvent in the mobile phase will lead to slow elution and band broadening.
-
Solution: Increase the proportion of the organic solvent (e.g., acetonitrile, methanol, or tetrahydrofuran) in your mobile phase.[4] For a compound this non-polar, a high percentage of organic solvent, potentially in a gradient elution, will be necessary.
-
-
Poor Sample Solubility in the Mobile Phase: If this compound is not fully soluble in the initial mobile phase conditions, it can precipitate at the head of the column, leading to tailing.
-
Solution: Ensure your sample is completely dissolved in a solvent that is miscible with the mobile phase.[5] Consider using a stronger injection solvent than the initial mobile phase, but be mindful of potential peak distortion if the injection volume is too large.
-
-
Secondary Interactions with the Stationary Phase: Even with C18 columns, residual silanol (B1196071) groups on the silica (B1680970) surface can cause secondary interactions, leading to peak tailing.[6]
-
Solution: Use a well-end-capped, base-deactivated C18 column. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can sometimes help to mask these silanol interactions, though this is less common for non-polar analytes.
-
Issue 2: Low Recovery of this compound
Q: I am experiencing low recovery of this compound from my sample preparation and chromatographic analysis. What steps can I take to improve this?
A: Low recovery for a hydrophobic compound like this compound can occur at various stages of the analytical process.[7][8] Here are some common causes and solutions:
-
Incomplete Extraction: The choice of extraction solvent is critical for the quantitative recovery of this compound from the sample matrix.
-
Solution: Use a non-polar, water-immiscible organic solvent such as n-hexane, heptane (B126788), or dichloromethane (B109758) for liquid-liquid extraction from aqueous matrices.[7] For solid-phase extraction (SPE), ensure the sorbent is appropriate (e.g., C18) and that the elution solvent is strong enough to completely desorb the analyte.[7]
-
-
Adsorption to Labware: this compound can adsorb to active sites on glass surfaces, leading to losses.
-
Solution: Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.[7] Rinsing containers with the extraction or reconstitution solvent can also help recover adsorbed analyte.
-
-
Precipitation During Analysis: If the mobile phase composition changes abruptly during a gradient, this compound may precipitate on the column.
-
Solution: Ensure a smooth gradient transition and that the mobile phase has sufficient solubilizing power throughout the run.
-
Issue 3: Inconsistent Retention Times in HPLC
Q: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
A: Retention time instability can compromise the reliability of your analysis.[6] The mobile phase is a frequent source of this issue:
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.[9][10]
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped. If using an online mixing system, ensure the pump's proportioning valves are functioning correctly.[11]
-
-
Lack of Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent initial conditions.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This may require flushing the column with 10-20 column volumes of the starting mobile phase.[10]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and alter retention times.[10]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for reversed-phase HPLC of this compound?
A1: For a highly non-polar analyte like this compound on a C18 column, a mobile phase with a high percentage of organic solvent is necessary. A good starting point is a gradient elution:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a high percentage of B (e.g., 80-90%) and rapidly increase to 100% B. Hold at 100% B to ensure elution.
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure.[12]
Q2: Can I use normal-phase chromatography for this compound analysis?
A2: Yes, normal-phase chromatography is a suitable alternative. In this mode, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar.
-
Typical Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane with a slightly more polar modifier such as isopropanol, ethyl acetate, or dichloromethane.[13]
-
Elution Order: In normal-phase, less polar compounds elute first. Since this compound is very non-polar, it will elute relatively early.
Q3: What are the recommended solvents for preparing this compound samples for GC-MS analysis?
A3: For GC-MS, the sample should be dissolved in a volatile organic solvent. Common choices include hexane, dichloromethane, or chloroform.[14] It is important to use a solvent with a boiling point lower than this compound to ensure it elutes before the analyte.[15][16]
Q4: My GC-MS analysis of this compound shows a rising baseline at higher temperatures. What is the cause?
A4: A rising baseline, or "column bleed," at high temperatures is often due to the degradation of the stationary phase.
-
Solution: Ensure you are using a high-quality, low-bleed column suitable for high-temperature analysis (e.g., a phenyl-arylene or silarylene-based phase). Also, check for oxygen leaks in your system, as oxygen can accelerate column degradation at high temperatures.[17] Installing and regularly maintaining oxygen traps on the carrier gas line is recommended.[17]
Data Presentation
Table 1: Comparison of Common Solvent Systems for this compound HPLC
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Advantages | Disadvantages |
| Reversed-Phase | C18 | Water | Acetonitrile | 80-100% B | Good for complex matrices, high efficiency. | Potential for precipitation if initial %B is too low. |
| Reversed-Phase | C18 | Water | Methanol | 80-100% B | Lower cost than acetonitrile. | Higher viscosity and backpressure.[12] |
| Normal-Phase | Silica | Hexane/Heptane | Ethyl Acetate | 1-10% B | Good for separating non-polar isomers. | Sensitive to water content in the mobile phase. |
| Normal-Phase | Silica | Hexane/Heptane | Dichloromethane | 1-20% B | Different selectivity compared to ethyl acetate. | Dichloromethane is a chlorinated solvent. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Solvents and Sample Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solvent: Tetrahydrofuran (THF) or Dichloromethane.
-
Sample Preparation: Dissolve a known amount of this compound in the sample solvent to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (as alkanes have no strong chromophore, low UV is used for detection).
-
Gradient Program:
-
0-1 min: 90% B
-
1-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 90% B and equilibrate.
-
-
Protocol 2: General GC-MS Method for this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Solvents and Sample Preparation:
-
Sample Solvent: Hexane or Dichloromethane.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a suitable concentration (e.g., 100 µg/mL).
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 300°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic alkane fragments (e.g., m/z 57, 71, 85).[17]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. welchlab.com [welchlab.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. mastelf.com [mastelf.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. benchchem.com [benchchem.com]
- 15. google.com [google.com]
- 16. Rules for solvent selection in GC analysis? - Chromatography Forum [chromforum.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of Hentetracontane and its Isomers in GC
Welcome to the technical support center for the analysis of Hentetracontane (C41) and its isomers by Gas Chromatography (GC). This resource provides troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution or co-elution of this compound isomers?
Co-elution of long-chain alkane isomers like this compound is a common challenge due to their similar physicochemical properties.[1] The primary factors contributing to poor resolution include:
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Inadequate Column Selectivity: The choice of the stationary phase is the most critical factor for achieving separation.[1] For non-polar analytes like this compound, a non-polar stationary phase is typically used; however, subtle structural differences among isomers may necessitate a different phase chemistry.[1]
-
Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very close boiling points. This can be a result of the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]
-
Sub-optimal Temperature Program: A temperature ramp rate that is too rapid will not provide sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, resulting in peak broadening and co-elution.[1]
Q2: Which type of GC column is best suited for analyzing this compound and its isomers?
For the analysis of non-polar long-chain alkanes such as this compound, a non-polar stationary phase is generally recommended.[2][3] The principle of "like dissolves like" governs the separation, which is primarily based on boiling points.[3]
-
Recommended Phases: 100% dimethylpolysiloxane (e.g., DB-1ms, HP-5ms) or 5% phenyl-95% dimethylpolysiloxane stationary phases are ideal choices.[2][3]
-
High-Temperature Applications: For analyses requiring temperatures above 380 °C, specialized high-temperature stationary phases are necessary.[4] Some novel silicon phthalocyanine-containing polysiloxanes have shown excellent stability and selectivity for n-alkanes at temperatures up to 420 °C.[4]
Q3: How does temperature programming enhance the separation of high molecular weight alkanes?
Temperature programming is crucial for analyzing samples containing compounds with a wide range of boiling points, such as a mixture of alkane isomers.[1] By gradually increasing the column temperature, several benefits are achieved:
-
Sharper Peaks: Later-eluting compounds, like this compound, move more quickly at higher temperatures, which counteracts band broadening and results in sharper peaks.[5]
-
Improved Resolution: A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting isomers.[1]
-
Reduced Analysis Time: Compared to isothermal analysis, temperature programming allows for the efficient elution of both volatile and non-volatile components in a single run.[5]
Q4: When should I consider using advanced techniques like GCxGC?
Comprehensive two-dimensional gas chromatography (GCxGC) should be considered when conventional one-dimensional GC cannot provide the required resolution. This is often the case for highly complex samples.[1] Consider GCxGC if:
-
Your sample contains hundreds or thousands of components.
-
You need to separate different classes of compounds (e.g., linear alkanes from branched alkanes).
-
You are facing significant co-elution of isomers that cannot be resolved by optimizing your 1D-GC method.[1]
GCxGC utilizes two columns with different stationary phases, offering a much higher peak capacity and resolving power.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC analysis of this compound and its isomers.
Issue: Poor Resolution or Complete Co-elution of Isomer Peaks
dot
Caption: A logical workflow for diagnosing and resolving co-eluting peaks in GC analysis.
Step 1: Optimize the Temperature Program
A sub-optimal temperature program is a frequent cause of poor separation.[1]
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column. Try decreasing the initial temperature by 10-20°C.
-
Reduce the Ramp Rate: A slower temperature ramp provides more time for isomers to interact with the stationary phase, enhancing resolution. Reduce the ramp rate from a standard 10°C/min to a slower 2-5°C/min.[1]
Step 2: Optimize the Carrier Gas Flow Rate
The carrier gas flow rate affects separation efficiency.
-
Adjust to Optimal Linear Velocity: Consult the column manufacturer's recommendations to set the optimal linear velocity for your carrier gas (typically Hydrogen or Helium). Operating at the optimal flow rate minimizes peak broadening.[2]
Step 3: Evaluate the GC Column
If optimizing the temperature program and flow rate is insufficient, the issue may lie with the column itself.
-
Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) can increase resolution by approximately 40%.[1]
-
Decrease Column Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can significantly improve resolution.[1]
-
Change Stationary Phase: If co-elution persists, the stationary phase may not have the right selectivity for your isomers. Consider a phase with a different chemistry. For instance, if you are using a 100% dimethylpolysiloxane column, trying a 5% phenyl-95% dimethylpolysiloxane phase might provide the necessary selectivity.
Experimental Protocols
Protocol 1: Standard GC-FID Method for this compound Analysis
This protocol provides a starting point for developing a method to resolve this compound and its isomers.
dot
Caption: A streamlined workflow for the GC-FID analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity, high-boiling point solvent such as toluene or cyclohexane.
-
Gently heat the mixture to approximately 80°C to ensure the complete dissolution of the high molecular weight analytes.[1]
2. GC Instrumentation and Conditions:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[2]
-
Carrier Gas: Hydrogen or Helium at an optimal flow rate (e.g., 1-2 mL/min).[2]
-
Injector Temperature: 320-350°C to ensure complete vaporization of the high-boiling point analytes.[2]
-
Detector Temperature: 350°C.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 340°C.
-
Final Hold: Hold at 340°C for 10 minutes.
-
Note: This program should be optimized for your specific application.[3]
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the chromatogram and use the appropriate software to integrate the peaks and determine the resolution between isomers.
Data Presentation
Table 1: Effect of GC Column Parameters on Resolution
| Parameter | Change | Effect on Resolution | Effect on Analysis Time |
| Column Length | Increase | Increases | Increases |
| Column Internal Diameter (ID) | Decrease | Increases | Can Decrease |
| Film Thickness | Thicker | Increases retention, can improve resolution for volatile compounds | Increases |
Data synthesized from multiple sources to illustrate general principles.[1][3][6]
Table 2: Typical Starting GC-FID Conditions for Long-Chain Alkanes
| Parameter | Recommended Starting Condition |
| Column Phase | 100% Dimethylpolysiloxane (non-polar)[2] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness[2] |
| Carrier Gas | Hydrogen or Helium[2] |
| Flow Rate | 1-2 mL/min[2] |
| Injector Temperature | 320-350°C[2] |
| Detector (FID) Temperature | 350°C |
| Oven Program | 50°C (2 min hold), ramp at 5°C/min to 340°C (10 min hold)[3] |
These are general starting conditions and should be optimized for the specific analysis of this compound and its isomers.
References
Dealing with co-eluting compounds in Hentetracontane analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the analysis of Hentetracontane, with a focus on dealing with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound (C₃₁H₆₄)?
A1: Due to its non-polar nature and high boiling point, this compound often co-elutes with other long-chain aliphatic compounds, particularly those of similar chain length and polarity. The most common co-eluting compounds are found in complex natural extracts, such as plant cuticular waxes. These include:
-
Other n-alkanes: Specifically, alkanes with close carbon numbers (e.g., C₂₉, C₃₀, C₃₂, C₃₃).
-
Long-chain ketones: A primary example is 16-Hentriacontanone (C₃₁H₆₂O) , which has the same carbon backbone length and is a major component of some plant waxes.[1][2]
-
Long-chain fatty acids, alcohols, and esters: These compounds are prevalent in biological samples and can have similar chromatographic behavior if not removed during sample preparation.[3]
-
Isomeric alkanes: Branched-chain alkanes with the same carbon number as this compound can be difficult to separate on standard non-polar columns.
Q2: How can I confirm if a peak is this compound or a co-eluting compound?
A2: Confirmation of your peak's identity requires a combination of chromatographic and mass spectrometric data:
-
Retention Index (RI): Compare the calculated Kovats Retention Index of your peak with literature values for this compound on a similar column. This is more reliable than comparing retention times alone.
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion (M⁺) at m/z 436.8. Its fragmentation pattern is characteristic of long-chain alkanes, with a series of hydrocarbon fragments separated by 14 Da (CH₂ groups).[4] In contrast, a co-eluting ketone like 16-Hentriacontanone will have a molecular ion at m/z 450.8 and a distinct fragmentation pattern, including a base peak at m/z 239.[1]
Q3: What are the initial steps to troubleshoot co-elution in my this compound analysis?
A3: Start by optimizing your Gas Chromatography (GC) method. Simple adjustments can often significantly improve resolution:
-
Temperature Program: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 4°C/min). A slower ramp increases the interaction time of the analytes with the stationary phase, enhancing separation.[2][5]
-
Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., Helium) to ensure the column is operating at its optimal efficiency.
-
Column Choice: If optimization of the temperature program and flow rate is insufficient, consider using a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve resolving power.
Q4: When should I consider more advanced techniques like 2D GC-MS?
A4: For highly complex samples where co-elution persists despite optimizing a single-dimension GC method, Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) is a powerful solution.[6] This technique uses two columns with different stationary phases (e.g., non-polar followed by a mid-polar or polar column) to provide a much higher peak capacity and resolve compounds that co-elute in one dimension.[6]
Troubleshooting Guides
Issue: A single peak is observed, but the mass spectrum suggests the presence of multiple components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a mixed mass spectrum under a single chromatographic peak.
Issue: Poor resolution between this compound and other long-chain alkanes.
Troubleshooting Steps:
-
Increase Column Efficiency:
-
Longer Column: Doubling the column length can increase resolution by approximately 40%.
-
Smaller Internal Diameter (ID): Switching from a 0.25 mm ID to a 0.18 mm ID column will enhance separation efficiency.
-
-
Optimize Temperature Program:
-
Employ a very slow initial temperature ramp to improve the separation of these closely boiling compounds.
-
-
Change Stationary Phase:
-
While a non-polar phase is standard, a column with a different selectivity, such as a phenyl-substituted phase, may provide better separation of isomers.
-
Data Presentation
The following table summarizes the key chromatographic and mass spectrometric data for this compound and a common co-eluting compound, 16-Hentriacontanone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Kovats Retention Index (Non-polar column) | Key Mass Spectral Ions (m/z) |
| This compound | C₃₁H₆₄ | 436.8 | ~25-30 | 3100 | 436 (M⁺) , 57, 71, 85 |
| 16-Hentriacontanone | C₃₁H₆₂O | 450.8 | ~24.7 | 3304 | 450 (M⁺) , 239 (Base Peak), 255 |
Retention times are approximate and can vary significantly based on the specific GC method.
Experimental Protocols
Protocol 1: Sample Preparation for Plant Wax Analysis to Minimize Co-elution
This protocol focuses on the extraction of epicuticular waxes while minimizing the co-extraction of interfering compounds like intracellular lipids.
-
Solvent Extraction:
-
Immerse a known mass or surface area of the plant material in a non-polar solvent such as hexane (B92381) or chloroform (B151607) for a brief period (30-60 seconds).[5]
-
This short immersion time is crucial to dissolve the surface waxes without disrupting the plant cells and releasing other lipids.[5]
-
-
Filtration:
-
Remove the plant material and filter the solvent extract through a glass wool plug or a 0.22 µm syringe filter to remove any particulate matter.[5]
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[5]
-
-
Reconstitution:
-
Reconstitute the dried wax extract in a known volume of a suitable solvent (e.g., hexane or dichloromethane) for GC-MS analysis.[5]
-
-
(Optional) Solid-Phase Extraction (SPE) Cleanup:
-
For samples with significant amounts of polar interferences (fatty acids, alcohols), an SPE cleanup step can be employed.
-
Use a silica (B1680970) gel SPE cartridge.
-
Condition the cartridge with hexane.
-
Load the sample extract.
-
Elute the alkane fraction (containing this compound) with hexane.
-
Elute more polar compounds, such as fatty alcohols and acids, with solvents of increasing polarity (e.g., dichloromethane, methanol).[7][8]
-
Protocol 2: High-Resolution GC-MS Method for this compound Analysis
This protocol is a starting point for developing a high-resolution method for the analysis of this compound and its potential co-eluents.
-
Instrumentation:
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet: Splitless mode.[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 290°C at a rate of 4°C/min.
-
Final hold: Hold at 290°C for 20 minutes.[5]
-
-
Injection Volume: 1 µL.[5]
-
-
MS Conditions:
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Waxes: Composition, Plant Cuticular Waxes, and GC-MS Profiling - MetwareBio [metwarebio.com]
- 4. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cedar.wwu.edu [cedar.wwu.edu]
- 8. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Isolated Hentetracontane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Hentetracontane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a long-chain alkane, are recrystallization, column chromatography, and urea (B33335) adduction. Recrystallization is effective for removing impurities with different solubilities.[1] Column chromatography separates compounds based on their polarity.[2] Urea adduction is a selective method that separates linear n-alkanes, like this compound, from branched or cyclic impurities.[3]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is well-suited for analyzing volatile and semi-volatile compounds like long-chain alkanes and can provide both qualitative and quantitative information.[4][5] HPLC can also be used, particularly for identifying less volatile impurities.[6]
Q3: What are the likely impurities in a this compound sample isolated from a natural source?
A3: this compound extracted from natural waxes is often contaminated with other long-chain alkanes (with slightly different chain lengths), fatty acids, fatty alcohols, and esters.[4][7][8] The exact composition of impurities will depend on the natural source of the wax.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: A good recrystallization solvent for a nonpolar compound like this compound would be one in which it is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Common choices include ethanol, or solvent mixtures like acetone (B3395972)/hexane (B92381) and ethyl acetate (B1210297)/hexane.[9][10] The ideal solvent or solvent system often needs to be determined experimentally.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is inappropriate, causing the compound to come out of solution above its melting point.[11] | 1. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[11] 2. Adjust Solvent System: Add a small amount of a solvent in which this compound is more soluble to the hot solution to lower the saturation point.[11] 3. Use a Seed Crystal: Introduce a tiny crystal of pure this compound to the cooled solution to encourage crystallization.[12] |
| No crystals form upon cooling. | The solution is not supersaturated, meaning too much solvent was used. | 1. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of this compound.[11] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[12] 3. Use an Anti-solvent: If using a single solvent system, cautiously add a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy, then gently heat until clear before cooling again. |
| Low recovery of purified this compound. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may also adhere to the filter paper during collection. | 1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. 2. Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation. 3. Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product. |
Column Chromatography Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound does not move down the column. | The mobile phase is not polar enough to elute the nonpolar this compound from the stationary phase (e.g., silica (B1680970) gel). | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[13] |
| Poor separation of this compound from impurities. | The chosen mobile phase does not provide adequate resolution between this compound and impurities of similar polarity. The column may have been packed improperly. | 1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation. 2. Use a Gradient Elution: Start with a very nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity to elute compounds with increasing polarity. 3. Repack the Column: Ensure the stationary phase is packed uniformly to avoid channeling.[2] |
| The purified this compound is still impure. | The column was overloaded with the crude sample. Fractions were not collected and analyzed carefully. | 1. Reduce Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule is a 1:20 to 1:50 ratio of sample to stationary phase by weight.[2] 2. Collect Smaller Fractions: Collect smaller volumes in each fraction to better isolate the pure compound. 3. Analyze Fractions by TLC: Run TLC on each fraction to identify which ones contain pure this compound before combining them. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from a method for a similar long-chain ketone)
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Acetone (ACS grade)
-
Hexane (ACS grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot acetone dropwise while stirring until the solid is completely dissolved.
-
Slowly add hexane dropwise to the hot solution until it becomes slightly cloudy. This indicates the solution is saturated.
-
Gently heat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 70-230 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column, ensuring there are no air bubbles.
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with 100% hexane, collecting fractions.
-
Monitor the fractions by TLC.
-
If this compound is not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and slowly increasing the ethyl acetate concentration).
-
Continue collecting and monitoring fractions.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.
Protocol 3: Urea Adduction for n-Alkane Purification
Objective: To selectively isolate linear this compound from branched and cyclic impurities.
Materials:
-
Crude this compound extract
-
Urea
-
Hexane
-
Acetone
-
Deionized water
Procedure:
-
Dissolve the crude extract in a mixture of n-hexane and acetone.
-
Prepare a saturated solution of urea in methanol. This may require heating.
-
Add the urea-saturated methanol to the extract solution and stir.
-
Allow the mixture to stand at room temperature overnight to allow for the formation of urea-alkane adduct crystals.
-
Collect the crystals by filtration and wash them with cold hexane to remove non-adducted (branched and cyclic) compounds.
-
Decompose the urea-alkane adduct by adding hot water (around 75°C).[3] This will dissolve the urea and release the purified n-alkanes.
-
Separate the n-alkane layer (which will be the upper organic layer) from the aqueous urea solution.
-
Wash the n-alkane fraction with water and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Purity Analysis of this compound (Hypothetical Data)
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Predominant Impurities Removed |
| Recrystallization (Acetone/Hexane) | 90% | 97% | Fatty acids, short-chain alkanes |
| Column Chromatography (Silica, Hexane/EtOAc gradient) | 90% | 99% | Fatty alcohols, esters, other polar compounds |
| Urea Adduction | 85% (with branched alkanes) | 98% (of linear alkanes) | Branched and cyclic alkanes |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
Caption: Decision tree for troubleshooting the absence of crystal formation.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. cristalchem.com [cristalchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Strategies to reduce solvent consumption in Hentetracontane extraction
Welcome to the Technical Support Center for Hentetracontane extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to promote efficient and sustainable extraction practices with a focus on reducing solvent consumption.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing solvent consumption in this compound extraction?
A1: The core strategies for minimizing solvent use in this compound extraction revolve around three key areas:
-
Adopting Advanced Extraction Techniques: Modern methods such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are designed to be more efficient, often requiring significantly less solvent than traditional methods.[1][2]
-
Optimizing Extraction Parameters: Fine-tuning parameters like the solvent-to-solid ratio, temperature, and extraction time can lead to a more efficient use of the solvent.
-
Implementing Solvent Recovery and Recycling: Recovering and reusing solvents after the extraction process is a critical step in reducing overall consumption and waste.
Q2: Which solvents are most effective for this compound extraction, and are there "green" alternatives?
A2: this compound is a nonpolar, long-chain alkane. Therefore, nonpolar solvents are the most effective for its extraction.
-
Conventional Solvents: Petroleum ether, hexane, and chloroform (B151607) are effective solvents for this compound.[3]
-
Green Solvent Alternatives: Supercritical CO2 used in Supercritical Fluid Extraction (SFE) is a prime green alternative as it is non-toxic, non-flammable, and easily removed.[2] Other sustainable options include 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO), which are nonpolar, nonperoxide forming, and can be bio-based.[4][5]
Q3: How does the solvent-to-solid ratio impact extraction efficiency and solvent consumption?
A3: The solvent-to-solid ratio is a critical parameter. A higher ratio can create a larger concentration gradient between the solid matrix and the solvent, which can enhance extraction efficiency. However, an excessively high ratio leads to unnecessary solvent waste. The optimal ratio should be determined experimentally to use just enough solvent for maximum yield.
Q4: Can I recycle the solvents used for this compound extraction?
A4: Yes, solvent recycling is a highly encouraged practice. Techniques such as rotary evaporation, fractional distillation, and falling film evaporation can be employed to separate the solvent from the extracted this compound. The purified solvent can then be reused in subsequent extractions, significantly reducing both cost and environmental impact.
Q5: How can I improve the extraction yield without increasing solvent volume?
A5: To improve the yield of this compound without increasing the amount of solvent, consider the following:
-
Increase the extraction temperature: This can enhance the solubility of this compound. However, be mindful of the solvent's boiling point and the potential degradation of other compounds in the source material.[6]
-
Reduce the particle size of the raw material: Grinding the material to a finer powder increases the surface area available for the solvent to interact with, leading to a more efficient extraction.[6]
-
Increase extraction time or agitation: Allowing for a longer extraction period or incorporating stirring or shaking can improve the diffusion of this compound into the solvent.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | This compound is nonpolar. Ensure you are using a nonpolar solvent like petroleum ether or hexane. Using a polar solvent will result in poor extraction.[3][7] |
| Insufficient Extraction Time or Temperature | The extraction may not be running long enough or at a high enough temperature to efficiently extract the this compound. Optimize these parameters for your chosen method. For instance, with Soxhlet extraction, you can increase the number of cycles.[7] |
| Poor Sample Preparation | If the surface area of the sample is too small, the solvent cannot penetrate effectively. Ensure the sample is thoroughly dried and ground into a fine, uniform powder to maximize the surface area.[7] |
| Analyte Loss During Workup | This compound can be lost during the solvent evaporation step if not performed carefully. Use a rotary evaporator at a controlled temperature or a gentle stream of nitrogen to remove the solvent.[7] |
Problem 2: High Residual Solvent in the Final Extract
| Possible Cause | Troubleshooting Step |
| High Boiling Point Solvent | Solvents with high boiling points can be more challenging to remove completely. If your protocol allows, opt for a solvent with a lower boiling point that is still effective for the extraction. |
| Inefficient Solvent Removal Technique | Standard evaporation may not be sufficient. Utilize a high-vacuum pump in conjunction with a rotary evaporator to more effectively remove residual solvent. Gentle heating can also aid in the removal of the final traces of solvent. |
| Inadequate Drying Time | The extract may not have been dried for a sufficient amount of time. Extend the drying time under vacuum to ensure all residual solvent has been removed. |
Problem 3: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | The chosen solvent may be co-extracting other compounds with similar polarity to this compound. |
| Complex Sample Matrix | The source material may contain a high concentration of other lipids or waxes. |
| Solution: | Consider a post-extraction purification step. Column chromatography using silica (B1680970) gel or alumina (B75360) with a nonpolar mobile phase (e.g., hexane) can effectively separate the nonpolar this compound from more polar impurities.[7] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes a comparison of different extraction methods for long-chain alkanes like this compound, focusing on parameters relevant to solvent consumption and efficiency.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Solvent Consumption | High | Low to Moderate | Low | Very Low (CO2 is recycled) |
| Extraction Time | 12-24 hours | 15-60 minutes | 5-30 minutes | 30-120 minutes |
| Typical Solvents | Hexane, Petroleum Ether | Hexane, Ethanol | Hexane, Ethanol | Supercritical CO2 |
| Extraction Efficiency | High | Moderate to High | High | High and Selective |
| Operating Temperature | Boiling point of solvent | Room temperature to moderate heat | Elevated temperatures | Near-ambient to moderate |
Experimental Protocols
1. Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize extraction efficiency while minimizing solvent use.
-
Sample Preparation: Dry the source material (e.g., plant leaves) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 1 gram of the powdered material into a 50 mL Erlenmeyer flask.
-
Add 20 mL of n-hexane (a 1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 25°C.[8]
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the solid residue with a small amount of fresh solvent (e.g., 5 mL) to recover any remaining this compound.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the n-hexane.
-
-
Analysis: Analyze the resulting extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Microwave-Assisted Extraction (MAE) of this compound
This method significantly reduces extraction time and solvent volume.
-
Sample Preparation: Dry and grind the source material to a fine powder.
-
Extraction:
-
Place 1 gram of the powdered sample into a microwave-safe extraction vessel.
-
Add 15 mL of a suitable nonpolar solvent (e.g., petroleum ether).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 200 W), temperature (e.g., 80°C), and extraction time (e.g., 10 minutes).
-
-
Post-Extraction:
-
Allow the vessel to cool before opening.
-
Filter the extract to remove the solid material.
-
Concentrate the extract using a rotary evaporator.
-
-
Analysis: Quantify the this compound content using GC-MS.
Visualizations
Caption: Key strategies for reducing solvent consumption in this compound extraction.
Caption: A generalized experimental workflow for this compound extraction.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Emerging Trends in Green Extraction Techniques for Bioactive Natural Products [mdpi.com]
- 3. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for Hentetracontane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of hentetracontane (C₃₁H₆₄), a long-chain aliphatic hydrocarbon. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary focus, with a detailed exploration of a validated method. Alternative techniques, including High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID), are also discussed to provide a comparative perspective for researchers selecting the most appropriate analytical strategy.
Introduction to this compound Analysis
This compound and other long-chain alkanes are subjects of interest in various scientific fields, from environmental analysis to pharmaceutical development, where they may be present as components of complex mixtures or as biomarkers. Accurate and precise quantification of these compounds is crucial for research and quality control. This guide outlines the validation of a robust GC-MS method and compares its performance with other common analytical techniques.
GC-MS Method Validation for Long-Chain Alkanes
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity, coupled with the specificity of mass spectrometric detection, make it a preferred method.
A validated GC-MS method for the quantification of n-alkanes in the C21 to C36 range provides a strong foundation for the analysis of this compound.[1][2]
Experimental Protocol: GC-MS
This protocol is based on established methods for long-chain alkane analysis.[1][2]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Perform a solvent extraction using a suitable non-polar solvent such as hexane (B92381) or heptane.
-
Add an internal standard. For this compound, a structurally similar n-alkane not present in the sample, such as dotriacontane (B166350) (C32) or a deuterated analog, is recommended.[1][3][4]
-
Concentrate the extract to a known volume.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 320°C at a rate of 7°C/min.
-
Hold at 320°C for 20 minutes.
-
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of n-alkanes (e.g., m/z 57, 71, 85).
3. Calibration:
-
Prepare a series of calibration standards of this compound with the internal standard at a constant concentration.
-
Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Data Presentation: GC-MS Method Validation Parameters
The following table summarizes the validation parameters for a GC-MS method for the quantification of long-chain n-alkanes, applicable to this compound analysis.[1][2]
| Validation Parameter | Performance Metric |
| Linearity | 5 to 100 nmol |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (% Recovery) | > 91% |
| Precision (%RSD) | 0.1% - 12.9% (Intra-assay) |
| Limit of Quantification (LOQ) | 5 nmol |
Alternative Analytical Methods
While GC-MS is a robust technique, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a viable alternative for the analysis of non-volatile or thermally labile compounds. The ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte.
Principle: The column eluent is nebulized and the mobile phase is evaporated. The remaining solid particles of the analyte scatter a light beam, and the scattered light is detected.
Advantages:
-
Suitable for non-volatile and thermally unstable compounds.
-
Universal detection method.
-
Can be used with a wider range of solvents compared to UV detectors.
Disadvantages:
-
Generally less sensitive than MS detection.
-
The response is not always linear and can be influenced by mobile phase composition.[5]
-
Not suitable for volatile compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used and robust technique for the quantification of organic compounds.
Principle: The column eluent is passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions generate a current that is proportional to the amount of analyte.
Advantages:
-
Robust and reliable detector.
-
Wide linear dynamic range.
-
Relatively low cost of instrumentation.
Disadvantages:
-
Not as sensitive as MS detection.
-
Does not provide structural information, relying solely on retention time for identification.
-
Destructive to the sample.
Comparison of Analytical Methods
| Feature | GC-MS | HPLC-ELSD | GC-FID |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, universal detection of non-volatile analytes. | Separation by volatility and boiling point, detection by ionization in a flame. |
| Analyte Volatility | Required | Not required | Required |
| Sensitivity | Very High | Moderate | High |
| Specificity | Very High (mass spectrum) | Low (universal detector) | Low (retention time only) |
| Linearity | Good | Can be non-linear | Excellent |
| Cost | High | Moderate | Low |
| Best Suited For | Complex matrices, trace analysis, structural confirmation. | Non-volatile or thermally labile compounds without a chromophore. | Routine quality control, high-throughput analysis of known compounds. |
Methodology Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Guide to Inter-Laboratory Comparison of Hentetracontane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of hentetracontane. It is designed to help professionals in research, science, and drug development understand the methodologies and performance metrics crucial for ensuring consistency in measurements across different laboratories. The document outlines experimental protocols, presents comparative data in a structured format, and visualizes the workflow of such a study.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential for evaluating the performance of laboratories and ensuring the reliability and comparability of analytical data.[1] In these studies, a coordinating body sends identical samples to multiple participating laboratories. Each laboratory analyzes the samples using either their own methods or a standardized protocol. The results are then statistically compared against a reference value. This process is instrumental in identifying systematic errors, assessing the proficiency of analytical personnel, and validating analytical methods across different settings. A common metric used for statistical evaluation is the Z-score, which compares a laboratory's results to the consensus mean of all participants.[1]
Hypothetical Inter-Laboratory Comparison of this compound
For the purpose of this guide, we will consider a hypothetical ILC involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). These labs were tasked with quantifying the concentration of this compound in a prepared sample.
The following table summarizes the hypothetical quantitative results from the five participating laboratories. The assigned value for the this compound concentration in the proficiency testing sample was 75.0 mg/L.
| Laboratory | Reported Concentration (mg/L) | Z-Score |
| Lab A | 76.2 | 0.4 |
| Lab B | 72.5 | -0.8 |
| Lab C | 78.9 | 1.4 |
| Lab D | 74.8 | -0.1 |
| Lab E | 70.1 | -1.8 |
Note: The Z-score is calculated based on the consensus mean and standard deviation of the reported results.
Experimental Protocols
A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodology for the analysis of this compound is based on standard gas chromatography-mass spectrometry (GC-MS) procedures for hydrocarbon analysis.
-
Objective: To prepare a stock solution of this compound and a series of calibration standards.
-
Materials: this compound standard, hexane (B92381) (or another suitable solvent).
-
Procedure:
-
Accurately weigh a precise amount of this compound standard and dissolve it in a known volume of hexane to create a stock solution.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 mg/L).
-
For the analysis of the unknown proficiency testing sample, accurately measure and dilute the sample with the chosen solvent to bring the concentration of this compound within the calibration range.
-
-
Objective: To identify and quantify this compound in the prepared samples.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to a final temperature that allows for the elution of this compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for the detection of this compound fragments.
-
-
Objective: To determine the concentration of this compound in the unknown sample.
-
Procedure:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration for the series of calibration standards.
-
The concentration of this compound in the unknown sample is then determined from this calibration curve.
-
Visualizations
The following diagrams illustrate the logical flow of an inter-laboratory comparison and the specific experimental workflow for the analysis of this compound.
References
Comparative study of Hentetracontane extraction techniques
A Comparative Guide to Hentetracontane Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of this compound (C₄₁H₈₄) is a critical first step for further analysis and application. This guide provides a comprehensive comparison of common extraction techniques, offering objective performance data and detailed experimental protocols to aid in selecting the most suitable method for your research needs. The primary methods evaluated are Soxhlet Extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
Data Presentation: A Quantitative Comparison
The selection of an extraction technique is a trade-off between factors such as yield, purity, speed, and environmental impact. The following table summarizes the typical performance of each method for the extraction of long-chain alkanes like this compound from plant-based matrices.
| Parameter | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | High | High | Moderate to High | High and Selective |
| Purity of Extract | Moderate | Moderate to High | Moderate | Very High |
| Extraction Time | 16 - 24 hours[1] | 5 - 30 minutes[1][2] | 10 - 60 minutes[1] | 30 - 120 minutes[1] |
| Solvent Consumption | High (300-500 mL per sample)[1] | Low (10-50 mL per sample)[1][2] | Low to Moderate (20-100 mL per sample)[1] | Minimal (CO₂ is recycled)[1] |
| Operating Temperature | Boiling point of solvent | Room Temperature to Elevated | Room Temperature | Variable (typically 45-65°C)[3] |
| Environmental Impact | High | Low | Low | Very Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and desired purity.
Soxhlet Extraction
Soxhlet extraction is a traditional and robust method that, while time and solvent-intensive, often results in high yields.[1]
Materials:
-
Soxhlet extractor apparatus (boiling flask, extraction chamber, condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Dried and powdered plant material
-
Solvent (e.g., n-hexane, ethanol)
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 50 g of the finely powdered plant material and place it into a cellulose extraction thimble.[4]
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the boiling flask with 300-500 mL of the chosen solvent.[1]
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the boiling flask using a heating mantle to its boiling point. The solvent will vaporize, rise to the condenser, liquefy, and drip into the extraction chamber containing the sample.
-
Once the extraction chamber is full, the solvent will siphon back into the boiling flask, carrying the extracted compounds with it.
-
Allow this cycle to repeat for 16-24 hours to ensure exhaustive extraction.[1]
-
After extraction, cool the apparatus and carefully dismantle it.
-
Concentrate the extract by evaporating the solvent under reduced pressure using a rotary evaporator.[4]
-
The resulting crude extract can be further purified.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent, significantly reducing extraction time and solvent consumption.[2]
Materials:
-
Microwave extraction system (closed-vessel type recommended)
-
Extraction vessels
-
Dried and powdered plant material
-
Solvent (e.g., 80% methanol (B129727), hexane/acetone mixture)[4][5]
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Weigh approximately 50 g of the powdered plant material and mix it with 60 mL of 80% methanol in a microwave extraction vessel.[4]
-
Allow a pre-leaching time of 5 minutes.[4]
-
Place the vessel in the microwave extractor and irradiate under optimized conditions (e.g., 300 W for 15 minutes at 60°C).[6] It is often beneficial to use intermittent irradiation (e.g., 3 minutes of irradiation followed by 5 minutes of cooling, repeated 5 times) to prevent overheating.[4]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm to separate the extract from the solid residue.[4]
-
Collect the supernatant and evaporate the solvent under reduced pressure to obtain the dried extract.[4]
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances mass transfer, leading to faster extraction.[7]
Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction flask
-
Dried and powdered plant material
-
Solvent (e.g., ethanol (B145695), water)
-
Filtration apparatus
Procedure:
-
Place a known amount of powdered plant material into an extraction flask.
-
Add the appropriate volume of solvent to achieve the desired solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate the mixture for a specified duration, typically between 10 and 60 minutes.[1] Key parameters to optimize include ultrasonic power, frequency, and temperature.[8]
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
The solvent can then be evaporated to yield the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent. This technique is highly selective and produces very pure extracts without residual organic solvents.[1][9]
Materials:
-
Supercritical fluid extraction system
-
High-pressure CO₂ source
-
Co-solvent (e.g., ethanol, optional)
-
Dried and powdered plant material
Procedure:
-
Fill the extraction vessel with the dried and powdered plant material.
-
Pump CO₂ into the system and bring it to its supercritical state by controlling the temperature and pressure (e.g., above 31.1°C and 73.8 bar).
-
The supercritical CO₂ is then passed through the extraction vessel, where it dissolves the this compound.
-
The resulting solution is then depressurized in a separator, causing the CO₂ to return to a gaseous state and leaving behind the extracted compound.[10]
-
The gaseous CO₂ can be re-pressurized and recycled for further extractions.[10]
-
The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid to enhance the extraction of specific compounds.[3]
Purity Analysis
The purity of the this compound extract obtained from each method can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). The sample is dissolved in a suitable solvent (e.g., n-hexane) and injected into the GC-MS system. The peak corresponding to this compound is identified by its retention time and mass spectrum, which can be compared to a known standard. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all compounds in the chromatogram.[1][11]
Mandatory Visualization
The following diagrams illustrate the general workflows of the compared extraction techniques.
Caption: Comparative workflow of this compound extraction techniques.
Conclusion
The choice of an extraction method for this compound is a critical decision that depends on the specific goals of the research or application.
-
Soxhlet extraction , while time and solvent-intensive, provides a high yield and is a well-established, robust method.[1]
-
Microwave-Assisted Extraction is significantly faster than traditional methods and offers high yields with reduced solvent usage.[1][2]
-
Ultrasound-Assisted Extraction also provides a substantial reduction in extraction time and solvent consumption, making it a more environmentally friendly option than Soxhlet extraction.[1][8]
-
Supercritical Fluid Extraction stands out for its ability to produce highly pure extracts with no residual organic solvent, making it ideal for applications in the pharmaceutical and food industries where purity is paramount.[1]
By considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most efficient and appropriate extraction technique for their this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical-scale microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Hentriacontane: A Comparative Guide
Introduction
Hentriacontane (B1218953) (C31H64) is a long-chain aliphatic hydrocarbon. Accurate and reliable quantification of hentriacontane in various matrices is crucial for researchers, scientists, and drug development professionals. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, instruments, or even when comparing two different analytical techniques.[1][2] This guide provides a comparative overview of two common analytical methods for the analysis of hentriacontane and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is essential for ensuring data integrity and regulatory compliance.[1]
Comparative Analysis of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and thermally stable compounds like hentriacontane.[3] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful separation technique, particularly suitable for non-polar compounds.[4][5] The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics for the quantitative analysis of long-chain hydrocarbons like hentriacontane using GC-MS and HPLC. These values are representative and may vary based on the specific instrumentation, method parameters, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102%[6] |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Low ng/mL | ng/mL to µg/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | ng/mL to µg/mL |
| Specificity/Selectivity | High (based on retention time and mass fragmentation) | Moderate to High (based on retention time and detector response) |
| Robustness | Good | Good |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of hentriacontane using a standard GC-MS system.
1. Sample Preparation:
-
Solvent Extraction: For solid samples, immerse a known mass of the material in a non-polar solvent such as hexane (B92381) or chloroform (B151607) for a short duration (e.g., 30-60 seconds) to dissolve the analyte.[3]
-
Filtration: Remove the solid material and filter the solvent extract to remove any particulate matter.[3]
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or dichloromethane) for GC-MS analysis.[3]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.[3]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.[3][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet: Splitless mode.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 290°C at a rate of 4°C/min.
-
Final hold: Hold at 290°C for 20 minutes.[3]
-
-
Injection Volume: 1 µL.[3]
-
MS System: Agilent 5977A MSD or equivalent.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-550.[3]
-
Source Temperature: 230°C.[3]
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3][7]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the analysis of hentriacontane.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a mixture of isopropanol (B130326) and acetonitrile.[8]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[8]
2. LC Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.[8]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[8]
-
Gradient Program:
-
Start with a high percentage of mobile phase A.
-
Gradually increase the percentage of mobile phase B over 15-20 minutes to elute the non-polar analyte.
-
Include a column wash with a high percentage of mobile phase B and a re-equilibration step.[8]
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for hentriacontane.
Caption: Workflow for cross-validation of GC-MS and HPLC methods.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Guide to Hentetracontane Certified Reference Materials for Quality Control in Research and Drug Development
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of quality control, ensuring that analytical systems are performing correctly and that the data generated is both precise and traceable. This guide provides an objective comparison of Hentetracontane Certified Reference Materials, offering insights into their performance and application in a laboratory setting.
This compound (C₃₁H₆₄), a long-chain aliphatic hydrocarbon, serves as a crucial marker or internal standard in various analytical applications, including the analysis of petroleum products, environmental samples, and in the study of drug degradation and formulation. The selection of a high-quality CRM is therefore a critical step in the validation of analytical methods and in ensuring the integrity of experimental results.
Comparative Analysis of this compound CRMs
While a direct head-to-head performance comparison from a single public source is unavailable, a thorough review of product specifications and quality assurance documentation from various suppliers allows for a comparative analysis based on key quality attributes. The following table summarizes these critical parameters, presenting a hypothetical but representative comparison of this compound CRMs from three different types of suppliers.
| Feature | Supplier A (Specialty Chemical) | Supplier B (Metrology Institute) | Supplier C (General Lab Supplier) |
| Purity (GC Area %) | ≥ 99.0% | 99.8% ± 0.1% | ≥ 98% |
| Certified Concentration | 1000 µg/mL in n-Hexane | 100.5 µg/mL in n-Hexane | 100 µg/mL in n-Hexane |
| Expanded Uncertainty (k=2) | Not specified | ± 0.5 µg/mL | Not specified |
| Traceability | To in-house standards | To SI units via gravimetric measurement | To primary reference materials |
| Accreditation | ISO 9001 | ISO 17034, ISO/IEC 17025 | ISO 9001 |
| Certificate of Analysis | Basic specifications provided | Comprehensive, with detailed uncertainty budget | Basic specifications provided |
| Lot-to-Lot Consistency | Good | Excellent | Variable |
| Stability | 24 months | 36 months | 12 months |
This table presents a summary of typical specifications and should be used as a general guide. Users should always refer to the specific Certificate of Analysis provided by the supplier.
Key Considerations for Selecting a this compound CRM
-
Purity and Certified Value: The purity of the CRM is critical for accurate quantification. A higher purity and a precisely certified concentration with a low uncertainty value are indicative of a higher quality standard.
-
Traceability and Accreditation: Accreditation to standards such as ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories provides confidence in the stated values and the overall quality management system of the supplier.[1][2][3] Traceability to the International System of Units (SI) is the highest level of metrological traceability.
-
Certificate of Analysis (CoA): A comprehensive CoA should provide not only the certified value and purity but also a detailed statement of uncertainty and the basis of traceability.[1][2][4][5]
-
Intended Use: The CRM should be suitable for the intended analytical method, such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Quantification of a this compound Active Pharmaceutical Ingredient (API) using a CRM
This protocol outlines a typical workflow for the quantification of a hypothetical this compound-based API in a drug product using a this compound CRM as an internal standard.
1. Materials and Reagents:
-
This compound Certified Reference Material (e.g., 100 µg/mL in n-Hexane)
-
Drug product containing this compound API
-
n-Hexane (HPLC grade)
-
Internal Standard (IS) solution (e.g., a deuterated long-chain hydrocarbon not present in the sample)
-
Class A volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh a portion of the homogenized drug product equivalent to approximately 1 mg of this compound API.
-
Transfer the weighed portion to a 10 mL volumetric flask.
-
Add approximately 7 mL of n-Hexane and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature.
-
Add a known amount of the internal standard solution.
-
Dilute to the mark with n-Hexane and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
3. Standard Preparation:
-
Prepare a series of calibration standards by accurately diluting the this compound CRM with n-Hexane to cover the expected concentration range of the sample.
-
Add the same amount of internal standard to each calibration standard.
4. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL.
-
Oven Program: Start at a suitable temperature to elute the solvent, then ramp to a final temperature that allows for the elution of this compound and the internal standard.
-
MS Detection: Selected Ion Monitoring (SIM) mode for characteristic ions of this compound and the internal standard.
5. Data Analysis and Quality Control:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Analyze a Quality Control (QC) sample prepared from a separate CRM stock at the beginning and end of the analytical run to verify the accuracy and precision of the analysis. The results for the QC sample should fall within a predefined acceptance range.[2]
Visualizing the Quality Control Workflow
The following diagrams illustrate the key aspects of utilizing this compound CRMs for quality control.
Caption: Quality control workflow for this compound analysis.
Caption: Comparison of this compound CRM supplier attributes.
References
A Comparative Analysis of the Anti-inflammatory Activities of Hentetracontane and Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of the natural alkane, Hentetracontane, and the well-established synthetic glucocorticoid, dexamethasone (B1670325). This analysis is based on available experimental data to objectively evaluate their respective mechanisms and efficacy.
Executive Summary
Dexamethasone, a potent corticosteroid, has long been a cornerstone in the treatment of inflammatory conditions due to its broad and effective immunosuppressive actions. Its mechanisms are well-characterized and involve the regulation of gene expression through the glucocorticoid receptor, leading to the suppression of multiple inflammatory pathways. This compound, a long-chain alkane found in various plants, has demonstrated significant anti-inflammatory potential in preclinical studies. It appears to exert its effects primarily through the inhibition of pro-inflammatory mediators and the modulation of the NF-κB signaling pathway. While direct comparative studies are limited, this guide consolidates existing data to offer a side-by-side evaluation of their anti-inflammatory profiles.
Mechanism of Action
Dexamethasone acts by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of a wide range of genes.[1][2] Its anti-inflammatory effects are primarily achieved through:
-
Transrepression: The glucocorticoid receptor complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[3][4] This leads to a reduction in the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
-
Transactivation: The complex can also upregulate the expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins (B1171923) and leukotrienes.[2][4]
-
MAPK Pathway Inhibition: Dexamethasone can induce the expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, a key kinase in the inflammatory signaling cascade.[5][6][7]
This compound has been shown to exert its anti-inflammatory effects through the modulation of key inflammatory pathways. Its primary mechanism appears to be the inhibition of the NF-κB signaling pathway.[8][9] By preventing the translocation of NF-κB into the nucleus, this compound effectively downregulates the expression of various pro-inflammatory genes.[8][10]
Signaling Pathway Diagrams
Caption: Dexamethasone signaling pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19) | Semantic Scholar [semanticscholar.org]
- 5. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Hentetracontane as a Biomarker: A Comparative Guide to Validation and Clinical Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Hentetracontane as a potential biomarker and compares its hypothetical performance against established and alternative biomarkers. Due to the limited publicly available data on this compound as a validated biomarker, this document serves as a methodological template, presenting hypothetical data to illustrate the validation process and potential clinical utility.
Introduction to this compound
This compound (C41H84) is a long-chain aliphatic hydrocarbon. While the precise biological role of this compound is not yet fully elucidated, emerging research suggests its potential as a biomarker in certain pathological conditions. Very long-chain fatty acids and related compounds have been implicated in various metabolic and inflammatory pathways, making this compound a molecule of interest for further investigation. This guide outlines the critical steps required to validate its efficacy as a reliable biomarker.
Analytical Validation of this compound Assays
Analytical validation is the cornerstone of biomarker qualification, ensuring that the assay used to measure this compound is accurate, reliable, and reproducible. The primary method for the quantification of this compound in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Quantification of this compound by GC-MS
Objective: To accurately and reproducibly quantify this compound concentrations in human plasma.
Methodology:
-
Sample Preparation:
-
Collect 1 mL of plasma.
-
Perform a liquid-liquid extraction using a 2:1:0.8 mixture of chloroform:methanol:water.
-
Isolate the organic phase containing lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-suspend the lipid extract in 100 µL of hexane.
-
Add an internal standard (e.g., deuterated this compound) for accurate quantification.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of purified this compound.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Hypothetical Performance Characteristics of the this compound GC-MS Assay
The following table summarizes the hypothetical analytical performance of the GC-MS assay for this compound, compared to a fictional alternative biomarker (Biomarker X) and an established biomarker (Biomarker Y).
| Parameter | This compound (GC-MS) | Alternative: Biomarker X (ELISA) | Established: Biomarker Y (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 100 ng/mL | 1000 ng/mL |
| Intra-assay Precision (%CV) | < 5% | < 10% | < 5% |
| Inter-assay Precision (%CV) | < 10% | < 15% | < 8% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Specificity | High (Mass-based detection) | Moderate (Antibody-based) | High (Mass-based detection) |
Clinical Validation and Relevance
Clinical validation establishes a clear link between the biomarker and a specific clinical endpoint. This involves assessing the biomarker's ability to diagnose, monitor, or predict a disease state in relevant patient populations.
Hypothetical Clinical Study Design
Objective: To evaluate the diagnostic accuracy of this compound for "Metabolic Syndrome X" (a hypothetical condition for the purpose of this guide).
Study Population:
-
Cases: 200 patients with a confirmed diagnosis of Metabolic Syndrome X.
-
Controls: 200 healthy, age- and sex-matched individuals.
Methodology:
-
Collect plasma samples from all participants.
-
Measure this compound, Biomarker X, and Biomarker Y levels using the validated assays.
-
Perform a Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy of each biomarker.
-
Calculate sensitivity, specificity, and the Area Under the Curve (AUC).
Hypothetical Comparative Diagnostic Performance
The table below presents hypothetical data from the clinical validation study.
| Biomarker | AUC (95% CI) | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| This compound | 0.88 (0.83-0.92) | 85% | 82% | 83% | 84% |
| Biomarker X | 0.75 (0.69-0.81) | 70% | 78% | 76% | 72% |
| Biomarker Y | 0.92 (0.88-0.95) | 90% | 88% | 88% | 90% |
Based on this hypothetical data, this compound demonstrates good diagnostic potential for Metabolic Syndrome X, outperforming Biomarker X but being slightly less accurate than the established Biomarker Y.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships.
Caption: Biomarker Validation Workflow for this compound.
Caption: Hypothetical Signaling Pathway Involving this compound.
Conclusion and Future Directions
This guide outlines a rigorous, albeit hypothetical, framework for the validation of this compound as a novel biomarker. The presented data illustrates a scenario where this compound shows promise as a diagnostic marker for "Metabolic Syndrome X".
Key takeaways:
-
Rigorous Validation is Crucial: The utility of any biomarker is contingent on thorough analytical and clinical validation.[1][2]
-
Comparative Analysis is Key: A new biomarker's value is best understood when compared against existing or alternative markers.
-
This compound Shows Potential: While further research is needed, the hypothetical data suggests this compound could be a valuable addition to the biomarker landscape for metabolic diseases.
Future research should focus on conducting the experiments outlined in this guide to generate real-world data on this compound. This includes large-scale clinical trials to confirm its diagnostic and prognostic utility and further investigation into the biological pathways in which it is involved. Such studies are essential to translate the potential of this compound into a clinically applicable tool.
References
A Comparative Guide to the GC Elution Profiles of Hentetracontane and Dotriacontane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gas chromatography (GC) elution profiles of two long-chain alkanes, hentetracontane (C41H84) and dotriacontane (B166350) (C32H66). The information presented is grounded in the fundamental principles of gas chromatography and supported by the known physical properties of these compounds. This document is intended to assist researchers in predicting and interpreting the chromatographic behavior of these and similar high molecular weight substances.
Core Principle: Elution Order in Gas Chromatography
In gas chromatography, particularly when using a non-polar stationary phase, the elution order of non-polar compounds like n-alkanes is predominantly determined by their boiling points.[1] Compounds with lower boiling points are more volatile, spend more time in the gaseous mobile phase, and thus travel through the column faster, resulting in shorter retention times. Conversely, compounds with higher boiling points have lower volatility, interact more with the stationary phase, and elute later with longer retention times.
This compound, with a 41-carbon backbone, is a significantly larger and heavier molecule than dotriacontane, which has 32 carbon atoms. This difference in molecular weight directly translates to a substantial difference in their boiling points. Dotriacontane has a boiling point of approximately 467-470°C, while this compound boils at a much higher temperature of around 530.1°C. Based on this key physical property, it is definitive that dotriacontane will elute before this compound in a gas chromatography system.
Data Presentation: A Quantitative Comparison
The physical and chemical properties of this compound and dotriacontane are summarized in the table below for a clear comparison.
| Property | Dotriacontane | This compound |
| Chemical Formula | C32H66 | C41H84 |
| Molecular Weight | 450.87 g/mol | 577.12 g/mol |
| Boiling Point | 467 °C[2][3] | 530.1 °C |
| Predicted Elution Order | First | Second |
| Expected Retention Time | Shorter | Longer |
Experimental Protocol: High-Temperature Gas Chromatography (HTGC)
The analysis of high molecular weight alkanes such as this compound and dotriacontane requires specialized instrumentation and methods, specifically High-Temperature Gas Chromatography (HTGC).[1] Standard GC systems are often not suitable due to the high temperatures required to volatilize these compounds.
Below is a representative experimental protocol for the analysis of these long-chain alkanes.
1. Instrumentation:
-
Gas Chromatograph: A high-temperature capable GC system, equipped with an oven that can reach and maintain temperatures up to at least 450°C.
-
Injector: A cool on-column (COC) or a programmable temperature vaporizer (PTV) injector is recommended to prevent sample discrimination and thermal degradation of the analytes.
-
Column: A high-temperature, low-bleed capillary column with a non-polar stationary phase. A common choice is a 100% dimethylpolysiloxane or a 5% phenyl/95% dimethylpolysiloxane phase.
-
Example Column: 15-30 m length, 0.25 mm internal diameter, 0.1 µm film thickness.
-
-
Detector: A Flame Ionization Detector (FID) is typically used for hydrocarbon analysis due to its high sensitivity and wide linear range.
-
Carrier Gas: Hydrogen or Helium, with a constant flow rate.
2. Sample Preparation:
-
Dissolve the alkane standards (dotriacontane and this compound) in a high-boiling, non-polar solvent such as carbon disulfide, toluene, or a high-purity alkane solvent (e.g., nonane).
-
The concentration of the standards should be in the range of 100-500 µg/mL.
3. GC Conditions:
-
Injector Temperature: Start at a low temperature (e.g., 60°C) and ramp to a high temperature (e.g., 450°C) to ensure the complete transfer of the analytes to the column.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 15°C/minute.
-
Ramp 2: Increase to 430°C at a rate of 10°C/minute.
-
Final Hold: Hold at 430°C for 10 minutes.
-
-
Detector Temperature: 450°C.
-
Carrier Gas Flow Rate: 1-2 mL/minute.
4. Data Analysis:
-
Identify the peaks corresponding to dotriacontane and this compound based on their retention times. The peak with the shorter retention time will be dotriacontane, and the peak with the longer retention time will be this compound.
-
Quantification can be performed by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
Mandatory Visualization
The following diagram illustrates the fundamental principle governing the GC elution order of this compound and dotriacontane.
Caption: Logical workflow of GC separation based on boiling point.
References
A Comparative Guide to the Quantitative Analysis of Hentetracontane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the accuracy and precision of common analytical methods for the quantification of hentetracontane (C₃₁H₆₄), a long-chain n-alkane. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in research, quality control, and various stages of drug development. This document outlines the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data from peer-reviewed studies.
Methodology Comparison
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The choice between a mass spectrometer (MS) and a flame ionization detector (FID) depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high selectivity and sensitivity. The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that confirms the identity of the analyte. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and reduce matrix interference.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. The FID exhibits a linear response over a wide concentration range and is highly sensitive to hydrocarbons. It is generally less expensive to operate and maintain than a GC-MS system. However, it does not provide structural information, and its selectivity is based solely on the chromatographic separation.
Quantitative Performance Data
The following tables summarize the performance characteristics of GC-MS and GC-FID for the quantification of long-chain n-alkanes, including data relevant to this compound.
Table 1: Performance Characteristics of GC-MS for n-Alkane Quantification
| Parameter | Performance | Concentration Range | Matrix | Reference |
| Linearity (R²) | > 0.99 | 5 to 100 nmol | Forage and Fecal Samples | [1] |
| Accuracy (Recovery) | > 91% | Not specified | Forage and Fecal Samples | [1] |
| Precision (Intra-assay RSD) | 0.1% - 12.9% | Not specified | Forage and Fecal Samples | [1] |
| Limit of Quantification (LOQ) | 5 nmol (on-column) | Not applicable | Forage and Fecal Samples | [1] |
Table 2: Performance Characteristics of GC-FID for n-Alkane Quantification
| Parameter | Performance | Concentration Range | Matrix | Reference |
| Linearity (R²) | > 0.999 | 0.2 - 20.4 mg/kg | Vegetable Oil | [2][3] |
| Accuracy (Recovery) | ~94% | 3 fortification levels | Vegetable Oil | [2][3] |
| Precision (Repeatability RSD) | < 11.9% | 3 fortification levels | Vegetable Oil | [2][3] |
| Limit of Detection (LOD) | Not explicitly stated for C₃₁ | Not applicable | Vegetable Oil | [2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated for C₃₁ | Not applicable | Vegetable Oil | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of this compound using GC-MS and GC-FID.
Protocol 1: GC-MS Quantification of this compound in Complex Matrices
This protocol is adapted from a validated method for the analysis of n-alkanes in forage and fecal material.[1]
1. Sample Preparation (Automated Solvent Extraction):
-
Weigh 0.5 g of the homogenized and dried sample into a stainless steel extraction cell.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound or another long-chain n-alkane not present in the sample).
-
Place the cell in an accelerated solvent extractor.
-
Extract with heptane (B126788) at 100°C and 1500 psi for three static cycles of 5 minutes each.
-
The extract is collected in a vial for subsequent analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Mass Spectrometer: Varian Saturn 2000 ion trap mass spectrometer or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode.
-
Injector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 135°C.
-
Ramp to 325°C at 7°C/min and hold for 2 minutes.
-
Ramp to 350°C at 20°C/min and hold for 4 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic fragment ions for n-alkanes (e.g., m/z 57 and 71).
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify this compound in the samples by applying the regression equation from the calibration curve to the measured peak area ratios.
Protocol 2: GC-FID Quantification of this compound in Oily Matrices
This protocol is based on a validated method for the analysis of n-alkanes in vegetable oils.[2][3]
1. Sample Preparation (Offline Solid Phase Extraction):
-
Weigh 1 g of the oil sample into a 2 mL volumetric flask.
-
Add a known amount of an internal standard (e.g., n-eicosane, C₂₀).
-
Dilute to volume with n-hexane.
-
Load 250 µL of the solution onto a silver-impregnated silica (B1680970) gel solid-phase extraction (SPE) cartridge.
-
Elute the n-alkane fraction with n-hexane.
-
Collect the fraction containing the n-alkanes and concentrate it under a stream of nitrogen before injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a Flame Ionization Detector.
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 8 mL/min.
-
Inlet: Split/splitless injector.
-
Injector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 65°C, hold for 4 minutes.
-
Ramp to 350°C at 20°C/min and hold for 4 minutes.
-
-
Detector Temperature: 350°C.
-
Gas Flows (FID): Hydrogen, air, and makeup gas (Helium) at appropriate flow rates.
3. Calibration and Quantification:
-
Prepare calibration standards of this compound with the internal standard in a suitable solvent (e.g., n-hexane) over a range of concentrations.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the prepared sample extracts using the calibration curve.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
Hentetracontane vs. Synthetic Anti-inflammatory Drugs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the naturally derived long-chain alkane, hentetracontane, against commonly used synthetic anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and celecoxib, and the corticosteroid dexamethasone (B1670325). This comparison is based on their mechanisms of action, efficacy in preclinical models, and the underlying signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for the key assays are provided.
Introduction to this compound and Synthetic Anti-inflammatory Drugs
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of many diseases. The therapeutic management of inflammation has largely relied on synthetic drugs like NSAIDs and corticosteroids. However, the long-term use of these drugs is often associated with significant adverse effects. This has spurred research into alternative anti-inflammatory agents from natural sources. This compound, a saturated hydrocarbon, has emerged as a potential anti-inflammatory agent with promising activity in preclinical studies. This guide aims to provide an objective, data-driven comparison of this compound with established synthetic anti-inflammatory drugs to aid researchers and drug development professionals in evaluating its potential.
Comparative Analysis of Anti-inflammatory Mechanisms and Efficacy
The anti-inflammatory effects of this compound, ibuprofen, celecoxib, and dexamethasone are mediated through distinct molecular mechanisms, leading to differential efficacy and potential side effects.
In Vitro Anti-inflammatory Effects
The RAW 264.7 macrophage cell line is a widely used in vitro model to study the inflammatory response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The following tables summarize the dose-dependent effects of this compound and the selected synthetic drugs on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokines and Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | PGE₂ Inhibition | NO Inhibition |
| This compound | 1 µM | Significant | Significant | Significant | Significant | Significant |
| 5 µM | Significant | Significant | Significant | Significant | Significant | |
| 10 µM | Significant | Significant | Significant | Significant | Significant | |
| Ibuprofen | 200 µM | - | - | Significant Decrease | - | Significant Decrease |
| 400 µM | - | - | Significant Decrease | - | Significant Decrease | |
| Celecoxib | 20 µM | Significant | Significant | - | Significant | Significant |
| Dexamethasone | 1 µM | Significant | Significant | Significant | - | - |
Note: "Significant" indicates a statistically significant reduction as reported in the cited studies. Dashes (-) indicate that data for that specific marker at that concentration was not available in the reviewed literature under comparable conditions.
In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in mice is a standard in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. The table below compares the dose-dependent effects of the compounds on reducing paw edema.
Table 2: Dose-Dependent Inhibition of Carrageenan-Induced Paw Edema in Mice
| Compound | Dose (mg/kg) | Paw Edema Inhibition |
| This compound | 1 | Significant |
| 2 | Significant | |
| 5 | Significant | |
| Ibuprofen | 40 | Significant |
| Celecoxib | 1, 10, 30 | Dose-dependent significant reduction[1] |
| Dexamethasone | 0.1 - 1 | Dose-dependent significant reduction[2] |
| 2 | Significant | |
| 10 | Significant[3] |
Note: "Significant" indicates a statistically significant reduction in paw edema as reported in the cited studies.
Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are rooted in their modulation of key signaling pathways that regulate the expression of inflammatory mediators.
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] By preventing the translocation of NF-κB into the nucleus, it suppresses the transcription of a wide range of pro-inflammatory genes.
Ibuprofen's Anti-inflammatory Signaling Pathway
Ibuprofen, a non-selective COX inhibitor, primarily functions by blocking the cyclooxygenase enzymes (COX-1 and COX-2), thereby inhibiting the synthesis of prostaglandins.[4] Some evidence also suggests it can modulate the NF-κB pathway.[5][6]
References
- 1. Hentriacontane | NF-κB | TargetMol [targetmol.com]
- 2. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification of Hentetracontane for Researchers
For researchers, scientists, and drug development professionals, obtaining high-purity Hentetracontane (n-C41H84) is a critical starting point for a multitude of applications. This long-chain alkane's utility in various fields necessitates effective purification to remove impurities that can interfere with experimental outcomes. This guide provides an objective comparison of three primary purification methods—recrystallization, column chromatography, and urea (B33335) adduction—supported by available experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Introduction to this compound Purification
This compound, a linear saturated hydrocarbon, is found in various natural sources, including plant waxes and beeswax. Its purification is often challenged by the presence of other long-chain alkanes, fatty acids, and esters. The choice of purification method depends on several factors, including the initial purity of the sample, the desired final purity, the required yield, and the scale of the purification.
Comparison of Purification Methods
The following table summarizes the performance of recrystallization, column chromatography, and urea adduction for the purification of long-chain alkanes. While specific data for this compound is limited, the presented data for analogous long-chain alkanes and related compounds provide a strong basis for comparison.
| Purification Method | Initial Purity | Final Purity | Yield/Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | ~85% (Pregabalin Intermediate) | 100% (Pregabalin Intermediate) | 68-81% (Pregabalin Intermediate)[1] | Simple, cost-effective, can yield very high purity. | Can have lower yields due to solubility losses, requires suitable solvent. |
| Column Chromatography | 0.8% (Resveratrol from extract) | 99.3% (Resveratrol from extract) | ~50% (Azadirachtin)[2] | Highly versatile, effective for complex mixtures. | Can be time-consuming and require large solvent volumes. |
| Urea Adduction | 47.04% (n-alkanes in Kerosene) | 99.8% (n-alkanes from Kerosene)[3] | 28.2% (overall efficiency for n-alkanes from Kerosene)[3] | Highly selective for linear alkanes, can achieve very high purity. | Yield can be moderate, requires specific conditions for adduct formation. |
Experimental Protocols
Recrystallization
Recrystallization is a technique that relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Protocol for a Generic Long-Chain Alkane (adapted for this compound):
-
Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., hexane (B92381), heptane, or a mixture like hexane/ethyl acetate). A good solvent will dissolve this compound when hot but not at room temperature.
-
Dissolution: Add the bulk of the crude this compound to the chosen solvent in a larger flask and heat the mixture while stirring until the solid is completely dissolved. Add a minimal excess of hot solvent to prevent premature crystallization.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For non-polar compounds like this compound, a polar stationary phase like silica (B1680970) gel is typically used with a non-polar mobile phase.
Protocol for a Generic Long-Chain Alkane (adapted for this compound):
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). The non-polar this compound will travel down the column with the solvent front.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Urea Adduction
Urea adduction is a highly selective method for separating linear alkanes from branched or cyclic hydrocarbons. Urea molecules form a crystalline lattice that selectively includes linear alkanes.
Protocol for n-Alkane Separation (adapted for this compound):
-
Dissolution: Dissolve the crude this compound sample in a suitable solvent like hexane or petroleum ether.
-
Urea Solution Preparation: Prepare a saturated solution of urea in methanol.
-
Adduct Formation: Mix the this compound solution with the urea-methanol solution and stir at room temperature. The urea-hentetracontane adduct will precipitate out of the solution as a white solid.
-
Adduct Isolation: Collect the solid adduct by filtration and wash it with a small amount of the solvent used for the sample dissolution to remove any non-adducted impurities.
-
Adduct Decomposition: Decompose the adduct to release the purified this compound by adding hot water and heating the mixture. The urea will dissolve in the water, and the this compound will form an organic layer.
-
Extraction and Drying: Separate the organic layer containing the pure this compound. Wash it with water to remove any residual urea and then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent by evaporation to obtain the purified this compound.
Visualization of Purification Workflows
The following diagrams illustrate the general workflows for each purification method.
Caption: Workflow for the purification of this compound by recrystallization.
References
Comparative Analysis of Hentetracontane Content in Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of hentetracontane content across various plant species. This compound (C31H64), a long-chain alkane, is a component of plant cuticular wax, which plays a crucial role in protecting plants from environmental stressors.[1][2] This guide summarizes available quantitative data, details experimental protocols for analysis, and illustrates the biosynthetic pathway and logical relationships of this compound.
Quantitative Data on this compound Content
The concentration of this compound and other very-long-chain alkanes can vary significantly among different plant species, the specific plant organ, and the developmental stage of the plant.[3] The following table summarizes the available quantitative data for this compound in several plant species. It is important to note that many studies focus on the overall composition of epicuticular wax, and data specific to this compound is limited.
| Plant Species | Family | Plant Part | This compound Content | Analysis Method |
| Pisum sativum (Pea) | Fabaceae | Leaf (abaxial) | ~63% of epicuticular wax alkanes | GC-MS |
| Dianthus spiculifolius | Caryophyllaceae | Leaf | 13.57% of total cuticular wax | GC-MS |
| Dianthus carthusianorum | Caryophyllaceae | Leaf | 19.52% of total cuticular wax | GC-MS |
| Hancornia speciosa (Mangabeira) | Apocynaceae | Leaf | 41.18% - 49.17% of extract | GC-MS |
| Artemisia arborescens | Asteraceae | Aerial parts | 4.17% of petroleum ether extract | GC-MS |
| Piper nigrum (Black Pepper) | Piperaceae | Stem | 110 ppm | Not Specified |
| Oryza sativa (Rice) | Poaceae | Hulls | Present | GC-MS |
| Syzygium jambos | Myrtaceae | Leaf | Present | GC-MS |
| Acacia senegal (Gum arabic) | Fabaceae | Not Specified | Present | Not Specified |
| Gymnema sylvestre | Apocynaceae | Not Specified | Present | Not Specified |
Experimental Protocols
Accurate quantification of this compound in plant tissues is essential for comparative studies. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose.[4][5]
Protocol: Extraction and Quantification of n-Alkanes from Plant Material using GC-MS
This protocol provides a general framework for the analysis of this compound.
1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves, stems).
-
Record the fresh weight and surface area if quantification per unit area is desired.
-
Dry the plant material to a constant weight (e.g., lyophilization or oven drying at low temperature).
-
Grind the dried material to a fine powder.
2. Extraction of Cuticular Waxes:
-
Immerse a known quantity of the dried plant powder in an organic solvent such as chloroform (B151607) or hexane (B92381) in a glass vial.[3]
-
Agitate the mixture for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes.
-
Filter the solvent to remove the plant material.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.
3. Sample Cleanup (Optional but Recommended):
-
To remove polar compounds that may interfere with GC analysis, the crude wax extract can be passed through a silica (B1680970) gel column.[5]
-
Elute the alkanes with a non-polar solvent like hexane.
4. GC-MS Analysis:
-
Dissolve the wax extract in a known volume of an appropriate solvent (e.g., hexane).
-
Add an internal standard (e.g., a deuterated alkane or an alkane with a chain length not present in the sample) for accurate quantification.
-
Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).[5]
-
The GC oven temperature is programmed to separate the different components of the wax. A typical program might start at a low temperature and ramp up to a high temperature to elute the long-chain alkanes.[5]
-
The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.
5. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and its characteristic mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve generated using a pure this compound standard.
Mandatory Visualizations
Diagram of Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound from plant samples.
Biosynthesis of Very-Long-Chain Alkanes in Plants
This compound is synthesized in the endoplasmic reticulum of epidermal cells as part of the cuticular wax biosynthetic pathway.[3][6] The process begins with the elongation of C16 and C18 fatty acids, followed by a series of enzymatic reactions.
Caption: Simplified pathway of very-long-chain alkane biosynthesis in plants.
Logical Relationship: Role of this compound in Plant Protection
As a major component of the epicuticular wax, this compound contributes to the formation of a protective barrier on the plant surface.[2][3] This barrier has several critical functions.
Caption: The protective functions of this compound as part of the plant cuticle.
References
- 1. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Petrogenic Hydrocarbons in Plant Tissues: A Simple GC-MS-Based Protocol to Distinguish Biogenic Hydrocarbons from Diesel-Derived Compounds [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validating Hentetracontane's Role in Inflammatory Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hentetracontane's anti-inflammatory properties, contextualized against other known modulators of inflammatory pathways. The focus is on its validated effects on key inflammatory mediators, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: Inhibition of Pro-Inflammatory Mediators
This compound, a long-chain alkane, has demonstrated significant anti-inflammatory potential in both in-vitro and in-vivo models.[1][2] Its primary mechanism of action involves the suppression of key pro-inflammatory mediators and cytokines.[1][3] Studies have shown that this compound can reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3][4]
This inhibitory effect is largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation.[5] this compound has been shown to inhibit the LPS-induced translocation of the NF-κB p65 subunit into the nucleus, thereby preventing the transcription of target inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][5]
Figure 1. this compound's inhibition of the NF-κB signaling pathway.
Comparative Data: Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in inflammation, and its overproduction by iNOS is a hallmark of the inflammatory response.[6] The efficacy of this compound in suppressing NO production can be compared with other known inhibitors.
| Compound | Concentration | Cell Line | % Inhibition of NO Production | IC50 | Reference |
| This compound | 10 µM | RAW 264.7 | Significant Reduction | Not Specified | [1] |
| Indomethacin | 10 µM | RAW 264.7 | ~50% | ~10 µM | Fictional Data for Comparison |
| L-NAME | 100 µM | Macrophages | >90% | ~20 µM | Fictional Data for Comparison |
| Dexamethasone | 1 µM | Macrophages | Significant Reduction | Not Specified | [7] |
Note: Data for Indomethacin and L-NAME are representative examples for comparative context and may not be from the same study as this compound.
Experimental Protocols
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[8]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.[1] Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL). A positive control group using a known anti-inflammatory agent like Dexamethasone is also included.
This assay quantifies nitrite (B80452) (NO2-), a stable and oxidized product of NO.
-
Procedure: After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is collected.
-
Griess Reagent: An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay is performed.
-
Procedure: After collecting the supernatant for the Griess test, the remaining cells are incubated with MTT solution (0.5 mg/mL in PBS) for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of Dimethyl Sulfoxide (DMSO).
-
Measurement: The absorbance is read at 570 nm. Cell viability is expressed as a percentage relative to the untreated control group.
Figure 2. General workflow for in-vitro anti-inflammatory assays.
Conclusion and Future Directions
The available data strongly supports the role of this compound as a potent inhibitor of the inflammatory response, primarily through the downregulation of the NF-κB signaling pathway.[1][5] Its ability to significantly reduce the production of nitric oxide and other key inflammatory mediators makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.[2]
For drug development professionals, comparative studies against established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors would be a critical next step to ascertain its relative potency and potential for a superior safety profile. Further elucidation of its pharmacokinetic and pharmacodynamic properties in vivo is essential to validate its therapeutic potential for inflammatory diseases.
References
- 1. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Establishing Linearity and Limits of Detection for Hentetracontane Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain alkanes like hentetracontane is crucial for various applications, from environmental analysis to phytochemical characterization. This guide provides a comparative overview of analytical methods for determining this compound, with a focus on establishing linearity and limits of detection. Experimental data from relevant studies are presented to aid in method selection and development.
Comparison of Analytical Method Performance
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the predominant technique for the analysis of this compound and other long-chain alkanes due to its high sensitivity and specificity. The performance of a given GC-MS method is characterized by several key parameters, including linearity, the limit of detection (LOD), and the limit of quantification (LOQ). The following table summarizes these performance characteristics as reported in various studies for long-chain alkanes, providing a benchmark for methods targeting this compound.
| Analytical Method | Analyte(s) | Linearity (Concentration Range) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | n-Alkanes (C10-C35) | 0.05 - 10 µg/mL | Not Reported | 0.004 - 0.076 µg/mL | 0.008 - 0.164 µg/mL | [1] |
| Offline SPE-GC-FID | n-Alkanes (C23-C35, including C31) | Not explicitly stated, but calibration curves were generated | > 0.999 | Not Reported | Not Reported | [2] |
| GCxGC/EI TOF MS | Linear Alkanes | Not explicitly stated, but calibration plots were generated | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are protocols for key experiments in the analysis of this compound.
Protocol 1: Sample Preparation and Extraction
A generic protocol for the extraction of this compound from a solid matrix (e.g., plant material, soil) is as follows:
-
Homogenization: A representative sample is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The homogenized sample is extracted with a non-polar solvent such as hexane (B92381) or a mixture of hexane and acetone. This can be performed using various techniques, including sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
-
Cleanup: The resulting extract may require a cleanup step to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with a silica (B1680970) gel or alumina (B75360) cartridge. The non-polar fraction containing the alkanes is eluted with a non-polar solvent.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis. An internal standard (e.g., a deuterated alkane) may be added at this stage for accurate quantification.
Protocol 2: GC-MS Analysis
The following outlines a typical GC-MS method for the analysis of long-chain alkanes:
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection is typically employed for trace analysis.
-
Injector Temperature: 280 °C to 300 °C to ensure complete vaporization of the long-chain alkanes.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: Increase to 300-320 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all high-boiling point compounds.
-
-
Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition:
-
Full Scan Mode: For qualitative analysis and identification of unknown compounds.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitoring characteristic fragment ions of hentriacontane (B1218953) (e.g., m/z 57, 71, 85) to enhance sensitivity.
-
Protocol 3: Establishing Linearity and Limits of Detection
-
Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples.
-
Calibration Curve: Inject each calibration standard into the GC-MS system and record the peak area of the target analyte. Plot the peak area against the concentration of each standard.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) value greater than 0.99 is generally considered to indicate good linearity. The linear range is the concentration range over which this linearity is maintained.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope) Alternatively, the LOD can be determined as the concentration that produces a signal-to-noise ratio of 3, and the LOQ as the concentration that produces a signal-to-noise ratio of 10.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key stages in the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
Safety Operating Guide
Proper Disposal of Hentetracontane: A Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of hentetracontane, a long-chain alkane. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2]
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Handling and Storage:
-
Handle in a well-ventilated area to minimize inhalation of any dust.[3]
-
Avoid creating dust during handling.[3]
-
Store in a cool, dry, and well-ventilated location in a tightly sealed container.
-
Keep away from strong oxidizing agents.[4]
-
Wash hands thoroughly after handling.[4]
Spill Response:
-
Small spills: The material can be carefully swept up or wiped with a cloth.
-
Large spills: Cover the spill with an inert absorbent material (e.g., sand or earth), then collect it into a suitable, labeled container for disposal.[4] Note that spills may create a slipping hazard.[4]
Summary of Key Chemical Data
The following table summarizes key data for this compound that informs its safe handling and disposal procedures.
| Property | Value | Citation(s) |
| Chemical Formula | C₃₁H₆₄ | [1] |
| Molecular Weight | 436.84 g/mol | [1] |
| Appearance | Solid | [4] |
| GHS Hazard Classification | Not classified as hazardous | [1][2] |
| Solubility in Water | Insoluble | [1] |
| Stability | Stable under normal storage and handling conditions | [1] |
| Incompatible Materials | Oxidizers | [1] |
Step-by-Step Disposal Protocol
The primary principle for all chemical waste is to manage it in a safe and environmentally sound manner, adhering to institutional and local regulations.[5][6]
Step 1: Waste Characterization
-
Consult the Safety Data Sheet (SDS): The SDS for this compound confirms it is not classified as a hazardous substance.[1][2][7]
-
Assess for Contamination: Critically, you must determine if the this compound waste is pure or has been mixed with other substances. If it is contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the requirements for the hazardous component(s).[8]
Step 2: Collection and Storage of Uncontaminated Waste
-
Select a Compatible Container: Use a clean, durable, and leak-proof container with a secure, tightly fitting lid.[9][10]
-
Label the Container: Clearly label the container with the full chemical name: "this compound Waste." The label should also indicate that it is "Non-Hazardous." Include the name of the generating laboratory and the date of accumulation.[5][6]
-
Segregate Waste: Store the container in a designated waste accumulation area, separate from hazardous waste streams, to prevent cross-contamination.[5][9]
Step 3: Disposal of Uncontaminated Solid Waste
-
Once collected and properly labeled, uncontaminated solid this compound waste can typically be disposed of as regular laboratory or municipal solid waste.
-
Ensure the container is securely sealed before moving it to your facility's designated dumpster or waste collection point.
Step 4: Management of Empty Containers
A container that held pure this compound can generally be disposed of as regular trash after proper cleaning.[4]
-
Empty Completely: Ensure that all possible material has been removed from the container.[10]
-
Deface the Label: Completely remove, obliterate, or deface all chemical labels on the container to prevent misidentification.[10][11]
-
Dispose: Place the uncapped container in the appropriate receptacle for regular trash or recycling, according to your institution's guidelines.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cpachem.com [cpachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Hentetracontane
This guide provides immediate, essential safety and logistical information for handling Hentetracontane in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
This compound is a long-chain alkane, appearing as a white, waxy solid.[1][2] It is considered non-hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₃₁H₆₄ | [5][6] |
| Molar Mass | 436.85 g/mol | [2] |
| Melting Point | 67.5 to 69.3 °C | [2] |
| Boiling Point | 458 °C | [2] |
| Density | 0.781 g/cm³ at 68 °C | [2] |
| Water Solubility | Insoluble | [1] |
| Appearance | White, opaque, waxy crystals | [2] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[3][4] The following PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against potential skin contact. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Not generally required | May be necessary if heating the substance and generating fumes. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from heat sources and strong oxidizing agents.[7]
-
Ensure the container is tightly sealed when not in use.[7]
2. Handling and Use:
-
Before handling, ensure you are wearing the appropriate PPE as outlined above.
-
Weigh and transfer the solid material in a designated area, such as a weighing station or a chemical fume hood if there is a risk of dust generation.
-
Avoid creating dust. If the material is in a fine powder form, handle it with care to minimize airborne particles.
-
If heating this compound, do so in a well-ventilated area or a fume hood to avoid inhalation of any potential fumes.[6]
3. Spill Management:
-
In case of a spill, sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated waste container.
-
Clean the spill area with soap and water.
4. First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water.[6] If irritation persists, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.[7] Generally, the product does not irritate the skin.[3][4]
-
Ingestion: If swallowed, rinse mouth with water.[6] Ingestion of large amounts may cause gastrointestinal discomfort.[6]
-
Inhalation: If fumes from heated product are inhaled, move to fresh air.[6]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]
-
Waste Collection: Collect waste this compound and any materials used for cleaning up spills in a clearly labeled, sealed container.
-
Waste Disposal: Arrange for disposal through a licensed professional waste disposal service.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Showing Compound Hentriacontane (FDB001480) - FooDB [foodb.ca]
- 2. Hentriacontane - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cpachem.com [cpachem.com]
- 5. Hentriacontane (CAS 630-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. youtube.com [youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
